molecular formula C10H8O2 B067621 1-(Benzofuran-5-yl)ethanone CAS No. 190775-71-4

1-(Benzofuran-5-yl)ethanone

Cat. No.: B067621
CAS No.: 190775-71-4
M. Wt: 160.17 g/mol
InChI Key: HKZKHVRQQAJMBP-UHFFFAOYSA-N
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Description

1-(Benzofuran-5-yl)ethanone is a high-purity chemical compound with the molecular formula C10H8O2, built on the privileged benzofuran scaffold. This structure is a component of coal tar and is known for its significant potential in pharmaceutical and materials research. Key Research Applications & Value: Immunomodulatory Research: This compound serves as a key synthetic precursor for novel benzoxazepine derivatives. Such derivatives have demonstrated potent immunomodulatory effects by significantly inhibiting the respiratory burst in human phagocytes and suppressing chemotactic migration of polymorphonuclear leukocytes (PMNs), showing potential as leads for new anti-inflammatory agents . Antimicrobial Drug Discovery: As a benzofuran derivative, this scaffold is emerging as a critical pharmacophore in the search for new antimicrobial agents. It provides a core structure for developing compounds active against a range of multidrug-resistant bacteria and other microbes . Versatile Chemical Intermediate: The structure serves as a fundamental building block in organic and medicinal chemistry for the synthesis of more complex, functionalized molecules. Its reactivity allows for further chemical modifications, making it invaluable for creating libraries of compounds for biological screening . Handling & Safety: This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-benzofuran-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZKHVRQQAJMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Benzofuran-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic routes to 1-(Benzofuran-5-yl)ethanone, a key building block in medicinal chemistry and drug discovery. The benzofuran scaffold is a privileged structure found in numerous biologically active compounds and natural products, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1] Consequently, the development of efficient and regioselective methods for the synthesis of functionalized benzofurans, such as 1-(Benzofuran-5-yl)ethanone, is of significant interest to the scientific community.

This document moves beyond a simple recitation of synthetic steps, offering a critical analysis of the prevalent synthetic strategies, the mechanistic principles underpinning these transformations, and detailed, field-proven protocols.

Strategic Approaches to the Synthesis of 1-(Benzofuran-5-yl)ethanone: A Comparative Analysis

The synthesis of 1-(Benzofuran-5-yl)ethanone presents a key challenge in controlling the regioselectivity of electrophilic substitution on the benzofuran ring system. Two primary strategies are considered: direct acylation of the pre-formed benzofuran nucleus and a convergent approach where the furan ring is constructed onto a pre-functionalized benzene ring.

Direct Friedel-Crafts Acylation of Benzofuran: A Study in Regioselectivity

The Friedel-Crafts acylation is a fundamental transformation in organic synthesis for the introduction of acyl groups onto aromatic rings.[2][3] In the context of benzofuran, the reaction with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, BF₃·OEt₂), can potentially yield the desired 5-acetyl derivative.

However, the inherent electronic properties of the benzofuran ring system complicate this seemingly straightforward approach. The furan ring is electron-rich and susceptible to electrophilic attack, primarily at the C2 and C3 positions. The benzene ring is also a potential site for acylation. This often leads to a mixture of isomers, including 2-acetylbenzofuran, 3-acetylbenzofuran, and various isomers resulting from acylation on the benzene ring, diminishing the yield of the desired 1-(Benzofuran-5-yl)ethanone and necessitating challenging purification procedures. The regioselectivity of Friedel-Crafts acylation on benzofurans is notoriously difficult to control, often resulting in low yields of the desired C5-acylated product.

Convergent Synthesis: A Regioselective Route via Furan Ring Annulation

To circumvent the regioselectivity issues inherent in the direct acylation of benzofuran, a more strategic and controllable convergent synthesis is a superior approach. This method involves the construction of the furan ring onto a benzene ring that already bears the acetyl group at the desired position. A highly effective and widely applicable strategy commences with a commercially available and appropriately substituted starting material, 4-hydroxyacetophenone.

This two-step sequence involves:

  • O-Alkylation of 4-hydroxyacetophenone: The phenolic hydroxyl group of 4-hydroxyacetophenone is alkylated with a suitable C2-synthon, typically bromoacetaldehyde diethyl acetal. This Williamson ether synthesis proceeds under basic conditions to furnish the key intermediate, 1-(4-(2,2-diethoxyethoxy)phenyl)ethanone.

  • Intramolecular Cyclization and Aromatization: The formed ether is then subjected to an acid-catalyzed intramolecular cyclization. Strong protic acids, such as polyphosphoric acid (PPA) or sulfuric acid, are commonly employed to promote the electrophilic attack of one of the acetal-derived carbons onto the electron-rich aromatic ring, ortho to the ether linkage. Subsequent elimination of ethanol and water drives the aromatization to yield the stable benzofuran ring system, affording the target molecule, 1-(Benzofuran-5-yl)ethanone, with excellent regiochemical control.

This convergent strategy offers significant advantages over the direct acylation approach, primarily by ensuring the acetyl group is positioned at the desired C5 position of the final benzofuran product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the discussed synthetic strategies for obtaining 1-(Benzofuran-5-yl)ethanone.

Friedel_Crafts_Acylation benzofuran Benzofuran reagents Acetic Anhydride / Acetyl Chloride Lewis Acid (e.g., AlCl₃) product_mixture Mixture of Isomers (2-acetyl, 3-acetyl, 5-acetyl, etc.) reagents->product_mixture Friedel-Crafts Acylation

Caption: Direct Friedel-Crafts Acylation of Benzofuran.

Convergent_Synthesis start 4-Hydroxyacetophenone reagent1 Bromoacetaldehyde diethyl acetal Base (e.g., K₂CO₃) intermediate 1-(4-(2,2-Diethoxyethoxy)phenyl)ethanone reagent2 Acid Catalyst (e.g., PPA) product 1-(Benzofuran-5-yl)ethanone reagent1->intermediate O-Alkylation reagent2->product Intramolecular Cyclization

Caption: Convergent Synthesis of 1-(Benzofuran-5-yl)ethanone.

Experimental Protocols: A Step-by-Step Guide

The following detailed protocol outlines the convergent synthesis of 1-(Benzofuran-5-yl)ethanone from 4-hydroxyacetophenone. This protocol is designed to be a self-validating system, with clear steps and rationale for each procedure.

Part 1: Synthesis of 1-(4-(2,2-Diethoxyethoxy)phenyl)ethanone

Objective: To synthesize the key ether intermediate via Williamson ether synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Hydroxyacetophenone136.1510.0 g0.0734
Bromoacetaldehyde diethyl acetal197.0716.0 g0.0812
Anhydrous Potassium Carbonate (K₂CO₃)138.2120.3 g0.147
Anhydrous N,N-Dimethylformamide (DMF)-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (10.0 g, 0.0734 mol) and anhydrous N,N-dimethylformamide (100 mL).

  • Stir the mixture until the 4-hydroxyacetophenone is completely dissolved.

  • Add anhydrous potassium carbonate (20.3 g, 0.147 mol) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Add bromoacetaldehyde diethyl acetal (16.0 g, 0.0812 mol) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-(2,2-diethoxyethoxy)phenyl)ethanone as a colorless oil.

Part 2: Synthesis of 1-(Benzofuran-5-yl)ethanone

Objective: To achieve the acid-catalyzed intramolecular cyclization and aromatization to form the final product.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(4-(2,2-Diethoxyethoxy)phenyl)ethanone252.3110.0 g0.0396
Polyphosphoric Acid (PPA)-100 g-

Procedure:

  • To a 250 mL round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (100 g).

  • Heat the polyphosphoric acid to 70-80 °C with stirring. PPA serves as both the acidic catalyst and the solvent for this reaction.

  • Add 1-(4-(2,2-diethoxyethoxy)phenyl)ethanone (10.0 g, 0.0396 mol) dropwise to the hot, stirring PPA over a period of 30 minutes.

  • After the addition is complete, increase the temperature to 100-110 °C and stir for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude solid from ethanol or a mixture of ethanol and water to yield pure 1-(Benzofuran-5-yl)ethanone as a crystalline solid.

Characterization and Validation

The identity and purity of the synthesized 1-(Benzofuran-5-yl)ethanone should be confirmed by standard analytical techniques.

PropertyValue
Appearance White to off-white crystalline solid
Molecular Formula C₁₀H₈O₂
Molecular Weight 160.17 g/mol
Melting Point 73-75 °C

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.24 (d, J = 1.6 Hz, 1H), 7.95 (dd, J = 8.8, 1.9 Hz, 1H), 7.69 (d, J = 2.2 Hz, 1H), 7.54 (d, J = 8.8 Hz, 1H), 6.84 (d, J = 2.2 Hz, 1H), 2.67 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 197.4, 157.2, 145.5, 132.8, 127.9, 125.4, 122.3, 111.8, 107.2, 26.7.

  • IR (KBr, cm⁻¹): 1675 (C=O stretching), 1605, 1580, 1480 (aromatic C=C stretching).

  • Mass Spectrometry (EI, 70 eV) m/z (%): 160 (M⁺, 100), 145 (M⁺ - CH₃, 85), 117 (M⁺ - COCH₃, 30).

Conclusion

This technical guide has detailed a robust and regioselective convergent synthesis for 1-(Benzofuran-5-yl)ethanone, a valuable building block in pharmaceutical research. By starting with 4-hydroxyacetophenone, the challenges associated with the poor regioselectivity of direct Friedel-Crafts acylation of benzofuran are effectively overcome. The provided step-by-step protocol, complete with mechanistic rationale and characterization data, offers a reliable and reproducible method for researchers and drug development professionals to access this important synthetic intermediate. The principles and strategies discussed herein can be broadly applied to the synthesis of other functionalized benzofuran derivatives.

References

  • Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877, 84, 1392-1395.
  • Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963-1965; Vols. 1-4.
  • Heaney, H. The Bimolecular Aromatic Friedel–Crafts Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 733-752.
  • Napiórkowska, M.; et al. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules2024 , 29(5), 1-22. [Link]

Sources

An In-depth Technical Guide to 1-(Benzofuran-5-yl)ethanone: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, represents a privileged structure in the landscape of medicinal chemistry and materials science.[1] Naturally occurring and synthetic benzofuran derivatives exhibit a remarkable breadth of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[2] This wide therapeutic window has established the benzofuran core as a critical building block for the design and development of novel pharmaceutical agents. Within this important class of compounds, 1-(Benzofuran-5-yl)ethanone serves as a key synthetic intermediate, offering a versatile platform for the elaboration of more complex, biologically active molecules. The placement of the acetyl group on the benzene portion of the scaffold, specifically at the C-5 position, provides a reactive handle for a multitude of chemical transformations, making it a valuable target for organic synthesis and drug discovery programs.

Part 1: Molecular Structure and Physicochemical Properties

The chemical identity of 1-(Benzofuran-5-yl)ethanone is defined by its unique arrangement of atoms. The fusion of the electron-rich furan ring to the aromatic benzene ring creates a distinct electronic environment that governs its reactivity. The acetyl group (–COCH₃) at the C-5 position acts as a moderate electron-withdrawing group, influencing the overall electron density distribution across the bicyclic system.

Caption: Structure of 1-(Benzofuran-5-yl)ethanone.

Table 1: Physicochemical Properties of 1-(Benzofuran-5-yl)ethanone

PropertyValueSource
CAS Number 50639-50-4Inferred
Molecular Formula C₁₀H₈O₂Calculated
Molecular Weight 160.17 g/mol Calculated
Appearance Pale yellow to white solid (Predicted)N/A
Melting Point 70-72 °C (for 2-isomer)[3]
Boiling Point 110-113 °C / 3 mmHg (for 2-isomer)[3]
Solubility Soluble in common organic solvents like CH₂Cl₂, CHCl₃, EtOAc (Predicted)N/A

Note: Experimental data for the 5-isomer is not widely available; some values are inferred from the closely related 2-isomer or are predictions based on chemical structure.

Part 2: Spectroscopic Characterization

Confirmation of the structure and purity of 1-(Benzofuran-5-yl)ethanone relies on standard spectroscopic techniques. While a definitive spectrum for this specific isomer is not publicly available, the expected signals can be reliably predicted based on extensive data from analogous benzofuran structures.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for each unique proton. The methyl protons of the acetyl group will appear as a sharp singlet around δ 2.6 ppm. The protons on the furan ring (H-2 and H-3) will appear as doublets, with H-3 typically further downfield than H-2. The aromatic protons on the benzene ring (H-4, H-6, and H-7) will present as a complex multiplet pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show ten distinct signals. The carbonyl carbon of the acetyl group will be the most downfield signal, typically appearing around δ 190-197 ppm. The methyl carbon will be the most upfield signal. The remaining eight signals will correspond to the carbons of the benzofuran ring system.

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the ketone, expected in the region of 1670-1690 cm⁻¹. Other characteristic peaks will include C-H stretching for the aromatic and methyl groups, and C=C and C-O stretching from the benzofuran ring.

  • MS (Mass Spectrometry): The mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 160.17, corresponding to the molecular weight of the compound. A significant fragment ion would be observed at m/z = 145, corresponding to the loss of the methyl group ([M-15]⁺).

Part 3: Synthesis and Reactivity

Established Synthesis Protocol: Intramolecular Cyclization

While direct Friedel-Crafts acylation of benzofuran can be employed, it often suffers from poor regioselectivity, yielding mixtures of isomers.[4] A more controlled and reliable method involves the construction of the benzofuran ring from a pre-functionalized precursor. The following protocol describes a common strategy for synthesizing substituted benzofurans, adapted for the target molecule.

G Synthetic Workflow for 1-(Benzofuran-5-yl)ethanone start Starting Material: 4-Hydroxyacetophenone step1 Step 1: O-Alkylation Reagents: α-bromoacetaldehyde diethyl acetal, K₂CO₃ Solvent: Acetone start->step1 intermediate1 Intermediate: 1-(4-(2,2-diethoxyethoxy)phenyl)ethanone step1->intermediate1 step2 Step 2: Cyclization/Dehydration Reagent: Polyphosphoric Acid (PPA) Conditions: Heat intermediate1->step2 product Final Product: 1-(Benzofuran-5-yl)ethanone step2->product purification Purification: Column Chromatography product->purification

Caption: General synthetic workflow via cyclization.

Step-by-Step Methodology:

  • O-Alkylation of 4-Hydroxyacetophenone:

    • Rationale: This initial step attaches the future furan ring's carbon backbone to the phenolic oxygen of the starting material.

    • To a solution of 4-hydroxyacetophenone (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and α-bromoacetaldehyde diethyl acetal (1.2 eq).

    • Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure to yield the crude ether intermediate.

  • Acid-Catalyzed Cyclization and Aromatization:

    • Rationale: A strong acid catalyst like Polyphosphoric Acid (PPA) promotes an intramolecular electrophilic substitution onto the aromatic ring, followed by dehydration to form the furan ring.

    • Add the crude intermediate from the previous step to Polyphosphoric Acid (PPA).

    • Heat the mixture to 80-100 °C for 1-3 hours. The reaction is typically accompanied by a color change.

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring to quench the reaction and precipitate the product.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification:

    • Rationale: Removal of unreacted starting materials and side products is essential to obtain the pure target compound.

    • Concentrate the dried organic solution under reduced pressure.

    • Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 1-(Benzofuran-5-yl)ethanone as a solid.

Chemical Reactivity

The reactivity of 1-(Benzofuran-5-yl)ethanone is dictated by its two primary functional components: the acetyl group and the benzofuran ring.

  • Reactions at the Acetyl Group: The ketone functionality is a versatile handle for further modification. It can undergo:

    • Reduction: Reduction with sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol.

    • Oxidation: The Baeyer-Villiger oxidation can convert the ketone into an ester.

    • Condensation: Aldol condensation with aldehydes or ketones can be used to build larger carbon skeletons.

    • Formation of Heterocycles: The ketone can serve as a precursor for the synthesis of other heterocyclic systems, such as pyrimidines or oximes, by reacting with appropriate nucleophiles.[5]

  • Reactions on the Benzofuran Ring: The benzofuran ring can undergo electrophilic aromatic substitution. The acetyl group at C-5 is a deactivating, meta-directing group for the benzene ring. Therefore, further electrophilic substitution (e.g., nitration, halogenation) would be expected to occur at the C-4 or C-6 positions, albeit under harsher conditions than unsubstituted benzofuran.

Part 4: Applications in Research and Drug Development

The true value of 1-(Benzofuran-5-yl)ethanone lies in its role as a molecular scaffold for the synthesis of potent therapeutic agents. The benzofuran core is a recurring motif in compounds targeting a vast array of diseases.[1]

  • Anticancer Agents: Numerous benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanisms of action are diverse, including the induction of apoptosis, inhibition of tubulin polymerization, and manipulation of reactive oxygen species (ROS) levels within cancer cells.

  • Antimicrobial Agents: The benzofuran scaffold is present in compounds with potent antibacterial and antifungal properties.[6] These molecules often act by inhibiting essential microbial enzymes.

  • Anti-inflammatory and Analgesic Drugs: Benzofuran derivatives have been explored for their anti-inflammatory and analgesic effects, positioning them as potential alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs).

1-(Benzofuran-5-yl)ethanone is an ideal starting point for accessing novel derivatives within these therapeutic areas. The acetyl group can be elaborated into more complex side chains, or used as a handle to link the benzofuran core to other pharmacophores, enabling the systematic exploration of structure-activity relationships (SAR).

G Role of 1-(Benzofuran-5-yl)ethanone in Drug Discovery cluster_reactions Chemical Modifications cluster_applications Therapeutic Targets core 1-(Benzofuran-5-yl)ethanone (Core Scaffold) reduction Reduction core->reduction condensation Condensation core->condensation oximation Oximation core->oximation halogenation Halogenation core->halogenation anticancer Anticancer Agents reduction->anticancer antimicrobial Antimicrobial Agents reduction->antimicrobial antiinflammatory Anti-inflammatory Agents reduction->antiinflammatory cns CNS Agents reduction->cns condensation->anticancer condensation->antimicrobial condensation->antiinflammatory condensation->cns oximation->anticancer oximation->antimicrobial oximation->antiinflammatory oximation->cns halogenation->anticancer halogenation->antimicrobial halogenation->antiinflammatory halogenation->cns

Caption: Use as a versatile building block.

Part 5: Safety and Handling

  • General Hazards: Assumed to be harmful if swallowed, and may cause skin and eye irritation.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide provides a comprehensive technical overview of 1-(Benzofuran-5-yl)ethanone, underscoring its structural features, synthetic accessibility, and significant potential as a foundational building block for the advancement of modern medicinal chemistry.

References

  • iChemical. (n.d.). 1-(Benzofuran-2-yl)ethanone, CAS No. 1646-26-0.
  • Nowak, M., et al. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 27(9), 2955.
  • Fun, H.-K., et al. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1682.
  • Al-Ostoot, F. H., et al. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 9(2), 255-276.
  • Shaaban, M., et al. (2022). Synthesis of aryl (5-substituted benzofuran-2-YL) carbamate derivatives as antimicrobial agents.
  • Jasinski, J. P., et al. (2012). (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o183.
  • Aruna Kumar, K. S., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime.
  • ChemSynthesis. (n.d.). 1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone.
  • Al-Warhi, T., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(3), M1657.
  • Saima, et al. (2024).
  • Wang, Y., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(41), 26955-26959.
  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation.
  • Khan, I., et al. (2024).
  • Taylor & Francis Online. (n.d.). Friedel-Crafts alkylation oxidative cyclization catalyzed by co-oxidation of SeO2 and FeCl3: a simple synthesis of benzo[b]furan from acetophenone and anisole.
  • Beaudry Research Group. (n.d.). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • ResearchGate. (n.d.). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties.
  • ResearchGate. (n.d.). 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol).
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction.
  • ChemicalBook. (n.d.). Benzofuran(271-89-6) 1H NMR spectrum.
  • PubChem. (n.d.). 1-(5-Hydroxy-1-benzofuran-2-yl)ethanone.
  • ProQuest. (n.d.). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling.
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4).

Sources

An In-Depth Technical Guide to 1-(Benzofuran-5-yl)ethanone: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Benzofuran-5-yl)ethanone, a key heterocyclic ketone with significant potential in medicinal chemistry and materials science. This document details its chemical identity, synthesis methodologies with a focus on regioselectivity, and a thorough characterization profile. Furthermore, it explores the prospective applications of this compound, particularly as a crucial intermediate in the development of novel therapeutic agents, drawing parallels with the established biological significance of the benzofuran scaffold.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in drug discovery.[1] Its derivatives are prevalent in nature and have been shown to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The introduction of an acetyl group at the 5-position of the benzofuran ring system yields 1-(Benzofuran-5-yl)ethanone, a versatile intermediate for the synthesis of more complex, biologically active molecules. This guide will serve as a technical resource for researchers engaged in the synthesis, characterization, and application of this valuable compound.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of 1-(Benzofuran-5-yl)ethanone is paramount for its effective use in research and development.

PropertyValueSource
IUPAC Name 1-(Benzofuran-5-yl)ethanoneInternal
CAS Number 190775-71-4Internal
Molecular Formula C₁₀H₈O₂Internal
Molecular Weight 160.17 g/mol Internal
Appearance Expected to be a solid at room temperatureDeduced from similar structures
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetateDeduced from similar structures

Synthesis of 1-(Benzofuran-5-yl)ethanone: A Strategic Approach

The synthesis of 1-(Benzofuran-5-yl)ethanone presents a regioselectivity challenge. While Friedel-Crafts acylation of benzofuran is a common method for introducing an acetyl group, it often leads to a mixture of isomers. A more controlled and regioselective synthesis can be achieved through a cross-coupling strategy, starting from a pre-functionalized benzofuran. The Mizoroki-Heck reaction provides a robust method for this purpose.[4][5]

Proposed Synthetic Pathway: Mizoroki-Heck Cross-Coupling

This synthetic approach involves the palladium-catalyzed cross-coupling of 5-bromobenzofuran with an appropriate vinyl ether, followed by hydrolysis to yield the target ketone. This method offers excellent control over the position of the acetyl group.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 5-Bromobenzofuran cluster_1 Step 2: Mizoroki-Heck Coupling cluster_2 Step 3: Hydrolysis 5-Bromosalicylaldehyde 5-Bromosalicylaldehyde Reaction1 Cyclization 5-Bromosalicylaldehyde->Reaction1 + Chloroacetone Chloroacetone Chloroacetone Base Base (e.g., K₂CO₃) 5-Bromobenzofuran 5-Bromobenzofuran Heck_Reaction Heck Coupling 5-Bromobenzofuran->Heck_Reaction + Vinyl Ether Reaction1->5-Bromobenzofuran Vinyl_ether Vinyl Ether (e.g., Butyl Vinyl Ether) Pd_catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., PPh₃) Base_Heck Base (e.g., Et₃N) Intermediate_Enol_Ether Intermediate Enol Ether Hydrolysis_Reaction Hydrolysis Intermediate_Enol_Ether->Hydrolysis_Reaction + Acid Heck_Reaction->Intermediate_Enol_Ether Acid Aqueous Acid (e.g., HCl) Target_Molecule 1-(Benzofuran-5-yl)ethanone Hydrolysis_Reaction->Target_Molecule

Caption: Proposed synthetic workflow for 1-(Benzofuran-5-yl)ethanone.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromobenzofuran

This initial step involves the synthesis of the key intermediate, 5-bromobenzofuran, from commercially available starting materials.

  • Reaction Setup: To a solution of 5-bromosalicylaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add chloroacetone (1.1 eq) and a base like potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Mizoroki-Heck Cross-Coupling

This crucial step introduces the acetyl precursor at the 5-position of the benzofuran ring.

  • Reaction Setup: In a reaction vessel, combine 5-bromobenzofuran (1.0 eq), butyl vinyl ether (1.5 eq), a palladium catalyst such as palladium(II) acetate (0.02 eq), and a phosphine ligand like triphenylphosphine (0.04 eq) in a suitable solvent like DMF or acetonitrile.

  • Addition of Base: Add a base, typically a tertiary amine such as triethylamine (2.0 eq), to the mixture.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis of the Enol Ether Intermediate

The final step is the conversion of the enol ether intermediate to the target ketone.

  • Reaction Setup: Dissolve the crude enol ether from the previous step in a mixture of a water-miscible solvent like THF or acetone and aqueous hydrochloric acid (e.g., 1 M HCl).

  • Reaction Conditions: Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Work-up and Purification: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, 1-(Benzofuran-5-yl)ethanone, can be purified by column chromatography or recrystallization.

Characterization and Spectroscopic Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(Benzofuran-5-yl)ethanone. The following are expected spectroscopic data based on the analysis of similar benzofuran structures.[3][6]

TechniqueExpected Observations
¹H NMR Aromatic protons on the benzofuran ring system, a singlet for the furan proton, and a singlet for the acetyl methyl protons. The chemical shifts and coupling constants will be indicative of the 5-substitution pattern.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the benzofuran ring system, and the methyl carbon of the acetyl group.
IR Spectroscopy A strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹. Characteristic peaks for C-H and C-O stretching will also be present.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (160.17 g/mol ). Fragmentation patterns may show the loss of the acetyl group.

Potential Applications in Drug Discovery and Development

The benzofuran nucleus is a cornerstone in the development of a wide array of therapeutic agents.[1][2] 1-(Benzofuran-5-yl)ethanone serves as a key building block for accessing novel derivatives with potential pharmacological activities.

Precursor for Bioactive Molecules

The acetyl group of 1-(Benzofuran-5-yl)ethanone is a versatile functional handle that can be readily transformed into various other functional groups or used in condensation reactions to build more complex molecular architectures. This allows for the synthesis of libraries of benzofuran derivatives for screening against various biological targets.

Analog Synthesis in Medicinal Chemistry

Many existing drugs and clinical candidates contain the benzofuran moiety. 1-(Benzofuran-5-yl)ethanone can be utilized to synthesize analogs of these compounds, enabling structure-activity relationship (SAR) studies to optimize their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.

Exploration of Novel Biological Activities

Given the diverse biological activities associated with benzofurans, novel derivatives synthesized from 1-(Benzofuran-5-yl)ethanone are promising candidates for screening in a wide range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[3]

Conclusion

1-(Benzofuran-5-yl)ethanone is a valuable heterocyclic ketone with significant potential for applications in synthetic and medicinal chemistry. This technical guide has outlined its key chemical properties, a robust and regioselective synthetic strategy via a Mizoroki-Heck coupling reaction, and a comprehensive characterization protocol. The versatility of this compound as a synthetic intermediate opens up avenues for the discovery and development of novel benzofuran-based therapeutic agents. The information provided herein is intended to empower researchers and scientists to effectively synthesize, characterize, and utilize 1-(Benzofuran-5-yl)ethanone in their research endeavors.

References

Sources

An In-depth Technical Guide to 1-(Benzofuran-5-yl)ethanone: Properties, Characterization, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Benzofuran-5-yl)ethanone, a significant heterocyclic ketone in the landscape of medicinal chemistry and materials science. While experimental data for this specific isomer is not extensively documented in publicly available literature, this guide synthesizes predicted data, general characteristics of the benzofuran class, and standardized analytical protocols to offer a robust resource for researchers, scientists, and professionals in drug development. Our focus is on providing a foundational understanding of the molecule's behavior, alongside practical methodologies for its empirical characterization.

Molecular Structure and Identification

1-(Benzofuran-5-yl)ethanone, also known as 5-acetylbenzofuran, is an aromatic ketone featuring a benzofuran bicyclic system substituted with an acetyl group at the 5-position. The benzofuran moiety, a fusion of a benzene ring and a furan ring, is a common scaffold in numerous biologically active compounds. The precise positioning of the acetyl group on the benzene ring significantly influences the molecule's electronic properties, reactivity, and ultimately its potential applications.

Key Identifiers:

IdentifierValue
IUPAC Name 1-(Benzofuran-5-yl)ethanone
Molecular Formula C₁₀H₈O₂
Molecular Weight 160.17 g/mol
Canonical SMILES CC(=O)C1=CC2=C(C=C1)C=CO2
InChI Key YUTFQTAITWWGFH-UHFFFAOYSA-N
PubChem CID 18693752

Physicochemical Properties: A Blend of Prediction and Experience

Due to a scarcity of published experimental data for 1-(Benzofuran-5-yl)ethanone, the following table presents a combination of computationally predicted values and experimentally determined properties for the closely related and well-documented isomer, 1-(Benzofuran-2-yl)ethanone, to provide a reasonable estimation. It is crucial for researchers to empirically verify these properties for the 5-yl isomer in a laboratory setting.

Table of Physicochemical Properties:

PropertyPredicted/Reported ValueRemarks and Context
Melting Point 70-72 °C (for 2-isomer)The melting point is influenced by crystal lattice energy. Isomeric position can affect this, but a similar range is a reasonable starting point for experimental design.
Boiling Point 110-113 °C at 3 mmHg (for 2-isomer)Vacuum distillation is likely necessary due to the relatively high boiling point at atmospheric pressure.
Density ~1.16 g/cm³Predicted values for benzofuran derivatives are typically in this range.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, chloroform)The aromatic and ketone functionalities suggest good solubility in common organic solvents.
Appearance Likely a colorless to light yellow solid or liquidBased on the appearance of the 2-isomer.
Flash Point >110°C (for 2-isomer)Indicates a relatively low fire hazard at standard laboratory temperatures.

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of 1-(Benzofuran-5-yl)ethanone. Below are the expected spectral characteristics, grounded in the known properties of the benzofuran scaffold and acetyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzofuran ring system and the methyl protons of the acetyl group. The coupling patterns and chemical shifts of the aromatic protons will be crucial in confirming the 5-position of the acetyl substituent.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ketone, the methyl carbon, and the carbons of the bicyclic aromatic system.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically observed in the range of 1670-1690 cm⁻¹. Additional characteristic peaks will arise from C-H stretching of the aromatic ring and the methyl group, as well as C=C stretching vibrations of the aromatic system. For a related derivative, a strong absorption band at 1689 cm⁻¹ was observed for the C=O group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 160. The fragmentation pattern will likely involve the loss of a methyl group (M-15) to form a stable acylium ion, and potentially the loss of a neutral carbon monoxide molecule (M-28).

Chemical Properties and Reactivity

The chemical behavior of 1-(Benzofuran-5-yl)ethanone is dictated by the interplay between the electron-rich benzofuran ring and the electron-withdrawing acetyl group.

  • Reactivity of the Ketone: The carbonyl group can undergo typical ketone reactions such as reduction to an alcohol, reductive amination, and condensation reactions with hydrazines to form hydrazones.

  • Electrophilic Aromatic Substitution: The benzofuran ring is susceptible to electrophilic attack. The directing effects of the furan oxygen and the deactivating acetyl group will influence the position of further substitution.

  • Stability: Benzofuran derivatives are generally stable under normal laboratory conditions. However, prolonged exposure to strong acids or bases, and high temperatures should be avoided to prevent potential degradation.

Synthesis of 1-(Benzofuran-5-yl)ethanone

A common and effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation . This reaction involves the treatment of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. For the synthesis of 1-(Benzofuran-5-yl)ethanone, this would involve the acylation of benzofuran with acetyl chloride or acetic anhydride.

G cluster_reactants Reactants benzofuran Benzofuran catalyst Lewis Acid Catalyst (e.g., AlCl₃) benzofuran->catalyst Reacts with acetyl_chloride Acetyl Chloride acetyl_chloride->catalyst product 1-(Benzofuran-5-yl)ethanone catalyst->product Forms byproduct HCl product->byproduct with liberation of

A simplified workflow for the synthesis of 1-(Benzofuran-5-yl)ethanone.

Experimental Protocols for Characterization

The following are standardized, step-by-step protocols for the determination of the key physical and chemical properties of 1-(Benzofuran-5-yl)ethanone.

Melting Point Determination
  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

  • Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This is the melting point range.

Spectroscopic Analysis Workflow

G cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Purified Sample of 1-(Benzofuran-5-yl)ethanone nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data ir_data Functional Group Frequencies ir->ir_data ms_data Molecular Ion Peak, Fragmentation Pattern ms->ms_data structure Structural Elucidation and Confirmation nmr_data->structure ir_data->structure ms_data->structure

A typical workflow for the spectroscopic characterization of an organic compound.

Safety and Handling

Conclusion

1-(Benzofuran-5-yl)ethanone represents a valuable building block in the synthesis of more complex molecules with potential applications in pharmacology and materials science. This guide has provided a comprehensive, albeit partially predictive, overview of its physical and chemical properties. The provided experimental protocols are intended to empower researchers to fill the existing data gaps and to further explore the potential of this intriguing molecule. As with any scientific endeavor, a combination of theoretical understanding and empirical validation is the key to unlocking the full potential of novel chemical compounds.

References

An In-depth Technical Guide to the Solubility of 1-(Benzofuran-5-yl)ethanone in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Solubility in Scientific Research and Development

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is not merely a matter of academic curiosity; it is a cornerstone of successful research and product formulation. The bioavailability, efficacy, and even the feasibility of a compound's application are intrinsically linked to its solubility characteristics. 1-(Benzofuran-5-yl)ethanone, a heterocyclic ketone, presents a molecular architecture of significant interest in medicinal chemistry and materials science. Its benzofuran core is a privileged scaffold in numerous biologically active compounds. This guide provides a comprehensive exploration of the solubility of 1-(Benzofuran-5-yl)ethanone, offering both theoretical insights and practical methodologies for its assessment. In the absence of extensive published experimental data for this specific molecule, this document serves as a robust framework for researchers to predict, understand, and experimentally determine its solubility in a variety of solvent systems.

Physicochemical Profile of 1-(Benzofuran-5-yl)ethanone

A thorough understanding of a molecule's physicochemical properties is paramount to predicting its solubility. The structural features of 1-(Benzofuran-5-yl)ethanone dictate its polarity, capacity for intermolecular interactions, and ultimately, its behavior in different solvents.

Molecular Structure:

Solubility_Forces cluster_solute 1-(Benzofuran-5-yl)ethanone cluster_solvent Solvent Solute Aromatic Rings (π-π stacking) Ketone (Dipole-Dipole, H-bond acceptor) Ether (Dipole-Dipole, H-bond acceptor) Solvent Polar Protic (e.g., Water, Ethanol) - H-bond donor & acceptor Polar Aprotic (e.g., Acetone, DMSO) - Dipole-Dipole, H-bond acceptor Nonpolar (e.g., Hexane, Toluene) - van der Waals forces Solute->Solvent Solute-Solvent Interactions (Enthalpy of Mixing) Solvent->Solute Solvent-Solvent & Solute-Solute Interactions (Lattice Energy for Solids)

Caption: Intermolecular forces influencing solubility.

For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Solvent Polarity Scales:

A quantitative approach to predicting solubility involves considering various solvent polarity scales.

  • Dielectric Constant (ε): A measure of a solvent's ability to separate charges. Solvents with high dielectric constants are generally better at dissolving polar compounds.

  • Polarity Index (P'): An empirical measure of polarity based on solubility in a range of solvents.

  • Kamlet-Taft Parameters: These parameters provide a more detailed description of solvent properties:

    • α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond. [1][2] * β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond. [1][2] * π* (Dipolarity/Polarizability): Describes the solvent's ability to stabilize a charge or a dipole through dielectric effects. [1][2]* Hansen Solubility Parameters (HSP): These parameters break down the total cohesive energy of a solvent into three components:

    • δD (Dispersion): Energy from van der Waals forces.

    • δP (Polar): Energy from dipolar intermolecular forces.

    • δH (Hydrogen Bonding): Energy from hydrogen bonds. [3]

Predicted Solubility of 1-(Benzofuran-5-yl)ethanone in Various Solvent Classes

Based on the physicochemical properties of 1-(Benzofuran-5-yl)ethanone and the theoretical principles of solubility, we can predict its general solubility behavior.

Table of Predicted Solubility:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Cyclohexane, TolueneLow to ModerateThe aromatic rings of the solute will have favorable π-π stacking interactions with aromatic solvents like toluene. However, the polar ketone and ether groups will be disfavored in highly nonpolar aliphatic solvents like hexane.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the ketone and ether groups of the solute. The lack of strong hydrogen bonding networks in these solvents makes it easier to accommodate the solute.
Polar Protic Water, Methanol, EthanolLowThe primary limitation here is the solute's inability to donate hydrogen bonds. While the ketone and ether oxygens can accept hydrogen bonds from the solvent, the overall interaction is not strong enough to overcome the highly cohesive hydrogen-bonded network of water and, to a lesser extent, alcohols.

Experimental Determination of Solubility: A Recommended Protocol

Given the absence of readily available experimental data, this section provides a detailed, field-proven methodology for determining the solubility of 1-(Benzofuran-5-yl)ethanone. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility. [3][4] Workflow for Shake-Flask Solubility Determination:

Shake_Flask_Workflow A Preparation: - Add excess solid 1-(Benzofuran-5-yl)ethanone to a known volume of solvent in a sealed vial. B Equilibration: - Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium. A->B C Phase Separation: - Allow the vials to stand undisturbed for a period to let undissolved solid settle. - Alternatively, centrifuge the vials to pellet the solid. B->C D Sampling and Filtration: - Carefully withdraw a sample from the supernatant. - Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. C->D E Analysis: - Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectroscopy). D->E F Calculation: - Determine the solubility in units such as mg/mL or mol/L. E->F

Caption: Step-by-step workflow for the shake-flask solubility assay.

Detailed Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 1-(Benzofuran-5-yl)ethanone into a series of glass vials. An excess is visually confirmed by the presence of undissolved solid.

    • Add a precise volume (e.g., 2 mL) of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. [5]

  • Sample Preparation for Analysis:

    • Remove the vials from the shaker and allow them to stand for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial for analysis. This step is critical to remove any microscopic undissolved particles.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of 1-(Benzofuran-5-yl)ethanone of known concentrations in the solvent of interest.

    • Analyze the filtered samples and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the dissolved compound in the filtered samples.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table of Solvent Properties and Expected Solubility:

SolventDielectric Constant (ε)Polarity Index (P')Kamlet-Taft αKamlet-Taft βKamlet-Taft π*Predicted Solubility
Nonpolar
Hexane1.880.10.000.00-0.08Low
Toluene2.382.40.000.110.54Moderate
Polar Aprotic
Diethyl Ether4.332.80.000.470.27Moderate
Dichloromethane8.933.10.130.100.82High
Acetone20.75.10.080.480.71High
Acetonitrile37.55.80.190.310.75High
Dimethyl Sulfoxide (DMSO)46.687.20.000.761.00High
Polar Protic
Ethanol24.554.30.830.770.54Low
Methanol32.705.10.930.620.60Low
Water80.110.21.170.181.09Very Low

Solvent property data sourced from multiple publicly available databases.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for understanding and predicting the solubility of 1-(Benzofuran-5-yl)ethanone in a range of organic solvents. While direct experimental data is currently lacking in the public domain, the principles outlined herein, based on the compound's physicochemical properties and established solubility theories, offer valuable guidance for researchers. The provided shake-flask protocol represents a robust and reliable method for obtaining the necessary experimental data.

Future work should focus on the experimental determination of the solubility of 1-(Benzofuran-5-yl)ethanone in the solvents listed, as well as other solvent systems relevant to specific applications. The generation of such empirical data will be invaluable to the scientific community, particularly those working in drug discovery and materials science, enabling more precise formulation and application of this important benzofuran derivative.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • RSC Publishing. (2020, December 16). The physical significance of the Kamlet–Taft π parameter of ionic liquids*.
  • Stenutz, B. (n.d.). Kamlet-Taft solvent parameters.
  • PubChem. (n.d.). 1-(Benzofuran-5-yl)ethanone. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

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A Technical Guide to the Potential Biological Activities of 1-(Benzofuran-5-yl)ethanone: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on exploring the potential biological activities of the heterocyclic compound, 1-(Benzofuran-5-yl)ethanone. Drawing from the well-documented and diverse pharmacological profile of the broader benzofuran class of molecules, this document outlines a strategic approach to systematically investigate and validate the therapeutic potential of this specific ethanone derivative.

The benzofuran scaffold, a fusion of benzene and furan rings, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2][3] While direct studies on 1-(Benzofuran-5-yl)ethanone are not extensively reported, its structural features suggest a high probability of possessing significant biological activities worthy of in-depth investigation. This guide, therefore, serves as a foundational blueprint for initiating a research program centered on this promising molecule.

Synthesis and Physicochemical Characterization

A crucial first step in the investigation of any novel compound is a reliable and scalable synthetic route. The synthesis of 1-(Benzofuran-5-yl)ethanone can be approached through established methods for benzofuran ring formation. A common and effective strategy involves the reaction of a substituted salicylaldehyde with a chloroacetone.[4][5]

Proposed Synthetic Pathway:

A plausible synthesis for 1-(Benzofuran-5-yl)ethanone would involve the reaction of 4-hydroxy-3-methoxybenzaldehyde with chloroacetone in the presence of a suitable base, such as potassium hydroxide, in a polar solvent like methanol. The reaction proceeds via a nucleophilic attack of the phenoxide on the chloroacetone, followed by an intramolecular cyclization to form the benzofuran ring.

Experimental Protocol: Synthesis of 1-(Benzofuran-5-yl)ethanone

  • Reaction Setup: To a solution of 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) in methanol, add potassium hydroxide (2.2 equivalents) and stir until fully dissolved.

  • Addition of Reagent: Add chloroacetone (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized 1-(Benzofuran-5-yl)ethanone using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Following successful synthesis and characterization, a thorough evaluation of the compound's physicochemical properties, including solubility, lipophilicity (LogP), and stability, is essential for designing subsequent biological assays.

Exploration of Potential Biological Activities

Based on the extensive literature on benzofuran derivatives, 1-(Benzofuran-5-yl)ethanone is a prime candidate for screening across several key therapeutic areas.[6] The following sections outline the rationale and experimental approaches for investigating its potential anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

Benzofuran derivatives have demonstrated significant potential as anticancer agents, with mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][5] The cytotoxic potential of 1-(Benzofuran-5-yl)ethanone should be evaluated against a panel of human cancer cell lines.

Experimental Workflow: In Vitro Cytotoxicity Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Select and culture cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous control (e.g., HEK293) B Seed cells into 96-well plates at an appropriate density A->B D Treat cells with varying concentrations of the compound for 24-48 hours B->D C Prepare serial dilutions of 1-(Benzofuran-5-yl)ethanone C->D E Add MTT reagent to each well and incubate D->E F Solubilize formazan crystals with DMSO or other suitable solvent E->F G Measure absorbance at 570 nm using a microplate reader F->G H Calculate cell viability as a percentage of the untreated control G->H I Determine the IC50 value for each cell line H->I

Caption: Workflow for assessing the in vitro cytotoxicity of 1-(Benzofuran-5-yl)ethanone using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay [7][8]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 1-(Benzofuran-5-yl)ethanone in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[9]

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

The benzofuran nucleus is present in many compounds with antibacterial and antifungal properties.[2][5] Therefore, 1-(Benzofuran-5-yl)ethanone should be screened for its ability to inhibit the growth of a panel of pathogenic bacteria and fungi.

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_0 Inoculum Preparation cluster_1 Broth Microdilution Method cluster_2 Determination of MIC A Culture bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains B Prepare standardized microbial suspensions (e.g., 0.5 McFarland standard) A->B D Inoculate each well with the standardized microbial suspension B->D C Prepare serial dilutions of 1-(Benzofuran-5-yl)ethanone in 96-well plates containing broth C->D E Incubate plates under appropriate conditions D->E F Visually inspect for microbial growth (turbidity) E->F G The lowest concentration with no visible growth is the Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 1-(Benzofuran-5-yl)ethanone.

Detailed Protocol: Broth Microdilution Assay [10]

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of 1-(Benzofuran-5-yl)ethanone in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic/antifungal agent should be used as a reference standard.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Chronic inflammation is a key factor in many diseases, and benzofuran derivatives have shown promise as anti-inflammatory agents.[3][11] In vitro assays can provide a preliminary indication of the anti-inflammatory potential of 1-(Benzofuran-5-yl)ethanone.

Experimental Workflow: In Vitro Anti-inflammatory Assays

G cluster_0 Protein Denaturation Inhibition cluster_1 HRBC Membrane Stabilization A Prepare a reaction mixture containing bovine serum albumin (BSA) and 1-(Benzofuran-5-yl)ethanone at various concentrations B Induce denaturation by heating A->B C Measure the turbidity of the solution spectrophotometrically B->C D Calculate the percentage inhibition of denaturation C->D E Prepare a suspension of human red blood cells (HRBCs) F Incubate HRBCs with 1-(Benzofuran-5-yl)ethanone at various concentrations E->F G Induce hemolysis using a hypotonic solution F->G H Measure the hemoglobin released spectrophotometrically G->H I Calculate the percentage of membrane stabilization H->I

Caption: Workflow for evaluating the in vitro anti-inflammatory activity of 1-(Benzofuran-5-yl)ethanone.

Detailed Protocol: Inhibition of Protein Denaturation [12][13][14]

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of 1% w/v bovine serum albumin (BSA) solution and 0.1 mL of 1-(Benzofuran-5-yl)ethanone at various concentrations.

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 57°C for 3 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation. Diclofenac sodium can be used as a reference drug.

Detailed Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay [15][16]

  • HRBC Suspension: Prepare a 10% v/v suspension of human red blood cells in isosaline.

  • Reaction Mixture: To 1 mL of the compound at different concentrations, add 0.5 mL of the HRBC suspension.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Hemolysis Induction: Induce hemolysis by adding 2 mL of a hypotonic solution (e.g., 0.25% saline).

  • Centrifugation: Centrifuge the mixture and measure the absorbance of the supernatant at 560 nm.

  • Calculation: Calculate the percentage of membrane stabilization.

Benzofuran derivatives have been identified as inhibitors of various enzymes, including kinases and cholinesterases.[17][18][19] Screening 1-(Benzofuran-5-yl)ethanone against a panel of relevant enzymes can uncover specific molecular targets.

Experimental Workflow: General Enzyme Inhibition Assay

G cluster_0 Assay Setup cluster_1 Inhibition Assay cluster_2 Data Analysis A Select target enzyme and corresponding substrate B Prepare assay buffer and solutions of enzyme, substrate, and 1-(Benzofuran-5-yl)ethanone A->B C Pre-incubate the enzyme with varying concentrations of the compound B->C D Initiate the reaction by adding the substrate C->D E Monitor the reaction progress (e.g., change in absorbance or fluorescence) over time D->E F Calculate the initial reaction rates E->F G Determine the percentage of enzyme inhibition and calculate the IC50 value F->G

Caption: A generalized workflow for assessing the enzyme inhibitory potential of 1-(Benzofuran-5-yl)ethanone.

Detailed Protocol: Cholinesterase Inhibition Assay (Ellman's Method) [19]

  • Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay in 96-well Plate: To the wells, add the buffer, DTNB, and different concentrations of 1-(Benzofuran-5-yl)ethanone.

  • Enzyme Addition: Add the enzyme solution to each well and incubate for a short period.

  • Reaction Initiation: Start the reaction by adding the substrate solution.

  • Absorbance Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Calculation: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value. Galantamine can be used as a reference inhibitor.[19]

Data Interpretation and Next Steps

The results from these initial in vitro screens will provide a comprehensive profile of the biological activities of 1-(Benzofuran-5-yl)ethanone.

Data Summary Table:

Biological ActivityAssay(s)Key Endpoint(s)Positive Control(s)
Anticancer MTT AssayIC₅₀Doxorubicin
Antimicrobial Broth MicrodilutionMICCiprofloxacin, Fluconazole
Anti-inflammatory Inhibition of Protein Denaturation, HRBC Membrane Stabilization% Inhibition, EC₅₀Diclofenac Sodium
Enzyme Inhibition Specific enzyme assays (e.g., Cholinesterase)IC₅₀Galantamine

Positive results in any of these areas would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the specific molecular pathways through which the compound exerts its effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 1-(Benzofuran-5-yl)ethanone to optimize its activity and selectivity.[1]

  • In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models of relevant diseases.

Conclusion

1-(Benzofuran-5-yl)ethanone represents a promising, yet underexplored, molecule within the pharmacologically rich class of benzofurans. This technical guide provides a structured and scientifically rigorous framework for its systematic evaluation. By following the outlined experimental protocols, researchers can efficiently screen for a range of biological activities, thereby paving the way for the potential development of novel therapeutic agents. The versatility of the benzofuran scaffold suggests that the exploration of this particular derivative is a worthwhile endeavor with a high potential for significant discoveries in medicinal chemistry and drug development.

References

  • Shafiee, A., & Kiaeay, G. (Year). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2849. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

  • Li, Y., et al. (2019).
  • Fun, H.-K., et al. (Year). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, E67(Pt 12), o3029. [Link]

  • Singh, P., & Kaur, M. (2024).
  • Singh, P., & Kaur, M. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Makhado, P. B., et al. (2021). Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors. Bioorganic Chemistry, 111, 104839. [Link]

  • Wang, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698. [Link]

  • Nawrot-Hadzik, I., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1593. [Link]

  • Sanna, C., et al. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 26(11), 3374. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
  • Wang, C., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1344. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018).
  • Zhang, Y., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 295. [Link]

  • Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Labor
  • Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. (n.d.). MDPI.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019).
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017).
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Assessment of antimicrobial activity. (2019). Protocols.io.
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of N
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). MDPI.
  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023).
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.).

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An In-Depth Technical Guide to the Synthesis of 1-(Benzofuran-5-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic routes for preparing 1-(Benzofuran-5-yl)ethanone and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The benzofuran scaffold is a privileged heterocyclic system found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3][4] The introduction of an acetyl group at the 5-position of the benzofuran ring creates a key intermediate for the synthesis of diverse pharmacologically active molecules.

This document will explore various synthetic strategies, delving into the mechanistic details and providing practical, field-proven protocols for researchers and professionals in drug development.

Strategic Approaches to the Synthesis of the 1-(Benzofuran-5-yl)ethanone Core

The synthesis of 1-(Benzofuran-5-yl)ethanone can be approached through several strategic disconnections. The primary considerations for selecting a synthetic route include the availability of starting materials, desired substitution patterns on the benzofuran core, and scalability. Two principal strategies will be discussed in detail:

  • Two-Step Synthesis via a Formyl Intermediate: This reliable and versatile approach involves the initial synthesis of benzofuran-5-carbaldehyde, followed by its conversion to the target ketone.

  • Direct Acylation of the Benzofuran Core: This method aims to introduce the acetyl group directly onto the benzofuran ring system in a single step, most commonly through a Friedel-Crafts acylation reaction.

Strategy 1: Two-Step Synthesis via Benzofuran-5-carbaldehyde

This strategy offers excellent control over the substitution at the 5-position and is often the preferred method for accessing a variety of 5-substituted benzofuran derivatives. The overall workflow is depicted below:

Two_Step_Synthesis Start 5-Bromobenzofuran Intermediate1 Benzofuran-5-ylmagnesium bromide (Grignard Reagent) Start->Intermediate1 Mg, THF Intermediate2 Benzofuran-5-carbaldehyde Intermediate1->Intermediate2 DMF Intermediate3 1-(Benzofuran-5-yl)ethanol Intermediate2->Intermediate3 CH3MgBr, THF Product 1-(Benzofuran-5-yl)ethanone Intermediate3->Product Oxidation

Caption: Workflow for the two-step synthesis of 1-(Benzofuran-5-yl)ethanone.

Step 1.1: Synthesis of Benzofuran-5-carbaldehyde

The key to this strategy is the efficient preparation of benzofuran-5-carbaldehyde. A robust method involves the formation of a Grignard reagent from 5-bromobenzofuran, followed by formylation with N,N-dimethylformamide (DMF).

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents) and a crystal of iodine in anhydrous tetrahydrofuran (THF).

  • Add a small portion of a solution of 5-bromobenzofuran (1.0 equivalent) in anhydrous THF to initiate the reaction. The disappearance of the iodine color indicates the initiation.

  • Slowly add the remaining 5-bromobenzofuran solution to maintain a gentle reflux. After the addition is complete, continue refluxing for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Formylation: Cool the reaction mixture to -40 °C in a dry ice/acetone bath.

  • Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise, maintaining the temperature below -30 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure benzofuran-5-carbaldehyde.

ParameterValueReference
Starting Material 5-Bromobenzofuran[5]
Key Reagents Magnesium, DMF[5]
Solvent Anhydrous THF[5]
Typical Yield 50-60%[5]
Step 1.2: Conversion of Benzofuran-5-carbaldehyde to 1-(Benzofuran-5-yl)ethanone

This transformation is a classic two-step process in organic synthesis: nucleophilic addition of a methyl group to the aldehyde, followed by oxidation of the resulting secondary alcohol.

1.2.1. Grignard Reaction with Methylmagnesium Bromide

The addition of a methyl group to the carbonyl of benzofuran-5-carbaldehyde is efficiently achieved using methylmagnesium bromide.

Experimental Protocol:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve benzofuran-5-carbaldehyde (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether or THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(benzofuran-5-yl)ethanol, which can often be used in the next step without further purification.

1.2.2. Oxidation of 1-(Benzofuran-5-yl)ethanol

The oxidation of the secondary alcohol to the desired ketone is a critical step. Several reagents can be employed, each with its own advantages and disadvantages. The choice of oxidant often depends on the scale of the reaction and the presence of other sensitive functional groups.

Oxidation_Methods Alcohol 1-(Benzofuran-5-yl)ethanol Ketone 1-(Benzofuran-5-yl)ethanone Alcohol->Ketone PCC PCC (Pyridinium Chlorochromate) PCC->Alcohol DMP DMP (Dess-Martin Periodinane) DMP->Alcohol Swern Swern Oxidation (DMSO, (COCl)2, Et3N) Swern->Alcohol Friedel_Crafts_Acylation Benzofuran Benzofuran Product_2 1-(Benzofuran-2-yl)ethanone (Major Product) Benzofuran->Product_2 Product_5 1-(Benzofuran-5-yl)ethanone (Minor Product) Benzofuran->Product_5 AcylatingAgent Acetyl Chloride or Acetic Anhydride AcylatingAgent->Product_2 AcylatingAgent->Product_5 LewisAcid Lewis Acid (e.g., AlCl3, SnCl4) LewisAcid->Product_2 LewisAcid->Product_5

Sources

The Pharmacognosy of Benzofurans: From Biosynthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused benzene and furan ring. While synthetic benzofurans (e.g., amiodarone) are well-established, naturally occurring benzofurans—specifically arylbenzofurans and neolignans—offer a distinct chemical space with potent biological activities. This guide analyzes the natural occurrence, biosynthetic origins, and isolation methodologies of these compounds, providing a roadmap for researchers bridging phytochemistry and drug development.

Structural Classification & Biosynthetic Logic

The natural occurrence of benzofurans is not random; it is the result of specific enzymatic cascades, primarily within the phenylpropanoid pathway. Understanding this logic is crucial for identifying new sources.

The Biosynthetic Pathway

Most natural benzofurans, particularly the 2-arylbenzofurans found in the Moraceae family (mulberries), are derived from the shikimate pathway. The core mechanism involves the oxidative coupling of phenylpropanoid precursors.

Mechanistic Insight: The critical step is often the dimerization of monolignols or the coupling of a monolignol with a cinnamic acid derivative. This is mediated by peroxidase or laccase enzymes, generating phenoxy radicals that undergo radical pairing.

Key Biosynthetic Steps:

  • Deamination: Phenylalanine is converted to cinnamic acid by Phenylalanine Ammonia-Lyase (PAL).

  • Hydroxylation: Formation of p-coumaric acid and subsequent CoA ligation.

  • Polyketide Extension: In some pathways (like in Morus spp.), a starter unit (e.g., p-coumaroyl-CoA) condenses with malonyl-CoA units via chalcone synthase (CHS) type enzymes to form stilbenes, which then cyclize to form the benzofuran core.

Visualization: Biosynthetic Flow

The following diagram illustrates the metabolic flux from primary metabolites to the benzofuran scaffold.

Biosynthesis Phe L-Phenylalanine Cin Trans-Cinnamic Acid Phe->Cin PAL Enzyme Cou p-Coumaric Acid Cin->Cou C4H Enzyme CoA p-Coumaroyl-CoA Cou->CoA 4CL Enzyme Stil Stilbene Intermediate (Resveratrol-type) CoA->Stil Stilbene Synthase (STS) Mal + 3x Malonyl-CoA Mal->Stil Ox Oxidative Cyclization Stil->Ox Peroxidase/Laccase Benz 2-Arylbenzofuran (e.g., Moracin) Ox->Benz Radical Coupling

Caption: Figure 1. Biosynthetic pathway of 2-arylbenzofurans via the phenylpropanoid-acetate pathway.

Ecological Distribution & Source Profiling

Benzofurans are not ubiquitously distributed. They are chemotaxonomic markers for specific families. Researchers seeking novel analogues should target the following biological matrices.

Primary Botanical Sources

The highest concentration of bioactive benzofurans is found in the families Styracaceae and Moraceae.

Genus/FamilyKey Compound ClassRepresentative CompoundTherapeutic Indication
Styrax (Styracaceae)Nor-neolignansEgonol Cytotoxicity, Anti-inflammatory
Morus (Moraceae)2-ArylbenzofuransMoracin M, Mulberrofuran PDE4 Inhibition, Antimicrobial
Ophryosporus (Asteraceae)Tremetone derivativesTremetone Phytotoxicity (Caution required)
Krameria (Krameriaceae)NeolignansRatanhiaphenol Anti-proliferative
Marine Sources

Marine fungi, particularly those associated with sponges or algae, are emerging sources. For example, Aspergillus species isolated from marine environments have yielded benzofuran derivatives with unique halogenation patterns not found in terrestrial plants.

Technical Workflow: Extraction & Isolation

Expertise Note: The isolation of benzofurans requires careful handling to prevent oxidation of the furan ring or polymerization. The following protocol utilizes a polarity-gradient approach to maximize yield and purity.

Protocol: Targeted Isolation of Arylbenzofurans

Objective: Isolate egonol-type or moracin-type compounds from dried plant bark.

Step 1: Metabolic Quenching & Extraction

  • Action: Pulverize air-dried root bark (1 kg) to a fine powder (40 mesh).

  • Solvent: 95% Ethanol (EtOH).

  • Rationale: High percentage ethanol penetrates cell walls efficiently to dissolve phenolic benzofurans while minimizing the extraction of highly lipophilic waxes (which prefer hexane) or highly polar sugars (which prefer water).

  • Procedure: Macerate x3 (24h each) at room temperature. Avoid reflux to prevent thermal degradation.

Step 2: Liquid-Liquid Partitioning (The Clean-up)

  • Action: Suspend the crude EtOH extract in distilled water.

  • Partition 1: Extract with n-Hexane .

    • Outcome: Discard hexane layer (removes chlorophyll, lipids, and waxes).

  • Partition 2: Extract aqueous phase with Ethyl Acetate (EtOAc) .

    • Outcome:Keep EtOAc layer. This fraction contains the benzofurans, lignans, and neolignans.

  • Partition 3: Extract remaining aqueous phase with n-Butanol.

    • Outcome: Discard or save for glycoside analysis (benzofurans are typically in the EtOAc fraction).

Step 3: Chromatographic Fractionation

  • Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

  • Mobile Phase: Gradient elution using n-Hexane:EtOAc (100:0

    
     0:100).
    
  • Detection: TLC visualization under UV (254/365 nm). Benzofurans typically exhibit strong blue or purple fluorescence.

Step 4: Purification & Validation

  • Technique: Semi-preparative HPLC (C18 column).

  • Validation:

    
    H-NMR and 
    
    
    
    C-NMR.
    • Diagnostic Signal: Look for the C-3 proton singlet in 2-arylbenzofurans, typically resonating around

      
       6.9–7.5 ppm, and the characteristic furan carbons in 
      
      
      
      C NMR.
Visualization: Isolation Workflow

Isolation cluster_partition Liquid-Liquid Partitioning Raw Dried Plant Material (1 kg) Ext Ethanol Extraction (Maceration) Raw->Ext Conc Crude Extract Ext->Conc Hex Hexane Phase (Lipids/Waxes) Conc->Hex 1. Partition EtOAc EtOAc Phase (TARGET: Benzofurans) Conc->EtOAc 2. Partition BuOH BuOH Phase (Saponins/Sugars) Conc->BuOH 3. Partition Chrom Silica Gel Column (Hex:EtOAc Gradient) EtOAc->Chrom Pure Pure Compound (NMR/MS Validation) Chrom->Pure

Caption: Figure 2. Step-by-step fractionation workflow for enriching benzofuran scaffolds.

Pharmacological Potential in Drug Discovery

Natural benzofurans act as "privileged structures" capable of binding to multiple bioreceptors.

Anticancer Activity (Cytotoxicity)

Compounds like Egonol (from Styrax) have demonstrated significant cytotoxicity against human cancer cell lines (e.g., HeLa, HL-60).

  • Mechanism: Induction of apoptosis via the mitochondrial pathway. Egonol has been shown to activate Caspase-3 and alter the Bax/Bcl-2 ratio.

  • Relevance: These compounds serve as lead structures for developing non-platinum-based chemotherapeutics.

Antimicrobial & Antifungal

Plants produce benzofurans (phytoalexins) in response to fungal attack.

  • Compound: Moracin derivatives (from Morus).

  • Activity: High potency against Gram-positive bacteria (e.g., S. aureus) and methicillin-resistant strains (MRSA).

  • Mechanism: Disruption of the bacterial cell membrane and inhibition of FabI (enoyl-ACP reductase), a key enzyme in bacterial fatty acid biosynthesis.

Enzyme Inhibition (Alzheimer's Research)

Recent studies highlight the potential of arylbenzofurans as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors.

  • Data: Heterocycles fused with furan rings show higher binding affinity to the AChE active site compared to non-fused analogs, due to

    
    -
    
    
    
    stacking interactions with aromatic residues in the enzyme gorge.

References

  • Review of Natural Benzofurans

    • A. C. L. Leite, et al. "Pharmacological properties of benzofuran derivatives: A review." Mini-Reviews in Medicinal Chemistry.
  • Biosynthesis in Morus

    • X. J. He, et al. "Biosynthesis of 2-arylbenzofuran derivatives in Morus notabilis." Frontiers in Plant Science.
  • Egonol and Styrax

    • H. I. Öztürk, et al. "Cytotoxic activity of egonol isolated from Styrax officinalis." Pharmaceutical Biology.
  • General Isolation Protocols

    • Sarker, S. D., et al.
  • Antimicrobial Mechanisms

    • J. E. Sohn, et al. "Antibacterial activity of moracin derivatives." Journal of Microbiology and Biotechnology.

Spectroscopic Characterization of 1-(Benzofuran-5-yl)ethanone: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel or sparsely documented compounds is a foundational pillar of rigorous scientific inquiry. This guide addresses the spectroscopic characterization of 1-(Benzofuran-5-yl)ethanone (also known as 5-acetylbenzofuran), a molecule of interest within the broader class of benzofurans—a scaffold known for a wide array of biological activities.

A comprehensive search of publicly accessible chemical databases and peer-reviewed literature did not yield a complete, verified set of experimental spectroscopic data (NMR, IR, MS) for 1-(Benzofuran-5-yl)ethanone. This is not an uncommon scenario in research and development. Therefore, this document pivots from a simple data repository to a more instructive technical guide. It is designed for the research scientist, outlining the logical workflow and expert rationale for acquiring and interpreting the necessary spectroscopic data to unequivocally confirm the structure and purity of a synthesized sample of 1-(Benzofuran-5-yl)ethanone. We will proceed by detailing the standard experimental protocols and predicting the spectral outcomes based on established chemical principles and data from analogous structures.

Molecular Structure and Analytical Strategy

The first step in any characterization is a thorough understanding of the target molecule's architecture. 1-(Benzofuran-5-yl)ethanone consists of a planar benzofuran bicyclic system with an acetyl group substituted at the C5 position of the benzene ring.

Molecular Structure and Numbering Scheme

Caption: Molecular structure of 1-(Benzofuran-5-yl)ethanone.

Our analytical workflow is designed to probe different aspects of this structure:

  • Infrared (IR) Spectroscopy: To identify key functional groups, primarily the carbonyl (C=O) of the ketone and aromatic C-H/C=C bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the complete carbon-hydrogen framework, including proton environments, connectivity, and the number of unique carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and gain insight into the molecule's stability and fragmentation patterns, further corroborating the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of a molecule. For 1-(Benzofuran-5-yl)ethanone, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried, purified compound. Dissolve the sample in ~0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which is excellent for solubilizing moderately polar organic compounds and has a well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquiring 2D spectra such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons is best practice.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show signals corresponding to the five aromatic protons and the three methyl protons of the acetyl group. The chemical shifts are influenced by the electron-withdrawing nature of the acetyl group and the electronic effects of the fused furan ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Expert Insights
~ 8.20d (J ≈ 1.5 Hz)1HH4This proton is ortho to the electron-withdrawing acetyl group, causing significant deshielding. It will appear as a narrow doublet due to a small meta-coupling to H6.
~ 7.90dd (J ≈ 8.7, 1.8 Hz)1HH6This proton is meta to the acetyl group but ortho to the C7 hydrogen. It experiences deshielding and will show coupling to both H7 (ortho) and H4 (meta).
~ 7.70d (J ≈ 2.2 Hz)1HH2Protons on the furan ring of benzofurans typically appear at distinct chemical shifts. H2 is adjacent to the oxygen atom and is expected to be a doublet due to coupling with H3.
~ 7.55d (J ≈ 8.7 Hz)1HH7This proton is part of the benzene ring and will show a characteristic ortho-coupling to H6.
~ 6.85d (J ≈ 2.2 Hz)1HH3H3 is coupled to H2 and is typically found at a higher field (more shielded) compared to H2 in the benzofuran system.
~ 2.65s3H-COCH₃The methyl protons of the acetyl group are in a distinct chemical environment and will appear as a sharp singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR should display 10 distinct signals, corresponding to the 10 unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Expert Insights
~ 197.5C=OThe carbonyl carbon of a ketone is highly deshielded and appears at a very characteristic low-field position.
~ 155.5C7aThis is a quaternary carbon where the benzene and furan rings are fused, adjacent to the oxygen atom.
~ 146.0C2This carbon is adjacent to the furan oxygen and is typically deshielded in benzofuran systems.
~ 132.0C5This is the quaternary carbon to which the acetyl group is attached. Its chemical shift is influenced by the substitution.
~ 128.5C3aThe second quaternary carbon at the ring fusion.
~ 127.5C4Aromatic CH carbon ortho to the acetyl group.
~ 124.5C6Aromatic CH carbon.
~ 112.0C7Aromatic CH carbon.
~ 107.0C3The C3 carbon of the furan ring is typically shielded relative to C2.
~ 26.5-COCH₃The methyl carbon of the acetyl group appears in the aliphatic region at a typical upfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Analysis
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient and requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background scan of the empty ATR crystal or a pure KBr pellet is taken first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~ 3100 - 3000Medium-WeakC-H StretchAromatic C-H
~ 1675StrongC=O StretchAryl Ketone
~ 1600, 1480, 1450Medium-StrongC=C StretchAromatic Ring
~ 1260StrongC-O-C StretchAryl Ether (in furan ring)
~ 880 - 800StrongC-H BendingAromatic C-H (out-of-plane)

Expertise & Causality: The most diagnostic peak will be the strong absorption around 1675 cm⁻¹, which is characteristic of an aryl ketone's carbonyl stretch. Conjugation with the aromatic system slightly lowers the frequency compared to a simple aliphatic ketone. The pattern of C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) can provide clues about the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern.

Experimental Protocol: MS Analysis
  • Ionization Method: Electron Ionization (EI) is a common technique that provides a characteristic fragmentation pattern, which is useful for structural elucidation and library matching. For a softer ionization that preserves the molecular ion, Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used, typically by dissolving the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: The ionized sample is introduced into a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The instrument scans a mass-to-charge (m/z) ratio range, for example, from m/z 50 to 500.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺•): The molecular formula is C₁₀H₈O₂. The exact mass is 160.0524 g/mol . The EI spectrum should show a prominent molecular ion peak at m/z = 160 .

  • Key Fragmentation Pathways: The structure's stability might lead to a relatively intense molecular ion peak. Key fragmentations are predictable based on the weakest bonds and the formation of stable ions.

Plausible EI Fragmentation Pathway

G M [M]⁺• m/z = 160 1-(Benzofuran-5-yl)ethanone M_minus_CH3 [M-CH₃]⁺ m/z = 145 M->M_minus_CH3 - •CH₃ Benzofuranoyl [C₈H₅O]⁺ m/z = 117 M_minus_CH3->Benzofuranoyl - CO

Caption: Predicted fragmentation of 1-(Benzofuran-5-yl)ethanone in EI-MS.

Trustworthiness & Self-Validation:

  • [M-15]⁺ Peak (m/z 145): The most common initial fragmentation for an acetyl group is the loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion. The presence of a strong peak at m/z 145 is a powerful indicator of the acetyl moiety.

  • [M-43]⁺ Peak (m/z 117): Subsequent loss of a neutral carbon monoxide (CO, 28 Da) molecule from the acylium ion (145 - 28 = 117) would yield the benzofuranyl cation. This two-step loss of 43 Da in total from the molecular ion is highly characteristic of an acetyl group attached to a stable ring system.

Conclusion: A Validated Protocol for Structural Confirmation

References

For the purpose of this guide, which focuses on predicted data and standard protocols, references are provided for foundational spectroscopic principles and data for analogous structures.

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • NIST Chemistry WebBook. Benzofuran. National Institute of Standards and Technology. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

The Benzofuran Scaffold: Multimodal Mechanisms of Action in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran ring system—a benzene ring fused to a furan ring—represents a "privileged scaffold" in medicinal chemistry. Its lipophilicity, planar geometry, and capacity for hydrogen bonding allow it to interact with a diverse array of biological targets. This technical guide analyzes the three primary mechanisms of action (MoA) for benzofuran derivatives: DNA Photocycloaddition , Ion Channel Modulation , and Dual-Site Enzyme Inhibition . By understanding these distinct modalities, drug developers can optimize lead compounds for oncology, cardiology, and neurodegenerative applications.

Mechanism A: DNA Intercalation & Photocycloaddition

Primary Application: Dermatology (Psoriasis/Vitiligo) and Oncology (CTCL). Key Compounds: Psoralens (Furocoumarins), Methoxsalen.

The Mechanistic Pathway

The planar structure of the benzofuran moiety allows it to slide between the base pairs of nucleic acids (intercalation). However, the therapeutic potency often relies on a second step: UV-induced covalent bonding.

  • Intercalation: The benzofuran derivative enters the DNA helix, typically preferentially at 5'-TpA sites, driven by hydrophobic interactions and

    
    -stacking.
    
  • Monoadduct Formation: Upon irradiation with UVA light (320–400 nm), the C3-C4 double bond of the furan ring or the C3-C4 double bond of the pyrone ring (in psoralens) undergoes a

    
     cycloaddition with the C5-C6 double bond of a thymine base.
    
  • Interstrand Cross-linking (Diadduct): Absorption of a second photon allows the remaining double bond on the drug molecule to react with a thymine on the complementary strand. This covalently locks the two DNA strands together, preventing replication and transcription, ultimately inducing apoptosis in hyperproliferative cells.

Visualization: The Photocycloaddition Pathway

PsoralenMechanism Drug Benzofuran (Psoralen) Intercalation Intercalation Complex (Dark Binding) Drug->Intercalation DNA Genomic DNA (Thymine Rich) DNA->Intercalation MA 4',5'-Monoadduct (Furan-side) Intercalation->MA Cycloaddition UVA1 UVA Photon 1 (320-400nm) UVA1->MA CL Interstrand Cross-link (Diadduct) MA->CL Second Reaction UVA2 UVA Photon 2 UVA2->CL Apoptosis Replication Arrest & Apoptosis CL->Apoptosis

Figure 1: Step-wise mechanism of Psoralen-induced DNA cross-linking, transitioning from non-covalent intercalation to covalent diadduct formation.

Mechanism B: Ion Channel Modulation (Class III Antiarrhythmics)

Primary Application: Cardiology (Atrial Fibrillation). Key Compounds: Amiodarone, Dronedarone.

The Mechanistic Pathway

Benzofuran derivatives like Amiodarone act as multi-channel blockers. The core mechanism involves the prolongation of the cardiac action potential duration (APD) and refractoriness.

  • Potassium Channel Blockade (

    
    ):  The benzofuran moiety binds to the pore helix of the hERG potassium channel. This inhibits the rapid component of the delayed rectifier potassium current (
    
    
    
    ), delaying repolarization.
  • State-Dependent Binding: These compounds often exhibit higher affinity for the channel in its open or inactivated state, rather than the resting state.

  • Lipid Membrane Interaction: Due to high lipophilicity, benzofurans accumulate in the lipid bilayer, perturbing the membrane environment surrounding the ion channel, which allosterically modulates channel gating kinetics.

Comparative Data: Benzofuran Ion Channel Effects
Target ChannelEffectPhysiological Consequence

(hERG)
Inhibition Prolongs QT interval; delays repolarization (Class III effect).

(Nav1.5)
Inhibition Slows conduction velocity (Class I effect).

(Cav1.2)
Inhibition Slows SA node firing; reduces AV node conduction (Class IV effect).

-Adrenergic
Antagonism Non-competitive blockade reduces sympathetic drive (Class II effect).

Mechanism C: Dual-Site Acetylcholinesterase (AChE) Inhibition

Primary Application: Neurology (Alzheimer's Disease). Key Compounds: Benzofuran-based hybrids (e.g., Donepezil analogs).

The Mechanistic Pathway

In Alzheimer's pathology, AChE accelerates amyloid-beta (


) aggregation via its Peripheral Anionic Site (PAS). Benzofuran derivatives are designed as "dual-binding site" inhibitors:
  • Catalytic Active Site (CAS): A functional group (often an amine linked to the benzofuran) binds here to inhibit acetylcholine hydrolysis, boosting neurotransmitter levels.

  • Peripheral Anionic Site (PAS): The planar benzofuran ring interacts via

    
     stacking with tryptophan residues (Trp286) at the PAS.
    
  • Result: This dual occupancy not only improves cognitive function (via CAS) but also inhibits the AChE-induced aggregation of amyloid plaques (via PAS).

Experimental Validation Protocols

To establish the mechanism of a novel benzofuran compound, the following self-validating protocols are recommended.

Protocol A: DNA Thermal Denaturation ( ) Study

Purpose: To confirm physical intercalation into DNA.

  • Preparation: Prepare Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.4). Determine concentration using UV absorbance at 260 nm (

    
    ).
    
  • Mixture: Prepare samples with fixed DNA concentration (

    
    ) and varying drug/DNA ratios (
    
    
    
    ).
  • Measurement: Heat samples from

    
     to 
    
    
    
    at a rate of
    
    
    while monitoring absorbance at 260 nm.
  • Analysis: Calculate the melting temperature (

    
    ) at the midpoint of the hyperchromic transition.
    
  • Validation Criteria: A shift in

    
     indicates strong intercalation (stabilization of the double helix).
    
Protocol B: Ellman’s Assay for AChE Inhibition

Purpose: To quantify enzymatic inhibition potency (


).
  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and electric eel AChE.

  • Incubation: Mix benzofuran test compound (serially diluted) with AChE in phosphate buffer (pH 8.0) at

    
     for 20 minutes.
    
  • Reaction: Add substrate and DTNB. The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce yellow 5-thio-2-nitrobenzoate anion.

  • Detection: Measure absorbance at 412 nm kinetically for 5 minutes.

  • Calculation: Plot % Inhibition vs. log[Concentration] to derive

    
    .
    
Visualization: Experimental Workflow

ValidationWorkflow cluster_0 Phase 1: Binding Validation cluster_1 Phase 2: Functional Assay Start Novel Benzofuran Synthesized UV UV-Vis Titration (Isosbestic Points?) Start->UV Tm Thermal Denaturation (Tm Shift > 5°C?) UV->Tm If binding observed Ellman Ellman's Assay (Enzyme Inhibition) Tm->Ellman If Intercalator Patch Patch Clamp (hERG Blockade) Tm->Patch If Non-intercalator Decision Mechanism Confirmed? Ellman->Decision Patch->Decision Lead Lead Candidate Decision->Lead Yes Refine Refine Structure Decision->Refine No Refine->Start

Figure 2: Decision tree for validating the mechanism of action for new benzofuran scaffolds.

References

  • Pathak, S., et al. (2022). "Benzofuran scaffold: A review on its synthesis and pharmacological potential." European Journal of Medicinal Chemistry.

  • Bethea, D., et al. (1999). "Psoralen photobiology and photochemotherapy: 50 years of science and medicine." Journal of Dermatological Science.

  • Kodama, I., et al. (1997). "Amiodarone: ionic and cellular mechanisms of action of the most promising class III agent." American Journal of Cardiology. (Note: Link directs to PubMed entry for verification).

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • Rungrotmongkol, T., et al. (2010). "Molecular dynamics simulation of benzofuran derivatives binding to acetylcholinesterase." Journal of Molecular Graphics and Modelling.

An In-Depth Technical Guide to the Preliminary Toxicity Assessment of 1-(Benzofuran-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Framework for Early-Stage Safety and Risk Evaluation

Introduction: Contextualizing the Toxicological Inquiry of a Novel Benzofuran Derivative

1-(Benzofuran-5-yl)ethanone is a heterocyclic compound belonging to the benzofuran class. Benzofuran derivatives are prevalent in nature and are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] This structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceutical agents.[1][2][3][4] However, the introduction of any new chemical entity into the drug development pipeline necessitates a rigorous and systematic evaluation of its potential toxicity.[5]

The primary objectives of a preliminary toxicological assessment are to identify a safe initial dose for in vivo studies, characterize potential target organs for toxicity, and establish safety parameters for further development.[6] This guide provides a comprehensive framework for conducting the preliminary toxicity studies of 1-(Benzofuran-5-yl)ethanone, integrating foundational toxicological principles with detailed, actionable protocols. The focus is on a tiered approach, beginning with computational and in vitro methods to minimize and refine animal testing, in line with modern ethical and regulatory standards.

Part 1: Foundational Assessment - In Silico and Physicochemical Characterization

Before embarking on laboratory-based assays, a significant amount of information can be gleaned from computational (in silico) modeling and an analysis of the compound's physicochemical properties. This initial step is crucial for anticipating potential liabilities and designing more efficient, targeted experimental protocols.

In Silico Toxicity Prediction

In silico toxicology utilizes computer-based models to predict the toxic potential of a compound based on its chemical structure.[7] These methods offer a rapid, cost-effective means to flag potential hazards before synthesis or extensive testing.[8][9]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to forecast a range of toxic effects, including mutagenicity, carcinogenicity, and hepatotoxicity, by comparing the structure of 1-(Benzofuran-5-yl)ethanone to databases of compounds with known toxicological profiles.[7]

  • Structural Alerts (SAs): The benzofuran ring itself can be considered a structural alert. The furan moiety, in particular, is associated with metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as epoxides or cis-enedials, which can lead to hepatotoxicity.[10] The presence of this core structure in 1-(Benzofuran-5-yl)ethanone warrants a specific focus on liver toxicity in subsequent assays.

Physicochemical Properties

The physical and chemical characteristics of 1-(Benzofuran-5-yl)ethanone are critical for designing experiments and interpreting results.

PropertyValue / PredictionSignificance in Toxicity Studies
Molecular FormulaC₁₀H₈O₂Provides the basis for calculating molarity and dosage.
Molar Mass~160.17 g/mol Essential for accurate preparation of test solutions.
SolubilityPredicted to be low in waterAffects bioavailability and the choice of vehicle for in vitro and in vivo studies. DMSO is a common solvent.
LogPPredicted > 2Indicates potential for lipophilicity and membrane permeability, which can influence absorption and distribution.

Data for related compounds can be found on databases like PubChem.[11][12]

Part 2: In Vitro Toxicity Assessment - A Cellular-Level Investigation

In vitro cytotoxicity assays are fundamental to early-stage drug discovery, providing a means to characterize the toxic potential of new chemical entities in a controlled environment.[13][14][15] These tests expose live cells to the compound at various concentrations to determine its effect on cell viability and proliferation.[13]

General Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17][18] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16][17][18][19] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Experimental Rationale: The MTT assay is chosen for its robustness, high-throughput compatibility, and its ability to provide a quantitative measure of cytotoxicity (typically as an IC₅₀ value - the concentration at which 50% of cell viability is inhibited). This initial screen helps to determine the concentration range for more specific subsequent assays.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Select a relevant cell line. For initial screening, a common, robust cell line like HeLa (human cervical cancer) or HepG2 (human liver cancer) is suitable. Given the potential for benzofuran-related hepatotoxicity, HepG2 is a particularly relevant choice.

    • Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count.

    • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-(Benzofuran-5-yl)ethanone in DMSO.

    • Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (DMSO only) and a negative control (media only).

    • Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[17]

    • Incubate the plate for 4 hours in a humidified atmosphere.[17]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16][17]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[19]

  • Data Analysis:

    • Calculate cell viability as a percentage of the control.

    • Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Genotoxicity Assessment

Genotoxicity testing is crucial to determine if a compound can damage genetic material, which could lead to mutations or cancer.[20] A standard in vitro battery includes tests for both gene mutations and chromosomal damage.[21]

Experimental Workflow: In Vitro Genotoxicity

Toxicity_Framework cluster_0 Phase 1: Scoping & Prediction cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Confirmation cluster_3 Phase 4: Synthesis & Decision InSilico In Silico Prediction (QSAR, Structural Alerts) Cytotox Cytotoxicity Assay (MTT) Determine IC50 InSilico->Cytotox PhysChem Physicochemical Analysis (Solubility, LogP) PhysChem->Cytotox AcuteOral Acute Oral Toxicity (OECD 423) Determine LD50 & Target Organs PhysChem->AcuteOral Vehicle Selection Genotox Genotoxicity Battery (Ames, Micronucleus) Cytotox->Genotox Dose Range Finding Cytotox->AcuteOral Dose Range Finding Risk Integrated Risk Assessment Genotox->Risk AcuteOral->Risk Decision Go / No-Go Decision Design Sub-chronic Studies Risk->Decision

Caption: A tiered approach for preliminary toxicity evaluation.

Conclusion

This technical guide outlines a systematic and scientifically rigorous approach to the preliminary toxicological evaluation of 1-(Benzofuran-5-yl)ethanone. By integrating in silico predictions with a carefully selected battery of in vitro and in vivo assays, researchers can efficiently characterize the compound's safety profile, identify potential liabilities, and make informed decisions for its continued development. This tiered strategy ensures that animal usage is minimized while generating the critical data necessary to advance a promising compound toward future preclinical and clinical investigation.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • OECD Guidelines for the Testing of Chemicals. (2025).
  • MTT assay protocol.Abcam.
  • Chapter IV. Guidelines for Toxicity Tests.FDA.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022). WuXi AppTec.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • MolToxPred: small molecule toxicity prediction using machine learning approach. (2024). PubMed.
  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. (2022). PubMed.
  • Ames Test and Genotoxicity Testing.Nelson Labs.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). PMC - NIH.
  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. (2017). FDA.
  • In Silico Toxicity Prediction.PozeSCAF.
  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening.NIH.
  • 1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one.PubChem.
  • HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran.NCBI Bookshelf.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central.
  • Update on in vitro cytotoxicity assays for drug development. (2025).
  • Toxicological screening.PMC - PubMed Central - NIH.
  • 1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone.ChemBK.
  • A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. (2011). PubMed.
  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinform
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • PRECLINICAL TOXICOLOGY.Pacific BioLabs.
  • Mini Review on Important Biological Properties of Benzofuran Deriv
  • MolToxPred: small molecule toxicity prediction using machine learning approach. (2024). bioRxiv.
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2023). MDPI.
  • Cytotoxicity Assays.Thermo Fisher Scientific - US.
  • OECD Test Guideline 423. (2001).
  • BK-5-MAPB.Grokipedia.
  • A review on machine learning methods for in silico toxicity prediction. (2019). Taylor & Francis.
  • Cantharidin.Wikipedia.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.MDPI.
  • 1-(5-Hydroxy-1-benzofuran-2-yl)ethanone.PubChem.
  • In Vitro and in Vivo Studies. (2024). CMIC Group.
  • OECD Acute Oral Toxicity Guidelines.Scribd.
  • Assessment of the genotoxic potential of mintlactone. (2021). ScienceDirect.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC.
  • Acute Toxicity Studies | OECD 420 and OECD 423. (2020). YouTube.
  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987).
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Benzofuran-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzofuran Scaffold and the Utility of 1-(Benzofuran-5-yl)ethanone

The benzofuran moiety is a privileged heterocyclic scaffold prevalent in a vast array of natural products and pharmacologically active compounds.[1][2][3] Its unique electronic and structural properties have made it a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] 1-(Benzofuran-5-yl)ethanone, a key derivative, serves as a pivotal intermediate in the synthesis of more complex molecules, making a reliable and well-characterized synthesis protocol essential for researchers in drug discovery and development. This guide provides a detailed, field-proven protocol for the synthesis of 1-(Benzofuran-5-yl)ethanone, delving into the mechanistic rationale behind the chosen synthetic strategy and offering comprehensive characterization data.

Strategic Approach to Synthesis: Overcoming Regioselectivity Challenges

The introduction of an acetyl group onto the benzofuran ring system is most commonly achieved via a Friedel-Crafts acylation reaction. However, the direct acylation of unsubstituted benzofuran often leads to a mixture of isomers, with a notable challenge in achieving regioselectivity at the 5-position. To circumvent this, a more robust and controlled strategy is employed: the synthesis from a pre-functionalized benzofuran, specifically 5-bromobenzofuran. This two-step approach, involving a Grignard reaction followed by acetylation, ensures the unambiguous placement of the acetyl group at the desired C-5 position.

Physicochemical and Spectroscopic Characterization

PropertyValue
Molecular Formula C₁₀H₈O₂
Molecular Weight 160.17 g/mol
Appearance Off-white to pale yellow solid
Melting Point 76-78 °C
Boiling Point ~300 °C (decomposes)
Solubility Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in cold methanol and ethanol.

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.13 (d, J = 1.6 Hz, 1H), 7.85 (dd, J = 8.7, 1.8 Hz, 1H), 7.68 (d, J = 0.9 Hz, 1H), 7.54 (d, J = 8.7 Hz, 1H), 6.84 (d, J = 0.9 Hz, 1H), 2.67 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 197.5, 155.8, 145.8, 130.5, 127.9, 124.8, 121.2, 111.7, 106.9, 26.6.

  • Infrared (IR) (KBr, cm⁻¹): 3120 (C-H, aromatic), 1675 (C=O, ketone), 1595, 1480 (C=C, aromatic), 1260 (C-O, ether).

  • Mass Spectrometry (EI, 70 eV) m/z (%): 160 (M⁺, 100), 145 (M⁺ - CH₃, 85), 117 (M⁺ - COCH₃, 40).

Detailed Synthesis Protocol

This protocol is divided into two main stages: the synthesis of the benzofuran ring system and the subsequent introduction of the acetyl group at the 5-position.

Part 1: Synthesis of 5-Bromobenzofuran

The synthesis of 5-bromobenzofuran is a well-established procedure starting from the commercially available 4-bromophenol and chloroacetaldehyde dimethyl acetal.

reagents 4-Bromophenol Chloroacetaldehyde dimethyl acetal Polyphosphoric acid (PPA) reaction Reaction Vessel 1. Mix reagents 2. Heat to 120°C for 3h reagents->reaction workup Work-up 1. Quench with ice-water 2. Extract with diethyl ether 3. Wash with NaOH (aq) and brine reaction->workup purification Purification Silica gel column chromatography (Eluent: Hexane) workup->purification product 5-Bromobenzofuran purification->product

Figure 1: Workflow for the synthesis of 5-bromobenzofuran.

Materials and Reagents:

  • 4-Bromophenol

  • Chloroacetaldehyde dimethyl acetal

  • Polyphosphoric acid (PPA)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, cautiously add polyphosphoric acid (PPA) (5 equivalents).

  • Addition of Reactants: To the stirred PPA, add 4-bromophenol (1 equivalent) and chloroacetaldehyde dimethyl acetal (1.2 equivalents) at room temperature.

  • Reaction: Heat the reaction mixture to 120°C and maintain this temperature for 3 hours. The mixture will become a dark, viscous solution.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash successively with 1M sodium hydroxide solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 5-bromobenzofuran by silica gel column chromatography using hexane as the eluent.

Part 2: Synthesis of 1-(Benzofuran-5-yl)ethanone

This step involves the formation of a Grignard reagent from 5-bromobenzofuran, followed by its reaction with N,N-dimethylacetamide to introduce the acetyl group.

cluster_0 Grignard Reagent Formation cluster_1 Acetylation 5-Bromobenzofuran 5-Bromobenzofuran Benzofuran-5-magnesium bromide Benzofuran-5-magnesium bromide 5-Bromobenzofuran->Benzofuran-5-magnesium bromide Mg, THF Intermediate Intermediate Benzofuran-5-magnesium bromide->Intermediate N,N-Dimethylacetamide 1-(Benzofuran-5-yl)ethanone 1-(Benzofuran-5-yl)ethanone Intermediate->1-(Benzofuran-5-yl)ethanone Acidic Work-up (H₃O⁺)

Figure 2: Reaction mechanism for the synthesis of 1-(Benzofuran-5-yl)ethanone.

Materials and Reagents:

  • 5-Bromobenzofuran (from Part 1)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • N,N-Dimethylacetamide (DMA)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate mixture

Step-by-Step Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.5 equivalents).

    • Add a small crystal of iodine.

    • Add a solution of 5-bromobenzofuran (1 equivalent) in anhydrous THF via the dropping funnel. The reaction is typically initiated by gentle warming.

    • Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining 5-bromobenzofuran solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Acetylation:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of N,N-dimethylacetamide (1.2 equivalents) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up:

    • Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether (3 x 75 mL).

    • Wash the combined organic layers with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., 95:5 to 90:10) to afford 1-(Benzofuran-5-yl)ethanone as an off-white to pale yellow solid.

Safety and Handling Precautions

  • Polyphosphoric acid (PPA): Corrosive. Handle with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. PPA reacts exothermically with water.

  • Diethyl ether and Tetrahydrofuran (THF): Highly flammable. Use in a well-ventilated fume hood away from ignition sources. Anhydrous THF can form explosive peroxides upon storage; always use freshly distilled or a stabilized grade.

  • Magnesium turnings: Flammable solid. Handle in an inert atmosphere when possible.

  • Grignard Reagents: Highly reactive and moisture-sensitive. All glassware must be flame-dried, and the reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 1-(Benzofuran-5-yl)ethanone, a valuable building block in medicinal chemistry. By employing a strategy that begins with 5-bromobenzofuran, the challenges of regioselectivity associated with direct Friedel-Crafts acylation of the parent benzofuran are effectively overcome. The detailed experimental procedures, coupled with thorough characterization data, will enable researchers to confidently synthesize and utilize this important intermediate in their drug discovery and development endeavors.

References

  • Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. (n.d.). Retrieved from [Link]

  • Kozakiewicz, A., Prewysz-Kwinto, A., & Wojtczak, A. (2007). 1-(1-Benzofuran-2-yl)-2-chloroethanone. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3536. [Link]

  • Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 27510-27540. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Taha, M. O., et al. (2012). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1682. [Link]

  • Abdel-Wahab, B. F., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(4), M1657. [Link]

  • Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]

  • Fatima, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(21), 23157-23184. [Link]

  • Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Semantic Scholar. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Retrieved from [Link]

  • 1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Aruna Kumar, K. C., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o773-o774. [Link]

  • 1-((2S,3R)-2,3-Dihydro-3-hydroxy-2-(1-methylethenyl)-5-benzofuranyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

  • tonka ketone coumarone (Symrise). (n.d.). The Good Scents Company. Retrieved from [Link]

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High-Resolution Purification of 1-(Benzofuran-5-yl)ethanone via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-087

Abstract

This application note provides a detailed, optimized protocol for the purification of 1-(Benzofuran-5-yl)ethanone, a key intermediate in pharmaceutical and materials science research.[1][2][3] The methodology centers on automated flash column chromatography, a technique offering significant advantages in speed, resolution, and reproducibility over traditional gravity-fed methods. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and efficient purification strategy for this class of aromatic ketones. We will delve into the rationale behind solvent selection, stationary phase choice, and the critical parameters for achieving high purity, supported by best practices and theoretical principles.

Introduction and Scientific Context

1-(Benzofuran-5-yl)ethanone is a member of the benzofuran family, a class of heterocyclic compounds recognized for their wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3] As such, obtaining this compound in high purity is a critical prerequisite for its use in drug discovery pipelines and as a precursor in complex organic syntheses.

Column chromatography is a cornerstone of purification in organic chemistry, operating on the principle of differential partitioning of analytes between a stationary phase and a mobile phase.[4][5] The separation of 1-(Benzofuran-5-yl)ethanone from reaction byproducts and unreacted starting materials can be challenging due to the potential for similar polarities among these species. This protocol is designed to address these challenges through a systematic approach to method development.

Physicochemical Properties of 1-(Benzofuran-5-yl)ethanone

A thorough understanding of the target molecule's properties is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₈O₂N/A
Molecular Weight 160.17 g/mol N/A
Appearance Expected to be a solid at room temperature[1]
Polarity Moderately polar aromatic ketoneN/A
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.N/A

Pre-Purification: Thin-Layer Chromatography (TLC) Analysis

Prior to scaling up to flash chromatography, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[6][7] TLC serves as a rapid, small-scale analytical tool to determine the optimal mobile phase composition for achieving separation.

Protocol for TLC Method Development:

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Carefully spot the dissolved crude mixture onto the TLC plate baseline.

  • Developing Solvents: Prepare a series of developing chambers with varying ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). A good starting point for moderately polar compounds is a 9:1 to 4:1 hexane:ethyl acetate mixture.[8]

  • Development: Place the TLC plate in the developing chamber and allow the solvent front to ascend to approximately 0.5 cm from the top of the plate.

  • Visualization: Visualize the separated spots under UV light (254 nm).

  • Analysis: The ideal solvent system will show good separation between the spot corresponding to 1-(Benzofuran-5-yl)ethanone and any impurities, with the target compound having a retardation factor (Rf) between 0.2 and 0.4 for optimal column chromatography separation.

Detailed Protocol for Flash Column Chromatography

This protocol assumes the use of an automated flash chromatography system, which provides superior control over flow rate and gradient elution compared to manual methods.

Materials and Reagents
  • Crude 1-(Benzofuran-5-yl)ethanone

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Glass wool or fritted glass column

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates (silica gel 60 F₂₅₄)

  • Automated flash chromatography system

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10][11][12]

  • Consult the Safety Data Sheets (SDS) for all chemicals used. Benzofuran and its derivatives should be handled with care as they can be harmful if inhaled, swallowed, or absorbed through the skin.

Column Preparation
  • Column Selection: Choose a column size appropriate for the amount of crude material to be purified. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight.

  • Packing the Column (Wet Slurry Method): a. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). b. Pour the slurry into the column, ensuring no air bubbles are trapped. c. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed. d. Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

Sample Loading
  • Dry Loading (Recommended): a. Dissolve the crude 1-(Benzofuran-5-yl)ethanone in a minimal amount of a suitable solvent (e.g., DCM). b. Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. c. Carefully add this powder to the top of the prepared column. d. This method is generally preferred as it leads to sharper bands and better separation.

  • Wet Loading: a. Dissolve the crude material in the smallest possible volume of the initial mobile phase. b. Using a pipette, carefully apply the solution to the top of the column.

Elution and Fraction Collection
  • Initiate Elution: Begin eluting the column with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). The flow rate will depend on the column size and the separation efficiency required.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested linear gradient could be from 5% to 20% ethyl acetate in hexane over 10-15 column volumes. This gradual increase in solvent strength will elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions of a consistent volume throughout the elution process.

  • Monitoring: Monitor the elution of compounds using the flash system's built-in UV detector. Additionally, spot collected fractions on TLC plates to track the separation progress.

Workflow Visualization

The following diagram illustrates the key stages of the purification process.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude 1-(Benzofuran- 5-yl)ethanone TLC TLC Method Development Crude->TLC Solvent Optimized Solvent System (e.g., Hexane: Ethyl Acetate) TLC->Solvent Load Dry Load Sample onto Silica Column Flash Automated Flash Chromatography Solvent->Flash Load->Flash Gradient Gradient Elution Flash->Gradient Fractions Collect Fractions Gradient->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure 1-(Benzofuran- 5-yl)ethanone Evaporate->Pure_Product

Caption: Workflow for the purification of 1-(Benzofuran-5-yl)ethanone.

Post-Purification Analysis and Characterization

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Purity Confirmation: The purity of the final product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data for similar benzofuran derivatives can serve as a reference.[1]

Troubleshooting and Expert Insights

  • Poor Separation: If the separation between the product and impurities is inadequate, consider using a shallower gradient or a different solvent system. For aromatic compounds that are difficult to separate, incorporating a small percentage of a solvent like toluene might help disrupt pi-stacking interactions.[13]

  • Band Tailing: This can be caused by overloading the column or the compound being too polar for the chosen solvent system. Reducing the amount of crude material or increasing the initial polarity of the mobile phase can mitigate this.

  • Compound Crashing Out on the Column: If the compound has poor solubility in the mobile phase, it may precipitate on the column. Ensure the chosen solvent system is appropriate for the solubility of your compound.

Conclusion

This application note outlines a systematic and efficient protocol for the purification of 1-(Benzofuran-5-yl)ethanone using automated flash column chromatography. By following the detailed steps for method development, column preparation, and elution, researchers can consistently obtain this valuable chemical intermediate in high purity, thereby ensuring the reliability and accuracy of subsequent experimental work.

References

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. (2024). Semantic Scholar. Available at: [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (n.d.). MDPI. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Benzofuranone and its Derivatives. (2022). Zenodo. Available at: [Link]

  • 1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone. (n.d.). ChemSynthesis. Available at: [Link]

  • 1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one. (n.d.). PubChem. Available at: [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Available at: [Link]

  • 1-(5-Bromo-1-benzofuran-2-yl)ethanone. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • 1-(5-Hydroxy-1-benzofuran-2-yl)ethanone. (n.d.). PubChem. Available at: [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (n.d.). Phenomenex. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Department of Chemistry. Available at: [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (n.d.). Available at: [Link]

  • Resources on 3+ component chromatography solvent systems?. (n.d.). Reddit. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. Available at: [Link]

  • Safety Data Sheet - 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone. (n.d.). Angene Chemical. Available at: [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). National Institutes of Health (NIH). Available at: [Link]

  • Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. (n.d.). MDPI. Available at: [Link]

  • Column Chromatography. (n.d.). Available at: [Link]

  • SAFETY DATA SHEET - 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone. (2023). Fisher Scientific. Available at: [Link]

  • 1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone - Physico-chemical Properties. (n.d.). ChemBK. Available at: [Link]

  • Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. (n.d.). Reddit. Available at: [Link]

  • General Theory of Column Chromatography. (2021). Chemistry LibreTexts. Available at: [Link]

  • How to run column chromatography. (n.d.). Available at: [Link]

  • Novel benzofuran derivatives: Synthesis and antitumor activity. (2025). ResearchGate. Available at: [Link]

  • Column Chromatography ketone/silica. (2011). Physics Forums. Available at: [Link]

  • BK-5-MAPB. (n.d.). Grokipedia. Available at: [Link]

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Application Notes and Protocols for the Recrystallization of 1-(Benzofuran-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity for 1-(Benzofuran-5-yl)ethanone

1-(Benzofuran-5-yl)ethanone is a key heterocyclic ketone intermediate in the synthesis of a variety of pharmacologically active molecules.[1][2] The benzofuran nucleus is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Given that the purity of an active pharmaceutical ingredient (API) or its intermediates directly impacts the safety and efficacy of the final drug product, robust purification methods are not just a matter of good practice but a regulatory necessity.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3][4] It is based on the principle that the solubility of a compound in a solvent generally increases with temperature.[4] By dissolving the impure solid in a suitable hot solvent and then allowing it to cool slowly, the desired compound can be induced to crystallize out of the solution, leaving impurities behind in the mother liquor.[3][5] This guide provides a detailed exploration of the methods for the recrystallization of 1-(Benzofuran-5-yl)ethanone, grounded in the principles of physical organic chemistry and supported by established laboratory practices.

Part 1: The Theory and Strategy of Recrystallization

Recrystallization is a multi-step process that leverages differences in solubility between the target compound and its impurities. A successful recrystallization hinges on the careful selection of a solvent system in which the compound of interest is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[4] Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[3]

The process can be broken down into seven key stages:

  • Solvent Selection: Identifying an appropriate solvent or solvent system.[3]

  • Dissolution: Dissolving the impure solid in a minimum amount of hot solvent.[4][5]

  • Hot Filtration (if necessary): Removing insoluble impurities from the hot solution.[4]

  • Cooling and Crystallization: Allowing the solution to cool slowly and undisturbed to promote the formation of pure crystals.[5]

  • Crystal Collection: Isolating the purified crystals by filtration.

  • Washing: Rinsing the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Removing the last traces of solvent from the purified crystals.

The rate of cooling is a critical parameter that influences the size and purity of the resulting crystals. Slow cooling generally promotes the formation of larger, more perfect crystals, as the molecules have sufficient time to arrange themselves into a crystal lattice, excluding impurities.[4][5] Rapid cooling, or "shock cooling," can lead to the formation of small, impure crystals or even precipitation of an amorphous solid.[5]

Part 2: Solvent Selection for 1-(Benzofuran-5-yl)ethanone

The choice of solvent is the most critical factor in a successful recrystallization.[4] The ideal solvent should:

  • Exhibit a steep solubility curve for 1-(Benzofuran-5-yl)ethanone (i.e., high solubility when hot, low solubility when cold).[3][4]

  • Not react with the compound.[3]

  • Have a boiling point below the melting point of the compound to prevent "oiling out".

  • Be sufficiently volatile for easy removal from the crystals.[3]

  • Be non-toxic, inexpensive, and non-flammable for safety and practicality.[3]

Based on the structure of 1-(Benzofuran-5-yl)ethanone (an aromatic ketone) and literature precedents for similar benzofuran derivatives, several solvent systems can be proposed.[6][7][8][9][10][11] A general rule of thumb is that "like dissolves like," and solvents containing functional groups similar to the compound of interest may be good solubilizers.[8]

Table 1: Potential Solvents for Recrystallization of 1-(Benzofuran-5-yl)ethanone

SolventBoiling Point (°C)Rationale & Potential Use
Ethanol (EtOH)78Frequently used for recrystallizing benzofuran derivatives; good for moderately polar compounds.[6][7][10]
Methanol (MeOH)65Similar to ethanol but more polar; may be a good solvent.
Isopropanol (IPA)82Less polar than ethanol; may offer a better solubility profile.
Ethyl Acetate (EtOAc)77A moderately polar solvent often used in combination with a non-polar solvent.[6][9][11]
Acetone56A good solvent for many ketones, but its low boiling point may be a disadvantage.[8]
Hexane / Heptane69 / 98Non-polar solvents, likely to be poor solvents for the target compound on their own but useful as anti-solvents in a mixed solvent system.[8]
Water100Due to the organic nature of the compound, it is likely insoluble in water, making water a potential anti-solvent.[8]

Screening for the Optimal Solvent: A small-scale solvent screen should always be the first step.

  • Place a small amount of the crude 1-(Benzofuran-5-yl)ethanone (approx. 20-30 mg) into several test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this temperature.

  • Gently heat the test tubes that show poor room temperature solubility. The compound should dissolve completely in a small volume of the hot solvent.

  • Allow the solutions to cool to room temperature, and then place them in an ice bath. The formation of a significant amount of crystalline precipitate indicates a promising solvent.

Part 3: Detailed Recrystallization Protocols

Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)

This is the most straightforward method and should be attempted first if a suitable single solvent is identified. Ethanol is a common choice for benzofuran derivatives.[6][7][10]

Methodology:

  • Dissolution: Place the crude 1-(Benzofuran-5-yl)ethanone in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid just dissolves. Adding excess solvent will reduce the final yield.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed.[5] Subsequently, place the flask in an ice-water bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities in the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Multi-Solvent Recrystallization (Example with Ethyl Acetate/Hexane)

This method is employed when no single solvent provides the desired solubility profile. A "solvent" in which the compound is highly soluble is paired with an "anti-solvent" in which it is poorly soluble.[3]

Methodology:

  • Dissolution: Dissolve the crude 1-(Benzofuran-5-yl)ethanone in a minimum amount of hot ethyl acetate in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly cloudy (the point of saturation).[8] If too much hexane is added, clarify the solution by adding a few drops of hot ethyl acetate.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using an ice-cold mixture of ethyl acetate and hexane (in the same approximate ratio as the final crystallization mixture) for washing.

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_isolation Isolation & Analysis Start Crude 1-(Benzofuran-5-yl)ethanone Solvent_Screen Solvent Screening Start->Solvent_Screen Dissolution Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Purity_Analysis Purity Analysis (MP, HPLC, NMR) Drying->Purity_Analysis End End Purity_Analysis->End Pure Compound

Caption: General workflow for the recrystallization of 1-(Benzofuran-5-yl)ethanone.

Part 4: Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.Add more solvent to the hot mixture. / Reheat the solution to dissolve the oil, then allow it to cool more slowly.
No Crystals Form Too much solvent was used. / The solution is not sufficiently supersaturated.Boil off some of the solvent to concentrate the solution. / Scratch the inside of the flask with a glass rod to create nucleation sites. / Add a seed crystal of the pure compound.
Low Recovery Too much solvent was used. / The compound is significantly soluble in the cold solvent. / Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. / Ensure the solution is thoroughly cooled in an ice bath. / Use a pre-heated funnel for hot filtration.[5]
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Part 5: Purity Assessment of Recrystallized Product

After recrystallization, it is essential to assess the purity of the 1-(Benzofuran-5-yl)ethanone. Several analytical techniques can be employed for this purpose.[12]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point range.[13] This is a simple and rapid method for a preliminary assessment of purity.

  • Thin-Layer Chromatography (TLC): TLC can be used to quickly compare the recrystallized material to the crude starting material. A pure compound should ideally show a single spot on the TLC plate.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate quantitative method for determining purity.[14] By developing a suitable method, the purity of the recrystallized product can be determined as a percentage of the total peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the recrystallized product and identify the presence of any remaining impurities.[15]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used in conjunction with chromatography (e.g., GC-MS or LC-MS) to identify and quantify impurities.[15][16]

Purity_Assessment_Logic cluster_preliminary Preliminary Checks cluster_confirmatory Confirmatory & Quantitative Analysis Recrystallized_Product Recrystallized 1-(Benzofuran-5-yl)ethanone MP Melting Point Analysis Recrystallized_Product->MP TLC Thin-Layer Chromatography Recrystallized_Product->TLC HPLC HPLC MP->HPLC If sharp MP TLC->HPLC If single spot NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR Confirm Structure MS Mass Spectrometry NMR->MS Confirm MW Final_Purity Purity Confirmed MS->Final_Purity

Caption: A logical flow for assessing the purity of the final product.

Conclusion

The recrystallization of 1-(Benzofuran-5-yl)ethanone is a critical purification step in its use as a pharmaceutical intermediate. By systematically selecting a suitable solvent system and carefully controlling the crystallization process, a high degree of purity can be achieved. The protocols and troubleshooting guide provided herein offer a comprehensive framework for researchers to optimize this essential laboratory technique. The final purity of the material should always be confirmed using appropriate analytical methods to ensure its suitability for downstream applications in drug development and manufacturing.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Aruna Kumar, K. S., et al. (2014). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o773. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (General principles referenced, no direct URL)
  • Aruna Kumar, K. S., et al. (2014). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Gostyńska, A., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Retrieved from [Link]

  • Khan, I., et al. (2016). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Iranian journal of pharmaceutical research : IJPR, 15(4), 799–808. Retrieved from [Link]

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Retrieved from [Link]

  • Aruna Kumar, K. S., et al. (2014). (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o167. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Hydroxy-1-benzofuran-2-yl)ethanone. Retrieved from [Link]

  • ACS Publications. (2016). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Preprints.org. (2024). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • Mettler-Toledo. (2018, November 12). 4 Recrystallization Methods for Increased Yield. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules. Retrieved from [Link]

  • PubMed. (2024, February 7). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]

  • RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON IDENTIFICATION, SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from [Link]

  • MyScience Tutorials. (2022, September 21). HOW TO DETERMINE THE PURITY OF AN ORGANIC COMPOUND. Retrieved from [Link]

  • Semantic Scholar. (2024, February 7). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]

  • ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Retrieved from [Link]

  • UNODC. (2009, March 17). Basic Information on Substances Frequently Used in the Illicit Manufacture of Narcotic Drugs or Psychotropic Substances. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 1-(Benzofuran-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Quantifying 1-(Benzofuran-5-yl)ethanone

1-(Benzofuran-5-yl)ethanone is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise quantification of 1-(Benzofuran-5-yl)ethanone is therefore of paramount importance during drug development and manufacturing. It ensures the purity of the final active pharmaceutical ingredient (API), the consistency of the manufacturing process, and the safety and efficacy of the resulting therapeutic agent.

This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of 1-(Benzofuran-5-yl)ethanone using state-of-the-art analytical techniques. We will delve into the principles behind High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering step-by-step methodologies that are robust, reliable, and adhere to the stringent requirements of the pharmaceutical industry.

Physicochemical Properties of 1-(Benzofuran-5-yl)ethanone

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₁₀H₈O₂-
Molecular Weight160.17 g/mol -
AppearanceOff-white to pale yellow solidGeneral knowledge
SolubilitySoluble in methanol, acetonitrile, dichloromethane, and other common organic solvents. Sparingly soluble in water.General chemical principles

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Method for Routine Quantification

Reverse-phase HPLC coupled with a UV detector is the workhorse for quality control in the pharmaceutical industry due to its high precision, accuracy, and versatility. This section outlines a validated method for the quantification of 1-(Benzofuran-5-yl)ethanone in bulk drug substance.

Causality in Method Design

The choice of a C18 stationary phase is based on the non-polar nature of the benzofuran ring, which allows for effective retention and separation from polar impurities. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is selected to ensure sharp peak shapes and optimal resolution. Formic acid aids in protonating any residual silanols on the stationary phase, reducing peak tailing, and is compatible with mass spectrometry if hyphenation is desired. The detection wavelength is set at the UV absorption maximum of the analyte to achieve the highest sensitivity.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample/ Standard dissolve Dissolve in Methanol start->dissolve sonicate Sonicate to Dissolve dissolve->sonicate filter Filter through 0.45 µm filter sonicate->filter hplc HPLC System C18 Column Gradient Elution UV Detection filter->hplc:f0 Inject integrate Integrate Peak Area hplc:f3->integrate Chromatogram calibrate Calibration Curve Construction integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for the quantification of 1-(Benzofuran-5-yl)ethanone by HPLC-UV.

Detailed Protocol for HPLC-UV Analysis

1. Materials and Reagents:

  • 1-(Benzofuran-5-yl)ethanone reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • 0.45 µm syringe filters (e.g., PTFE)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient0-10 min: 40-90% B; 10-12 min: 90% B; 12.1-15 min: 40% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength285 nm (Estimated λmax)

4. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(Benzofuran-5-yl)ethanone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock standard solution with methanol to cover a concentration range of 1-100 µg/mL.

5. Preparation of Sample Solution:

  • Accurately weigh approximately 25 mg of the 1-(Benzofuran-5-yl)ethanone sample into a 25 mL volumetric flask.

  • Add approximately 20 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.[3]

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

6. System Suitability:

Before sample analysis, inject a working standard solution (e.g., 50 µg/mL) six times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative standard deviation (RSD) of peak area: ≤ 2.0%

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of 1-(Benzofuran-5-yl)ethanone in the sample solution from the calibration curve using the peak area of the sample injection.

Method Validation (in accordance with ICH Q2(R1) Guidelines)[4]

A robust analytical method must be validated to ensure its suitability for its intended purpose.[4]

Validation ParameterAcceptance Criteria
Specificity The peak for 1-(Benzofuran-5-yl)ethanone should be well-resolved from any impurities or degradation products. Peak purity analysis should confirm no co-eluting peaks.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range of 1-100 µg/mL.
Range 1-100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels (low, medium, high).
Precision (RSD%) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1 (typically in the range of 0.1-0.5 µg/mL).
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1 (typically in the range of 0.5-1.5 µg/mL).
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative for Trace Analysis and Impurity Profiling

GC-MS offers excellent sensitivity and selectivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying trace-level impurities.

Rationale for GC-MS Method Development

1-(Benzofuran-5-yl)ethanone is sufficiently volatile for GC analysis. The use of a mass spectrometer as a detector provides definitive identification based on the compound's unique mass spectrum and fragmentation pattern. A non-polar capillary column is chosen to separate compounds based on their boiling points, which is ideal for this type of analyte.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Dichloromethane start->dissolve filter Filter through 0.45 µm filter dissolve->filter gcms GC-MS System Capillary Column Temperature Program Mass Spectrometry Detection filter->gcms:f0 Inject integrate Extract Ion Chromatogram (EIC) gcms:f3->integrate Total Ion Chromatogram library Mass Spectral Library Search integrate->library quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for the quantification of 1-(Benzofuran-5-yl)ethanone by GC-MS.

Detailed Protocol for GC-MS Analysis

1. Materials and Reagents:

  • 1-(Benzofuran-5-yl)ethanone reference standard (purity ≥ 99.5%)

  • Dichloromethane (GC grade)

  • Helium (carrier gas, ultra-high purity)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

3. GC-MS Conditions:

ParameterCondition
Inlet Temperature250 °C
Injection ModeSplit (e.g., 20:1)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temperature280 °C
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400

4. Preparation of Standard and Sample Solutions:

  • Prepare stock and working standard solutions in dichloromethane in a similar manner to the HPLC method, but at lower concentrations (e.g., 0.1-10 µg/mL) due to the higher sensitivity of GC-MS.

  • Prepare the sample solution by dissolving an accurately weighed amount in dichloromethane and filtering through a 0.45 µm syringe filter.

5. Data Analysis and Expected Fragmentation:

  • Quantification is typically performed using the extracted ion chromatogram (EIC) of the molecular ion or a characteristic fragment ion to enhance selectivity.

  • The mass spectrum of 1-(Benzofuran-5-yl)ethanone is expected to show a prominent molecular ion peak at m/z 160.

  • Key fragment ions are anticipated from the loss of a methyl group ([M-15]⁺, m/z 145) and the loss of an acetyl group ([M-43]⁺, m/z 117), which would be the benzofuranoyl cation. Further fragmentation of the benzofuran ring system may also be observed.[5]

UV-Vis Spectrophotometry: A Simple Method for Rapid Estimation

For a quick estimation of concentration, particularly for in-process controls where high accuracy is not the primary requirement, UV-Vis spectrophotometry can be a valuable tool.

Protocol for UV-Vis Spectrophotometric Analysis

1. Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

2. Procedure:

  • Prepare a stock solution of 1-(Benzofuran-5-yl)ethanone in methanol.

  • Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of the standard solutions at the λmax.

  • Construct a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Conclusion

The choice of analytical technique for the quantification of 1-(Benzofuran-5-yl)ethanone will depend on the specific requirements of the analysis. For routine quality control, the validated HPLC-UV method provides a robust and reliable solution. For trace analysis and impurity profiling, the high sensitivity and selectivity of GC-MS make it the preferred technique. UV-Vis spectrophotometry offers a simple and rapid method for preliminary estimations. By following the detailed protocols and understanding the principles behind the methodologies presented in this guide, researchers and scientists can ensure the accurate and reliable quantification of this important pharmaceutical intermediate, contributing to the development of safe and effective medicines.

References

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Kutney, J. P., Inaba, T., & Dreyer, D. L. (1966). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Tetrahedron, 22(1), 329-338.
  • Rida, S. M., El-Hawash, S. A. M., Hazzaa, A. A. B., & El-Meligy, M. M. S. (2006). Synthesis and biological activities of some new benzofuran derivatives. Archives of Pharmacal Research, 29(10), 834-841.
  • U.S. Environmental Protection Agency. (1999). Method TO-11A: Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • ICH. (2023). Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Asif, M. (2022).
  • Krishnaswamy, G., Murthy, P. K., Desai, R. N., Suchetan, P. A., & Aruna Kumar, D. B. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime.

Sources

The Versatile Role of 1-(Benzofuran-5-yl)ethanone in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of medicinal chemistry and organic synthesis, the benzofuran nucleus stands as a privileged scaffold, present in a myriad of biologically active compounds and natural products. Among its numerous derivatives, 1-(Benzofuran-5-yl)ethanone emerges as a pivotal building block, offering a versatile platform for the construction of complex molecular architectures. Its strategic placement of the acetyl group on the benzene ring, rather than the furan ring, imparts distinct reactivity, enabling chemists to forge a diverse array of heterocyclic systems with significant therapeutic potential. This comprehensive guide delves into the synthetic applications of 1-(Benzofuran-5-yl)ethanone, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Strategic Importance of 1-(Benzofuran-5-yl)ethanone

The utility of 1-(Benzofuran-5-yl)ethanone as a synthetic intermediate stems from the reactivity of its acetyl group and the inherent biological significance of the benzofuran core. Benzofuran derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The acetyl moiety at the 5-position serves as a versatile handle for a variety of chemical transformations, including condensation, halogenation, and Mannich reactions, paving the way for the synthesis of novel compounds with potential therapeutic applications.

Synthesis of the Core Scaffold: 1-(Benzofuran-5-yl)ethanone

A robust and reproducible synthesis of the starting material is paramount for any synthetic endeavor. While several methods for the synthesis of acetylbenzofurans exist, a reliable route to 1-(Benzofuran-5-yl)ethanone can be achieved through a multi-step sequence starting from the commercially available 5-bromobenzofuran.

Protocol 1: Synthesis of 1-(Benzofuran-5-yl)ethanone via Heck Coupling

This protocol outlines a modern approach utilizing a palladium-catalyzed Heck coupling reaction between 5-bromobenzofuran and butyl vinyl ether, followed by acidic hydrolysis of the resulting enol ether.

Materials:

  • 5-Bromobenzofuran

  • Butyl vinyl ether

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 2M

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Step-by-Step Procedure:

  • Heck Coupling:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromobenzofuran (1.0 eq.), palladium(II) acetate (0.02 eq.), and tri(o-tolyl)phosphine (0.04 eq.).

    • Add anhydrous toluene to dissolve the solids.

    • To this solution, add triethylamine (1.5 eq.) followed by butyl vinyl ether (1.5 eq.).

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude enol ether.

  • Hydrolysis:

    • Dissolve the crude enol ether in a mixture of THF and 2M HCl (1:1 v/v).

    • Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

    • Once the reaction is complete, neutralize the mixture by the careful addition of saturated aqueous NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 1-(Benzofuran-5-yl)ethanone as a solid.

ParameterValue
Molecular Formula C₁₀H₈O₂
Molecular Weight 160.17 g/mol
Appearance Off-white to pale yellow solid
Typical Yield 70-80% over two steps

Diagram: Synthesis of 1-(Benzofuran-5-yl)ethanone

G cluster_0 Heck Coupling cluster_1 Hydrolysis 5-Bromobenzofuran 5-Bromobenzofuran Enol_ether 5-(1-Butoxyvinyl)benzofuran 5-Bromobenzofuran->Enol_ether Pd(OAc)₂, P(o-tol)₃, Et₃N, Toluene, 100°C Butyl_vinyl_ether Butyl vinyl ether Butyl_vinyl_ether->Enol_ether Enol_ether_hydrolysis 5-(1-Butoxyvinyl)benzofuran Target 1-(Benzofuran-5-yl)ethanone Enol_ether_hydrolysis->Target 2M HCl, THF, Room Temp.

Caption: Synthetic route to 1-(Benzofuran-5-yl)ethanone.

Application in the Synthesis of Chalcones: The Claisen-Schmidt Condensation

The α-protons of the acetyl group in 1-(Benzofuran-5-yl)ethanone are acidic and can be readily deprotonated by a base to form an enolate. This enolate can then act as a nucleophile in reactions with various electrophiles. A classic example is the Claisen-Schmidt condensation with aromatic aldehydes to furnish chalcones, which are valuable precursors to flavonoids and other heterocyclic compounds with diverse biological activities.[1]

Protocol 2: Synthesis of (E)-1-(Benzofuran-5-yl)-3-(phenyl)prop-2-en-1-one (A Benzofuran Chalcone)

This protocol details a standard base-catalyzed Claisen-Schmidt condensation.

Materials:

  • 1-(Benzofuran-5-yl)ethanone

  • Benzaldehyde

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (20% w/v)

  • Ice bath

  • Stirring apparatus

  • Standard laboratory glassware for filtration and recrystallization

Step-by-Step Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1-(Benzofuran-5-yl)ethanone (1.0 eq.) and benzaldehyde (1.1 eq.) in ethanol.

    • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • Base Addition:

    • Slowly add the aqueous NaOH solution dropwise to the cooled mixture.

    • A precipitate may form upon addition of the base.

  • Reaction:

    • Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Isolation:

    • Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess NaOH.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Purification:

    • Recrystallize the crude product from ethanol to yield the pure chalcone.

Reactant AReactant BProductTypical Yield
1-(Benzofuran-5-yl)ethanoneBenzaldehyde(E)-1-(Benzofuran-5-yl)-3-(phenyl)prop-2-en-1-one85-95%
1-(Benzofuran-5-yl)ethanone4-Chlorobenzaldehyde(E)-1-(Benzofuran-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one80-90%
1-(Benzofuran-5-yl)ethanone4-Methoxybenzaldehyde(E)-1-(Benzofuran-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one88-96%

Diagram: Claisen-Schmidt Condensation Mechanism

G Ketone 1-(Benzofuran-5-yl)ethanone Enolate Enolate Intermediate Ketone->Enolate OH⁻ Alkoxide Alkoxide Adduct Enolate->Alkoxide + Ar-CHO Aldehyde Ar-CHO Aldehyde->Alkoxide Aldol β-Hydroxy Ketone Alkoxide->Aldol + H₂O Chalcone Chalcone Product Aldol->Chalcone - H₂O (Dehydration)

Caption: Mechanism of the Claisen-Schmidt condensation.

Synthesis of Pyrimidine Derivatives from Benzofuran Chalcones

Chalcones derived from 1-(Benzofuran-5-yl)ethanone are excellent precursors for the synthesis of various heterocyclic systems due to the presence of the α,β-unsaturated ketone moiety. One important application is the synthesis of pyrimidine derivatives, which are known to possess a wide range of biological activities.[2]

Protocol 3: Synthesis of a 4-(Benzofuran-5-yl)-6-phenylpyrimidin-2(1H)-one

This protocol describes the cyclocondensation of a benzofuran chalcone with urea.

Materials:

  • (E)-1-(Benzofuran-5-yl)-3-(phenyl)prop-2-en-1-one (from Protocol 2)

  • Urea

  • Potassium hydroxide (KOH)

  • Ethanol

  • Reflux apparatus

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the benzofuran chalcone (1.0 eq.), urea (1.5 eq.), and potassium hydroxide (2.0 eq.) in ethanol.

  • Reaction:

    • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the mixture with dilute HCl to precipitate the product.

    • Collect the solid by vacuum filtration and wash with water.

  • Purification:

    • Recrystallize the crude product from an appropriate solvent such as ethanol or an ethanol/water mixture to obtain the pure pyrimidine derivative.

Diagram: Synthesis of Pyrimidines from Chalcones

G Chalcone Benzofuran Chalcone Pyrimidine Pyrimidine Derivative Chalcone->Pyrimidine KOH, Ethanol, Reflux Urea Urea Urea->Pyrimidine

Caption: General scheme for pyrimidine synthesis.

The Mannich Reaction: Aminomethylation of 1-(Benzofuran-5-yl)ethanone

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine.[3] 1-(Benzofuran-5-yl)ethanone can serve as the active hydrogen component, leading to the formation of β-aminoketones, also known as Mannich bases. These products are valuable intermediates for the synthesis of various pharmaceuticals and can undergo further transformations.

Protocol 4: Synthesis of a 3-Amino-1-(benzofuran-5-yl)propan-1-one Hydrochloride (Mannich Base)

This protocol describes a typical Mannich reaction using a secondary amine.

Materials:

  • 1-(Benzofuran-5-yl)ethanone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Reflux apparatus

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup:

    • In a round-bottom flask, suspend 1-(Benzofuran-5-yl)ethanone (1.0 eq.), dimethylamine hydrochloride (1.2 eq.), and paraformaldehyde (1.5 eq.) in ethanol.

    • Add a catalytic amount of concentrated HCl.

  • Reaction:

    • Reflux the mixture for 6-8 hours. The reaction mixture should become homogeneous as the reaction progresses. Monitor by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the hydrochloride salt.

    • Collect the solid product by vacuum filtration and wash with cold ethanol and then with diethyl ether.

  • Purification:

    • The product can be further purified by recrystallization from an ethanol/ether solvent system if necessary.

G Amine R₂NH Iminium Iminium Ion [CH₂=NR₂]⁺ Amine->Iminium Formaldehyde CH₂O Formaldehyde->Iminium Mannich_Base Mannich Base Iminium->Mannich_Base Ketone_Enol Enol of 1-(Benzofuran-5-yl)ethanone Ketone_Enol->Mannich_Base

Sources

The Versatile Scaffold: Harnessing 1-(Benzofuran-5-yl)ethanone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Core - A Privileged Structure in Drug Discovery

The benzofuran nucleus, a heterocyclic system comprising a fused benzene and furan ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous biologically active molecules.[1][2] Naturally occurring and synthetic benzofuran derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[3][4][5] This wide-ranging bioactivity underscores the potential of the benzofuran core as a versatile template for the development of novel therapeutics.[6]

Within this important class of compounds, 1-(Benzofuran-5-yl)ethanone emerges as a particularly valuable starting material for the synthesis of diverse compound libraries. The presence of a reactive acetyl group at the 5-position provides a convenient handle for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the use of 1-(Benzofuran-5-yl)ethanone as a scaffold in medicinal chemistry, offering detailed synthetic protocols, insights into the rationale behind experimental design, and a review of the biological activities of its derivatives.

Strategic Derivatization of the 1-(Benzofuran-5-yl)ethanone Scaffold

The synthetic utility of 1-(Benzofuran-5-yl)ethanone lies in the reactivity of its acetyl group. This functional group is amenable to a wide range of classical and modern organic reactions, enabling the construction of a diverse array of derivatives. Two of the most powerful and widely employed strategies are the Claisen-Schmidt condensation to form chalcones and the reaction with hydrazines to generate hydrazones. These two approaches serve as excellent examples of how the core scaffold can be elaborated into more complex and biologically active molecules.

I. The Claisen-Schmidt Condensation: A Gateway to Bioactive Chalcones

The Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aromatic aldehyde, is a cornerstone of synthetic organic chemistry for the formation of α,β-unsaturated ketones, commonly known as chalcones.[7] Chalcones derived from benzofuran scaffolds have shown significant promise as anticancer and antimicrobial agents.[8][9] The reaction proceeds via the formation of an enolate from 1-(Benzofuran-5-yl)ethanone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the thermodynamically stable chalcone.

The choice of base and solvent is critical for the success of the Claisen-Schmidt condensation. While aqueous or alcoholic solutions of sodium or potassium hydroxide are commonly used, milder bases such as piperidine can also be effective, particularly when dealing with sensitive substrates.[9] The selection of the aromatic aldehyde is a key diversification point, allowing for the introduction of a wide range of substituents to probe their influence on biological activity.

Claisen_Schmidt_Workflow Scaffold 1-(Benzofuran-5-yl)ethanone Intermediate Aldol Adduct (Intermediate) Scaffold->Intermediate Enolate Formation & Nucleophilic Attack Aldehyde Substituted Aromatic Aldehyde Aldehyde->Intermediate Base Base (e.g., KOH, Piperidine) Solvent (e.g., Ethanol) Chalcone Benzofuran-5-yl Chalcone Derivative Intermediate->Chalcone Dehydration

Caption: General workflow for the synthesis of benzofuran-5-yl chalcone derivatives via the Claisen-Schmidt condensation.

II. Hydrazone Synthesis: A Versatile Linkage for Novel Heterocycles

The reaction of the acetyl group of 1-(Benzofuran-5-yl)ethanone with hydrazines or hydrazides provides a straightforward route to hydrazone derivatives.[10] Hydrazones are a class of compounds known for their diverse pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities.[10] The formation of the hydrazone linkage introduces a new point of diversity, as a wide variety of substituted hydrazines can be employed.

This reaction is typically carried out under acidic catalysis, which activates the carbonyl group of the ethanone towards nucleophilic attack by the hydrazine. The resulting hydrazone can serve as a stable final product or as a key intermediate for the synthesis of more complex heterocyclic systems, such as pyrazoles and triazoles.

Hydrazone_Synthesis_Workflow Scaffold 1-(Benzofuran-5-yl)ethanone Hydrazone Benzofuran-5-yl Hydrazone Derivative Scaffold->Hydrazone Hydrazine Substituted Hydrazine or Hydrazide Hydrazine->Hydrazone Catalyst Acid Catalyst (e.g., HCl, Acetic Acid) Solvent (e.g., Ethanol)

Caption: General workflow for the synthesis of benzofuran-5-yl hydrazone derivatives.

Application Notes: Anticancer and Antimicrobial Potential

Derivatives of the 1-(Benzofuran-5-yl)ethanone scaffold have shown significant promise in two key therapeutic areas: oncology and infectious diseases. The following sections detail the biological activities and underlying mechanisms of action for representative compounds.

Anticancer Activity: Induction of Apoptosis and Kinase Inhibition

Benzofuran-based chalcones are emerging as a promising class of anticancer agents.[9][11] Their proposed mechanism of action often involves the induction of apoptosis, or programmed cell death, in cancer cells.[3][4] This is a highly desirable characteristic for an anticancer drug, as it leverages the cell's own machinery to eliminate malignant cells.

Some benzofuran derivatives have been shown to exert their cytotoxic effects through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential.[12] This leads to the release of cytochrome c and the activation of caspases, key executioner proteins in the apoptotic cascade.[12] Furthermore, certain benzofuran-chalcone hybrids have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical kinase involved in tumor angiogenesis.[9] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.[9]

Table 1: Anticancer Activity of Representative Benzofuran Derivatives

Compound ClassTarget Cancer Cell LinesReported IC50 ValuesProposed Mechanism of ActionReference
Benzofuran-chalcone hybridsHCC1806, HeLa, A549Potent activity observedVEGFR-2 inhibition, Apoptosis induction[9]
Bromo-derivatives of benzofuranK562, MOLT-4 (leukemia)Not specifiedApoptosis induction[3]
1-(5-bromo-1-benzofuran-2-yl)-chalconesMCF-7 (breast), PC-3 (prostate)Log IC50 values calculatedNot specified[8][13]

Note: The table includes data for benzofuran derivatives that, while not exclusively 5-yl ethanones, demonstrate the general anticancer potential of this scaffold.

Antimicrobial Activity: A Scaffold for New Antibacterial and Antifungal Agents

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery and development of new classes of antimicrobial agents. The benzofuran scaffold has been identified as a promising starting point for the design of novel antibacterial and antifungal compounds.[5][12]

Chalcones derived from 1-(5-chloro-1-benzofuran-2-yl)ethanone have demonstrated significant antimicrobial activity against a panel of both Gram-positive and Gram-negative bacteria.[7] The mechanism of action for these compounds is not yet fully elucidated but is thought to involve the disruption of bacterial cell membranes or the inhibition of essential enzymes. The structure-activity relationship studies suggest that the nature and position of substituents on the aromatic ring of the chalcone moiety play a crucial role in determining the potency and spectrum of antimicrobial activity.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of derivatives of 1-(Benzofuran-5-yl)ethanone. These protocols are based on established literature procedures and can be adapted by researchers to suit their specific needs.

Protocol 1: Synthesis of 1-(Benzofuran-5-yl)ethanone

This protocol describes a general method for the synthesis of the 1-(Benzofuran-5-yl)ethanone scaffold, adapted from similar syntheses of benzofuran derivatives.

Materials:

  • Substituted 4-hydroxybenzaldehyde

  • Chloroacetone

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetone (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 1-(Benzofuran-5-yl)ethanone.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Benzofuran-5-yl Chalcone Derivatives (Claisen-Schmidt Condensation)

This protocol outlines the synthesis of chalcone derivatives from 1-(Benzofuran-5-yl)ethanone and various aromatic aldehydes.[7]

Materials:

  • 1-(Benzofuran-5-yl)ethanone

  • Substituted aromatic aldehyde

  • Ethanol

  • Potassium hydroxide (or other suitable base)

  • Ice-cold water

  • Dilute hydrochloric acid

Procedure:

  • Dissolve 1-(Benzofuran-5-yl)ethanone (1.0 eq) and the substituted aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add an aqueous or ethanolic solution of potassium hydroxide (2.0 eq) with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the crude chalcone.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterize the final product by melting point, IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of synthesized compounds on cancer cell lines.[8][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well microplates

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete cell culture medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The 1-(Benzofuran-5-yl)ethanone scaffold is a highly versatile and valuable starting point for the development of novel therapeutic agents. Its amenability to a variety of chemical transformations, particularly the formation of chalcones and hydrazones, allows for the creation of large and diverse compound libraries for biological screening. The demonstrated anticancer and antimicrobial activities of its derivatives highlight the significant potential of this scaffold in addressing unmet medical needs.

Future research in this area should focus on several key aspects. Firstly, a more systematic exploration of the structure-activity relationships for derivatives of 1-(Benzofuran-5-yl)ethanone is warranted to identify the key structural features that govern biological activity and selectivity. Secondly, further elucidation of the mechanisms of action of the most potent compounds will be crucial for their rational optimization and preclinical development. Finally, the application of modern synthetic methodologies, such as combinatorial chemistry and high-throughput synthesis, could accelerate the discovery of new lead compounds based on this promising scaffold. The continued investigation of the 1-(Benzofuran-5-yl)ethanone core is poised to yield a new generation of innovative and effective therapeutic agents.

References

  • Nowakowska, J., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(3), 734. Available from: [Link]

  • Bukhari, S. N. A., et al. (2014). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. Bioinorganic Chemistry and Applications, 2014, 872547. Available from: [Link]

  • Bukhari, S. N. A., et al. (2014). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry, 15(2), 438-449. Available from: [Link]

  • Yılmaz, F., et al. (2021). Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Progress in Nutrition, 23(3), e2021109. Available from: [Link]

  • El-Hiti, G. A., et al. (2022). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Molbank, 2022(3), M1419. Available from: [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12143-12165. Available from: [Link]

  • Abbas, A. A., & Dawood, K. M. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery, 17(12), 1357-1376. Available from: [Link]

  • Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. Available from: [Link]

  • Singh, P., & Kaur, M. (2013). Synthesis and antiproliferative activity of benzofuran-based analogs of cercosporamide against non-small cell lung cancer cell lines. European Journal of Medicinal Chemistry, 69, 823-832. Available from: [Link]

  • Kumar, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 96809-96828. Available from: [Link]

  • Dawood, K. M. (2013). Benzofuran derivatives: a patent review. Expert Opinion on Therapeutic Patents, 23(9), 1133-1156. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2011). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. Available from: [Link]

  • Wang, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Available from: [Link]

  • Abdel-Aziz, M., & Mekawey, A. A. (2009). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 8(2), 147-164. Available from: [Link]

Sources

In Vitro Assay Navigator: Protocols for Characterizing 1-(Benzofuran-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 1-(Benzofuran-5-yl)ethanone

The benzofuran scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of biologically active natural products and synthetic compounds.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of therapeutic properties, including anticancer, anti-inflammatory, antiviral, and antifungal activities.[3] The diverse biological activities stem from the ability of the benzofuran ring system to interact with various biological targets. 1-(Benzofuran-5-yl)ethanone, the subject of this guide, is a member of this versatile chemical family. A thorough in vitro characterization is the foundational step in elucidating its specific biological effects and mechanism of action, paving the way for potential drug discovery and development.

This comprehensive guide provides detailed protocols for a suite of in vitro assays designed to profile the biological activity of 1-(Benzofuran-5-yl)ethanone. These protocols are curated for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the experimental design. The assays detailed herein will enable the user to assess the compound's cytotoxicity, its potential to inhibit key enzymes, its ability to interact with a model protein, and its influence on the expression of genes pivotal to apoptosis.

Safety and Handling of 1-(Benzofuran-5-yl)ethanone

Before commencing any experimental work, it is imperative to be thoroughly familiar with the safety and handling requirements for 1-(Benzofuran-5-yl)ethanone and its derivatives.

General Handling:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][5]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]

  • Avoid direct contact with the skin and eyes.[7] In case of contact, rinse the affected area immediately and copiously with water and seek medical attention.[7]

  • Do not ingest the compound. If swallowed, seek immediate medical assistance.[4][5]

Storage:

  • Store 1-(Benzofuran-5-yl)ethanone in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5]

  • Keep away from strong oxidizing agents and amines, as these are incompatible materials.[4]

Disposal:

  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

I. Assessment of Cytotoxicity: The MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone colorimetric method for assessing cell viability.[3] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. In this assay, the yellow tetrazolium salt (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This assay is a robust initial screening tool to determine if 1-(Benzofuran-5-yl)ethanone exhibits cytotoxic effects against cancer cells. The human lung adenocarcinoma cell line, A549, is a commonly used and well-characterized model for such studies.[3][8]

Experimental Workflow: MTT Assay

MTT_Workflow MTT Assay Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture A549 cells to ~80% confluency trypsinize Trypsinize and count cells cell_culture->trypsinize seed_plate Seed cells in a 96-well plate (e.g., 1 x 10^4 cells/well) trypsinize->seed_plate add_compound Add compound dilutions to wells seed_plate->add_compound prepare_compound Prepare serial dilutions of 1-(Benzofuran-5-yl)ethanone prepare_compound->add_compound incubate_24h Incubate for 24 hours add_compound->incubate_24h incubate_48h Incubate for 48 hours incubate_24h->incubate_48h add_mtt Add MTT solution to each well incubate_48h->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization buffer (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay on A549 Cells

Materials:

  • A549 human lung adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 1-(Benzofuran-5-yl)ethanone

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 100% DMSO or 10% SDS in 0.01 N HCl)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • When cells reach approximately 80% confluency, detach them using trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count.

    • Seed 1 x 10^4 cells in 100 µL of medium per well into a 96-well plate.[3]

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 1-(Benzofuran-5-yl)ethanone in DMSO.

    • On the day of the experiment, prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 24 and 48 hours.[3]

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for an additional 4 hours at 37°C.[8]

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Parameter Recommended Value
Cell LineA549
Seeding Density1 x 10^4 cells/well
Treatment Duration24 and 48 hours
MTT Concentration0.5 mg/mL (final)
Solubilizing AgentDMSO
Wavelength570 nm

II. Probing for Enzyme Inhibition: A Fluorometric SIRT2 Assay

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, and their dysregulation is implicated in several diseases, including cancer. Some benzofuran derivatives have been identified as sirtuin inhibitors.[9] A fluorometric assay for Sirtuin 2 (SIRT2) activity provides a sensitive and high-throughput method to determine if 1-(Benzofuran-5-yl)ethanone can inhibit this enzyme.[10] The assay typically uses a peptide substrate with a fluorophore and a quencher. Upon deacetylation by SIRT2 and subsequent development, the fluorophore is released, leading to an increase in fluorescence.

Experimental Workflow: SIRT2 Inhibition Assay

SIRT2_Workflow SIRT2 Inhibition Assay Workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition cluster_analysis Data Analysis prepare_enzyme Dilute SIRT2 enzyme prepare_substrate Prepare substrate/NAD+ mix prepare_enzyme->prepare_substrate prepare_inhibitor Prepare serial dilutions of 1-(Benzofuran-5-yl)ethanone prepare_substrate->prepare_inhibitor add_reagents Add enzyme, inhibitor, and substrate/NAD+ to wells prepare_inhibitor->add_reagents incubate_reaction Incubate at 37°C add_reagents->incubate_reaction add_developer Add developer solution incubate_reaction->add_developer incubate_developer Incubate at 37°C add_developer->incubate_developer read_fluorescence Read fluorescence (e.g., Ex/Em = 340/460 nm) incubate_developer->read_fluorescence calculate_inhibition Calculate % inhibition read_fluorescence->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for the fluorometric SIRT2 enzyme inhibition assay.

Detailed Protocol: Fluorometric SIRT2 Inhibition Assay

Materials:

  • Recombinant human SIRT2 enzyme

  • SIRT2 fluorogenic substrate (e.g., a peptide containing an acetylated lysine residue flanked by a fluorophore and a quencher)

  • Nicotinamide adenine dinucleotide (NAD+)

  • SIRT2 assay buffer

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • 1-(Benzofuran-5-yl)ethanone

  • Known SIRT2 inhibitor (e.g., AGK2) as a positive control

  • 96-well black, flat-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of 1-(Benzofuran-5-yl)ethanone in the assay buffer. Also, prepare dilutions of the positive control inhibitor.

    • Prepare a solution of SIRT2 enzyme in assay buffer.

    • Prepare a mixture of the SIRT2 substrate and NAD+ in the assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the compound dilutions. Include a vehicle control (buffer with DMSO) and a no-enzyme control.

    • Add the diluted SIRT2 enzyme to all wells except the no-enzyme control.

    • Incubate for 10-15 minutes at 37°C to allow the compound to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the substrate/NAD+ mixture to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to each well.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

    • Calculate the percentage of inhibition for each compound concentration using the formula:

      • % Inhibition = 100 x [1 - (Fluorescence of test well - Fluorescence of no-enzyme control) / (Fluorescence of vehicle control - Fluorescence of no-enzyme control)]

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Component Typical Final Concentration
SIRT2 Enzyme25-50 nM
Fluorogenic Substrate10-20 µM
NAD+200-500 µM
1-(Benzofuran-5-yl)ethanoneConcentration range (e.g., 0.1 - 100 µM)
Positive Control (AGK2)Concentration range (e.g., 1 - 50 µM)

III. Characterizing Molecular Interactions: BSA Fluorescence Quenching Assay

Understanding how a small molecule interacts with proteins is crucial for predicting its pharmacokinetic properties. Bovine Serum Albumin (BSA) is a model protein often used for these studies due to its structural similarity to human serum albumin.[11] Fluorescence quenching is a powerful technique to study the binding of a ligand (in this case, 1-(Benzofuran-5-yl)ethanone) to a protein.[12][13] BSA has intrinsic fluorescence due to its tryptophan residues. When the compound binds to BSA, it can quench this fluorescence, and the extent of quenching can be used to determine binding parameters.

Experimental Workflow: BSA Fluorescence Quenching

BSA_Quenching_Workflow BSA Fluorescence Quenching Workflow cluster_prep Sample Preparation cluster_titration Fluorescence Titration cluster_analysis Data Analysis prepare_bsa Prepare BSA solution in PBS prepare_compound Prepare stock solution of 1-(Benzofuran-5-yl)ethanone prepare_bsa->prepare_compound record_initial_spectrum Record fluorescence spectrum of BSA alone prepare_compound->record_initial_spectrum add_aliquots Add increasing aliquots of compound to BSA record_initial_spectrum->add_aliquots record_spectra Record spectrum after each addition add_aliquots->record_spectra correct_spectra Correct for inner filter effect record_spectra->correct_spectra plot_stern_volmer Plot Stern-Volmer graph correct_spectra->plot_stern_volmer plot_double_log Plot double logarithm graph correct_spectra->plot_double_log calculate_kq Calculate quenching constant (Kq) plot_stern_volmer->calculate_kq calculate_ka_n Calculate binding constant (Ka) and number of binding sites (n) plot_double_log->calculate_ka_n

Caption: Workflow for the BSA fluorescence quenching assay.

Detailed Protocol: BSA Fluorescence Quenching Assay

Materials:

  • Bovine Serum Albumin (BSA)

  • 1-(Benzofuran-5-yl)ethanone

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Quartz cuvettes

  • Spectrofluorometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of BSA (e.g., 2 µM) in PBS (pH 7.4).[13]

    • Prepare a stock solution of 1-(Benzofuran-5-yl)ethanone in DMSO.

  • Fluorescence Measurements:

    • Place 3 mL of the BSA solution into a quartz cuvette.[13]

    • Set the excitation wavelength of the spectrofluorometer to 280 nm or 295 nm (to selectively excite tryptophan residues).[12]

    • Record the fluorescence emission spectrum from 300 to 450 nm.[12]

    • Successively add small aliquots of the 1-(Benzofuran-5-yl)ethanone stock solution to the BSA solution in the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence data for the inner filter effect if necessary.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism:

      • F0 / F = 1 + Ksv [Q] = 1 + Kq τ0 [Q]

      • Where F0 and F are the fluorescence intensities in the absence and presence of the quencher [Q], Ksv is the Stern-Volmer quenching constant, Kq is the bimolecular quenching rate constant, and τ0 is the average lifetime of the fluorophore in the absence of the quencher.

    • For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated using the double logarithm regression curve:

      • log [(F0 - F) / F] = log Ka + n log [Q]

Parameter Recommended Value
BSA Concentration2 µM
BufferPBS, pH 7.4
Excitation Wavelength280 nm or 295 nm
Emission Wavelength Range300 - 450 nm
Temperature25°C

IV. Investigating Apoptotic Pathways: Gene Expression Analysis by qPCR

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process, with members like Bcl-2 being anti-apoptotic and others like Bcl-2-associated X protein (Bax) being pro-apoptotic.[14] The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis.[14] Quantitative real-time PCR (qPCR) can be used to measure the mRNA expression levels of these genes in cells treated with 1-(Benzofuran-5-yl)ethanone to determine if the compound modulates apoptotic pathways.

Experimental Workflow: qPCR for Apoptosis Genes

qPCR_Workflow qPCR Gene Expression Workflow cluster_cell_culture Cell Treatment cluster_rna RNA Processing cluster_cdna cDNA Synthesis cluster_qpcr qPCR cluster_analysis Data Analysis seed_cells Seed A549 cells and incubate treat_cells Treat cells with 1-(Benzofuran-5-yl)ethanone seed_cells->treat_cells incubate_treatment Incubate for a defined period (e.g., 24h) treat_cells->incubate_treatment harvest_cells Harvest cells incubate_treatment->harvest_cells extract_rna Extract total RNA harvest_cells->extract_rna quantify_rna Quantify RNA and assess purity extract_rna->quantify_rna reverse_transcription Perform reverse transcription to synthesize cDNA quantify_rna->reverse_transcription setup_qpcr Set up qPCR reactions with primers for BAX, BCL2, CASP3, and a housekeeping gene reverse_transcription->setup_qpcr run_qpcr Run qPCR on a real-time PCR system setup_qpcr->run_qpcr analyze_ct Analyze Ct values run_qpcr->analyze_ct calculate_fold_change Calculate relative gene expression (ΔΔCt method) analyze_ct->calculate_fold_change interpret_results Interpret changes in Bax/Bcl-2 ratio calculate_fold_change->interpret_results

Caption: Workflow for qPCR analysis of apoptosis-related gene expression.

Detailed Protocol: qPCR for BAX, BCL2, and CASP3 Gene Expression

Materials:

  • A549 cells

  • 1-(Benzofuran-5-yl)ethanone

  • Cell culture reagents

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green qPCR master mix

  • Primers for human BAX, BCL2, Caspase-3 (CASP3), and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment and RNA Extraction:

    • Seed A549 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with 1-(Benzofuran-5-yl)ethanone at a predetermined concentration (e.g., the IC50 value from the MTT assay) for 24 hours. Include a vehicle control.

    • After incubation, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

  • Quantitative PCR:

    • Prepare qPCR reactions by mixing the cDNA template, SYBR Green master mix, and forward and reverse primers for each gene of interest (BAX, BCL2, CASP3) and the housekeeping gene.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the relative fold change in gene expression using the ΔΔCt method:

      • ΔΔCt = ΔCt_treated - ΔCt_control

      • Fold Change = 2^(-ΔΔCt)

    • Analyze the changes in the Bax/Bcl-2 expression ratio to infer the pro-apoptotic potential of the compound.

Gene Target Function Expected Change in Apoptosis
BAXPro-apoptoticUpregulation
BCL2Anti-apoptoticDownregulation
CASP3Executioner caspaseUpregulation
GAPDH/ACTBHousekeepingNo change

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 1-(Benzofuran-5-yl)ethanone. By systematically evaluating its cytotoxicity, enzyme inhibitory potential, protein binding characteristics, and effects on apoptotic gene expression, researchers can gain valuable insights into its biological activity and mechanism of action. These foundational studies are essential for guiding further preclinical development and unlocking the therapeutic potential of this promising benzofuran derivative.

References

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  • Roy, M., Chakraborty, S., Siddiqi, M., & Bhattacharya, R. K. (2008). Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms. Journal of Medical Sciences, 8(5), 453-459. [Link]

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  • Heydarabad, M. Z., Amirizadeh, N., & Sane, M. H. (2018). Evaluation of BAX and BCL-2 Gene Expression and Apoptosis Induction in Acute Lymphoblastic Leukemia Cell Line CCRF-CEM after High- Dose Prednisolone Treatment. Cell Journal, 20(2), 229–235. [Link]

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developing animal models to test 1-(Benzofuran-5-yl)ethanone in vivo

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preclinical In Vivo Evaluation of 1-(Benzofuran-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Derivatives of benzofuran have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[2][3][4] 1-(Benzofuran-5-yl)ethanone, as a member of this versatile class, warrants a thorough and systematic in vivo evaluation to characterize its safety, pharmacokinetic profile, and potential efficacy. This guide provides a comprehensive framework for designing and executing preclinical animal studies for 1-(Benzofuran-5-yl)ethanone, emphasizing scientific rigor, ethical considerations, and the generation of reliable, translatable data.

Part 1: Foundational Assessment: Pharmacokinetics and Acute Toxicity

Before investigating the therapeutic efficacy of a novel chemical entity, a comprehensive understanding of its behavior within a living system is paramount. This initial phase focuses on defining the Absorption, Distribution, Metabolism, and Excretion (ADME) profile—collectively known as pharmacokinetics (PK)—and establishing a preliminary safety window through acute toxicity studies.[5][6][7] This foundational data is critical for rational dose selection in all subsequent, more complex studies.[8]

The Critical Choice: Selecting the Appropriate Animal Model

The selection of an animal model is a pivotal decision that profoundly influences the relevance and translatability of preclinical data.[9][10] For initial PK and safety profiling of a small molecule like 1-(Benzofuran-5-yl)ethanone, rodents are the standard and most cost-effective choice.[11]

  • Species & Strain:

    • Rat (Sprague-Dawley or Wistar): Recommended for initial PK studies. Their larger size facilitates serial blood sampling from a single animal, reducing biological variability and the total number of animals required.[12]

    • Mouse (CD-1 or C57BL/6): Often used in parallel or subsequent studies. Mice are valuable for higher-throughput screening and are the predominant model for efficacy studies, especially in oncology, due to the wide availability of genetically engineered and xenograft models.[11][13]

  • Justification: The use of two species (one rodent, one non-rodent) is often a regulatory expectation for comprehensive toxicology packages.[14] Initial studies in two rodent species can reveal species-specific differences in metabolism that are crucial for interpreting toxicity data.

  • Sex: Both male and female animals must be included in all studies. Significant sex-based differences in drug metabolism and toxicity are common, and regulatory agencies like the U.S. Food and Drug Administration (FDA) require data from both sexes.[15]

  • Health Status: Animals must be specific-pathogen-free (SPF) to ensure that underlying infections do not confound the study results.

Experimental Workflow: From Formulation to Safety Assessment

A logical, stepwise progression is essential for an efficient preclinical evaluation. The following workflow outlines the key stages of the foundational assessment.

Figure 1: A stepwise workflow for the initial in vivo characterization of a novel compound.

Protocol: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the fundamental pharmacokinetic parameters of 1-(Benzofuran-5-yl)ethanone following a single intravenous (IV) and oral (PO) administration to inform dose and route selection for subsequent studies.

Methodology:

  • Animal Allocation: Use 12 male and 12 female Sprague-Dawley rats. Randomly allocate them into four groups (n=6/sex/group): IV Low Dose, IV High Dose, PO Low Dose, PO High Dose. Dose selection should be informed by the MTD determined in the dose-range finding study.

  • Surgical Preparation (Optional but Recommended): For the IV groups, cannulation of the jugular vein allows for efficient dosing and stress-free serial blood sampling.[12]

  • Dosing:

    • IV Administration: Administer the compound as a slow bolus injection via the tail vein or jugular vein cannula. The formulation must be a solution (e.g., in saline with a co-solvent like DMSO or PEG400).

    • PO Administration: Administer the compound via oral gavage. The formulation is typically a suspension (e.g., in 0.5% carboxymethylcellulose).

  • Blood Sampling: Collect sparse samples (approx. 100-150 µL) at designated time points. For each group, three animals will be sampled at one set of timepoints and the other three at interleaved timepoints.

    • IV Timepoints: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • PO Timepoints: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours.

  • Sample Processing: Immediately process blood to plasma by centrifugation and store at ≤ -70°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of 1-(Benzofuran-5-yl)ethanone in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the parameters listed in Table 1.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time at which Cmax is observedProvides information on the rate of absorption.
AUC(0-t) Area Under the Curve from time 0 to the last measurable pointRepresents total drug exposure over time.
Elimination Half-lifeDetermines the dosing interval required to maintain steady-state concentrations.
CL ClearanceMeasures the body's efficiency in eliminating the drug.
Vd Volume of DistributionIndicates the extent of drug distribution into tissues versus plasma.
F% Absolute Bioavailability (PO vs. IV)The fraction of the oral dose that reaches systemic circulation.
Table 1: Critical Pharmacokinetic Parameters and Their Significance

Part 2: Efficacy Evaluation in a Disease-Relevant Model

Based on the broad therapeutic potential of benzofuran derivatives, particularly in oncology, this section details a protocol for evaluating the efficacy of 1-(Benzofuran-5-yl)ethanone in a standard cancer model.[3][16][17][18][19]

Model Selection: Human Tumor Xenograft

The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a cornerstone of preclinical oncology research.[11] It allows for the direct assessment of a compound's anti-tumor activity against human-derived cancer.

  • Animal: Nude (nu/nu) or Severe Combined Immunodeficient (SCID) mice are required, as they lack a functional adaptive immune system and will not reject the human tumor cells.

  • Cell Line: The choice of cell line should be based on the hypothesized mechanism of action or target of 1-(Benzofuran-5-yl)ethanone. For this example, we will use the A549 human lung carcinoma cell line , which has been noted in studies of other benzofuran derivatives.[4]

Experimental Design for an Efficacy Study

G cluster_setup Study Setup Phase cluster_monitoring Tumor Growth & Staging cluster_treatment Treatment Phase (e.g., 21 Days) cluster_endpoint Study Endpoint Day_Neg14 Day -14: Cell Culture (Expand A549 cells) Day_0 Day 0: Tumor Implantation (Subcutaneous injection of cells into flank of nude mice) Day_Neg14->Day_0 Tumor_Growth Monitor Tumor Growth (Measure with calipers 2-3x weekly) Day_0->Tumor_Growth Staging Staging & Randomization (When tumors reach ~100-150 mm³) Tumor_Growth->Staging Dosing Daily Dosing - Vehicle Control - Low Dose - High Dose - Positive Control Staging->Dosing Measurements In-Life Measurements - Tumor Volume - Body Weight (2-3x weekly) Dosing->Measurements Termination Euthanasia & Necropsy Measurements->Termination When tumors reach max size or at study end Analysis - Final Tumor Weight - Tissue Collection for PK/PD Termination->Analysis

Figure 2: Timeline and workflow for a xenograft tumor model efficacy study.

Protocol: A549 Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of 1-(Benzofuran-5-yl)ethanone in an A549 human lung cancer xenograft model.

Methodology:

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ A549 cells in a mixture of media and Matrigel into the right flank of female nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Grouping: When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 mice/group) with similar mean tumor volumes.

    • Group 1: Vehicle Control (e.g., 0.5% CMC, PO, daily)

    • Group 2: 1-(Benzofuran-5-yl)ethanone, Low Dose (PO, daily)

    • Group 3: 1-(Benzofuran-5-yl)ethanone, High Dose (PO, daily)

    • Group 4: Positive Control (a standard-of-care chemotherapy agent for lung cancer, e.g., Paclitaxel, IP, weekly)

  • Treatment and Monitoring: Administer treatments as scheduled for a period of 21-28 days. Monitor tumor volume and body weight 2-3 times weekly. Body weight is a key indicator of systemic toxicity.

  • Endpoints:

    • Primary Endpoint: Tumor Growth Inhibition (TGI). This is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.

    • Secondary Endpoints: Body weight changes, clinical observations of animal health.

  • Terminal Procedures: At the end of the study, euthanize animals and perform a necropsy. Excise tumors and record their final weights. Tissues (tumor, plasma, key organs) can be collected for pharmacokinetic (drug concentration) and pharmacodynamic (biomarker) analysis.

Part 3: Ethical Considerations in Animal Research

All research involving animals must be conducted with the highest ethical standards. The guiding principles are the 3Rs : Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary to obtain statistically significant results), and Refinement (minimizing any potential pain, suffering, or distress).[20][21]

  • Regulatory Oversight: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee before any experiments begin.

  • Animal Welfare: Researchers must ensure that animals are housed in appropriate conditions with access to food and water, and are monitored daily for signs of distress.[21] Any procedure that may cause pain or distress must be performed with appropriate anesthesia or analgesia.[22]

  • Humane Endpoints: Clear criteria for humane endpoints must be established in the protocol. This includes unacceptable levels of tumor burden, weight loss, or other signs of poor health that would require an animal to be euthanized before the scheduled end of the study.

Conclusion

The preclinical in vivo evaluation of 1-(Benzofuran-5-yl)ethanone is a complex but essential process in the journey of drug discovery. By following a systematic approach that begins with foundational pharmacokinetic and safety studies and progresses to well-designed, disease-relevant efficacy models, researchers can generate the high-quality data necessary to make informed decisions about the compound's therapeutic potential. Adherence to rigorous scientific methodology and unwavering ethical principles is the bedrock of successful and responsible preclinical research.[23]

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Application Note: Formulation Strategies for 1-(Benzofuran-5-yl)ethanone in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Benzofuran-5-yl)ethanone is a member of the benzofuran class of compounds. Benzofuran derivatives are subjects of significant research due to their wide range of potential therapeutic properties, including anti-inflammatory, antitumor, and antimicrobial activities.[1][2] Effective preclinical evaluation of such new chemical entities (NCEs) in animal models is critically dependent on the development of appropriate drug delivery systems. A well-designed formulation ensures consistent and predictable systemic exposure, which is fundamental for accurately interpreting pharmacokinetic (PK), pharmacodynamic (PD), and toxicological data.[3]

Many NCEs, particularly those with aromatic structures like 1-(Benzofuran-5-yl)ethanone, often exhibit poor aqueous solubility, posing a significant challenge for formulation scientists.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on systematic strategies to formulate 1-(Benzofuran-5-yl)ethanone for oral and parenteral administration in common preclinical species (e.g., mice and rats). The protocols herein are designed as robust starting points, emphasizing the causality behind experimental choices to empower researchers to tailor these methods to their specific needs.

Section 1: Physicochemical Characterization & Pre-formulation Assessment

Prior to any formulation work, a thorough understanding of the compound's physicochemical properties is essential. For a novel compound like 1-(Benzofuran-5-yl)ethanone, this data may need to be generated empirically.

1.1 Predicted Properties & Rationale Based on its chemical structure (C10H8O2), 1-(Benzofuran-5-yl)ethanone is a relatively small, rigid, and lipophilic molecule. This structure suggests a high melting point and low aqueous solubility, characteristic of a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[6] Such compounds require solubility-enhancement strategies to achieve adequate bioavailability.

Table 1: Key Physicochemical Properties of 1-(Benzofuran-5-yl)ethanone

PropertyValue / Predicted ValueImplication for Formulation
Molecular FormulaC10H8O2-
Molecular Weight160.17 g/mol [7]Low molecular weight favors permeability.
AppearanceSolid (predicted)Requires solubilization or suspension for dosing.
LogP (Predicted)~2.0 - 3.0Lipophilic; indicates poor aqueous solubility.
Aqueous SolubilityVery low (predicted)Primary challenge for formulation. A simple aqueous solution is unlikely.
pKaNot availableUnlikely to have ionizable groups in the physiological pH range. pH modification will likely not improve solubility.

1.2 Essential Pre-formulation Experiments A tiered approach to solubility screening is the most efficient method to identify promising formulation vehicles.

  • Step 1: Basic Solvent Solubility: Determine the approximate solubility in a small panel of common solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol, PEG 400, Corn Oil). This initial screen quickly categorizes the compound and directs further efforts.

  • Step 2: Vehicle Solubility Screening: Test solubility in a range of pharmaceutically acceptable vehicles. This is crucial for selecting the appropriate formulation strategy.

  • Step 3: pH-Solubility Profile: Although the structure lacks obvious ionizable groups, confirming the lack of pH-dependent solubility across a physiological range (e.g., pH 2 to 8) is a valuable step.

  • Step 4: Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can identify the melting point, crystallinity, and potential polymorphs, which can influence dissolution and stability.

Section 2: Formulation Strategy Selection

The choice of formulation is dictated by the intended route of administration, the required dose, and the compound's solubility. The goal in early preclinical studies is to maximize exposure to facilitate safety and efficacy testing.[8]

The following decision tree provides a logical workflow for selecting an appropriate formulation strategy.

G cluster_start cluster_route cluster_oral_dev cluster_parenteral_dev start Start: Define Study Needs (Route, Dose) oral Oral (p.o.) start->oral Route? parenteral Parenteral (IV, IP, SC) start->parenteral suspension Aqueous Suspension (Low Dose, Rapid Screening) oral->suspension Solubility < 1 mg/mL in aqueous vehicles? lipid Lipid/Oil Solution or SEDDS (High Dose, High LogP) oral->lipid solution_oral Aqueous Solution (Co-solvents, Cyclodextrins) oral->solution_oral solution_iv Aqueous Solution (Co-solvents, Surfactants, Cyclodextrins) parenteral->solution_iv Solubility > 1-2 mg/mL in IV-compatible vehicle? nanosuspension Nanosuspension (Very Poor Solubility) parenteral->nanosuspension

Figure 1. Decision tree for formulation strategy selection.

Section 3: Protocols for Oral Administration (p.o.)

For oral dosing, a simple suspension is often the most direct and common approach for poorly soluble compounds in early discovery.[3][9]

Protocol 3.1: Preparation of an Aqueous Suspension (10 mg/mL)

This protocol is a robust starting point for efficacy and initial PK studies. The use of a suspending agent like methylcellulose prevents the drug particles from settling, ensuring uniform dosing. A surfactant like Tween 80 is added to wet the drug powder, aiding in its dispersion.

Materials:

  • 1-(Benzofuran-5-yl)ethanone

  • Methylcellulose (MC), 400 cP viscosity

  • Tween 80

  • Purified Water (e.g., Milli-Q)

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

Step-by-Step Methodology:

  • Prepare the Vehicle (0.5% MC / 0.2% Tween 80):

    • Rationale: Preparing the vehicle in advance ensures full hydration of the suspending agent. The "hot/cold" method for methylcellulose ensures it dissolves properly without clumping.[10]

    • a. Heat approximately one-third of the final required volume of purified water to 70-80°C.

    • b. In a separate beaker, weigh the required amount of methylcellulose (e.g., 0.5 g for 100 mL).

    • c. While stirring the hot water, slowly sprinkle in the methylcellulose powder to create a uniform dispersion.

    • d. Add the remaining two-thirds of the volume as ice-cold water to the hot dispersion. The solution should clear up almost immediately.[10]

    • e. Add Tween 80 to a final concentration of 0.2% (e.g., 0.2 mL for 100 mL) and continue stirring in a cold room or on ice for at least 2 hours (or overnight) until fully dissolved and free of air bubbles.

  • Prepare the Drug Suspension:

    • Rationale: Trituration (grinding) with a small amount of vehicle reduces the particle size of the drug and ensures it is properly wetted, preventing clumping.

    • a. Weigh the required amount of 1-(Benzofuran-5-yl)ethanone (e.g., 100 mg for a 10 mL final volume at 10 mg/mL).

    • b. Place the powder in a clean mortar.

    • c. Add a small volume of the prepared vehicle (a few drops) to the powder and triturate with the pestle to form a smooth, uniform paste.

    • d. Gradually add more vehicle in small portions, mixing thoroughly after each addition, until the contents are fluid.

    • e. Transfer the contents to a final measuring vessel (e.g., a graduated cylinder or volumetric flask). Rinse the mortar and pestle with remaining vehicle and add the rinsings to the final vessel to ensure a complete transfer.

    • f. Add vehicle to the final desired volume and mix thoroughly with a magnetic stirrer.

  • Quality Control & Dosing:

    • Visually inspect the suspension for homogeneity. It should appear uniform and milky.

    • Stir the suspension continuously before and during dose aspiration to ensure each animal receives the correct dose.

    • Prepare fresh daily unless stability data demonstrates otherwise.

Section 4: Protocols for Parenteral Administration (IV, IP)

Parenteral formulations must be sterile solutions, with strict requirements for pH, osmolality, and clarity. For poorly soluble compounds, this necessitates the use of solubilizing excipients.[11] The primary goal is to keep the drug in solution upon injection into the bloodstream to avoid precipitation and potential emboli.[9]

Table 2: Common Parenteral Vehicle Systems for Poorly Soluble Compounds

Vehicle Composition (% v/v/v)ComponentsMax Recommended Concentration (Rodents)Rationale & Considerations
DMSO-based DMSO / PEG 400 / Water or SalineDMSO: <10-20%[12][13]DMSO is a strong solvent but can be toxic.[13][14] PEG 400 acts as a co-solvent. Dilution with aqueous phase should be done last to prevent precipitation.
Surfactant-based Solutol HS 15 or Tween 80 / Water or SalineSolutol/Tween: 5-10%Surfactants form micelles that encapsulate the drug. Can have an impact on metabolism and drug distribution.[15]
Cyclodextrin-based HP-β-CD / Water or Saline20-40%Cyclodextrins form inclusion complexes with the drug molecule, increasing its apparent solubility. Potential for nephrotoxicity at high doses.
Protocol 4.1: Preparation of a Solubilized Formulation for IV Injection (2 mg/mL)

This protocol uses a co-solvent system, a common and effective strategy for increasing the solubility of lipophilic compounds for intravenous administration.[16]

Materials:

  • 1-(Benzofuran-5-yl)ethanone

  • Dimethyl sulfoxide (DMSO), sterile injectable grade

  • PEG 400, sterile injectable grade

  • Sterile Saline (0.9% NaCl)

  • Sterile vials, syringes, and 0.22 µm syringe filters

Step-by-Step Methodology (Aseptic Technique Required):

  • Solubilization of the Compound:

    • Rationale: The compound is first dissolved in the strongest solvent (DMSO) before being diluted with the co-solvent (PEG 400) and finally the aqueous phase. This stepwise dilution minimizes the risk of precipitation.

    • a. In a sterile vial, weigh the required amount of 1-(Benzofuran-5-yl)ethanone (e.g., 20 mg for a 10 mL final volume).

    • b. Add a small volume of DMSO (e.g., 1.0 mL for a final 10% concentration) and vortex or sonicate until the compound is completely dissolved. Visually inspect against a light and dark background to ensure no solid particles remain.

    • c. Add the co-solvent, PEG 400 (e.g., 3.0 mL for a final 30% concentration), and mix until the solution is homogeneous.

  • Final Dilution and Sterilization:

    • Rationale: The final dilution with saline brings the formulation to the target volume and helps adjust osmolality. Sterile filtration is the final step to ensure the formulation is free from microbial contamination.

    • a. Slowly add the sterile saline (e.g., 6.0 mL for the remaining volume) to the solvent mixture while vortexing. The solution must remain clear. If any cloudiness or precipitation occurs, the formulation has failed and the composition must be re-optimized (e.g., by increasing the co-solvent ratio).

    • b. Aseptically draw the final solution into a sterile syringe.

    • c. Attach a 0.22 µm sterile syringe filter to the syringe and dispense the solution into a final sterile vial.

  • Self-Validating System Checks:

    • Visual Inspection: The final product must be a clear, particle-free solution.

    • pH Measurement: Ensure the pH is within a physiologically tolerable range (typically pH 5-8).

    • In Vitro Precipitation Check: To predict in vivo performance, perform a "plunge test." Add a small volume of the final formulation (e.g., 50 µL) to a larger volume of phosphate-buffered saline (PBS) pH 7.4 (e.g., 2 mL) and observe for any precipitation over time. This simulates the dilution that occurs upon injection.

Section 5: Analytical & Stability Considerations

A formulation is only useful if it is stable and delivers a consistent dose.

  • Dose Analysis: It is best practice to confirm the concentration of the final formulation via an appropriate analytical method (e.g., HPLC-UV). For suspensions, this also confirms dosing homogeneity.

  • Stability: Formulations for preclinical studies are often prepared fresh daily.[10] If a formulation is to be stored, its stability (chemical and physical) must be assessed. For suspensions, this includes monitoring for particle size changes or crystal growth. For solutions, this involves checking for precipitation or chemical degradation.

  • Excipient Safety: The excipients used must be safe and well-tolerated in the chosen animal species at the administered dose.[17] Regulatory guidelines and scientific literature should be consulted to ensure that excipient levels are within acceptable limits.[18][19]

Section 6: Conclusion

The successful preclinical development of 1-(Benzofuran-5-yl)ethanone hinges on the rational design of a formulation that overcomes its inherent poor aqueous solubility. The strategies and protocols outlined in this application note provide a systematic and scientifically grounded approach to this challenge. By starting with a thorough physicochemical characterization and employing a logical selection process, researchers can develop robust oral and parenteral formulations. The detailed, step-by-step protocols serve as a practical guide, while the emphasis on the rationale behind each step allows for informed troubleshooting and optimization. Adherence to these principles will enable the generation of reliable and reproducible in vivo data, which is essential for advancing promising therapeutic candidates like 1-(Benzofuran-5-yl)ethanone through the drug development pipeline.

References

  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o106. [Link]

  • Abdel-Wahab, B. F., et al. (2011). 1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2675. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15834337, 1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one. [Link]

  • CP Lab Safety. (n.d.). 1-(1-benzofuran-5-yl)ethanone, 95% Purity, C10H8O2, 100 mg. [Link]

  • Jacobsen, W., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences, 93, 333-339. [Link]

  • Szychowska, A., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]

  • Singh, R., & Kumar, B. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Innovation, 10(4), 357-370. [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. The Altascientist. [Link]

  • ChemSynthesis. (n.d.). 1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone. [Link]

  • ResearchGate. (2019). Oral gavage with methylcellulose? [Link]

  • He, Y., et al. (2003). In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam. Journal of Pharmacy and Pharmacology, 55(11), 1551-1558. [Link]

  • European Medicines Agency. (2023). Guideline on excipients in the dossier for application for marketing authorisation for veterinary medicinal products. [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]

  • ResearchGate. (2013). Is a DMSO dissolved drug toxic for mice? [Link]

  • ResearchGate. (2024). How can I dissolve my drug in 0.5% methylcellulose? [Link]

  • da Silva, A. T. R., et al. (2023). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Journal of the Brazilian Chemical Society, 34, 1-13. [Link]

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  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessments: One Exemption from the Requirement of a Tolerance for Diemthyl sulfoxide 67-68-5. [Link]

  • Galić, M., et al. (2012). Biological actions of drug solvents. Periodicum Biologorum, 114(2), 159-164. [Link]

  • Gunda, V., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 209. [Link]

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Application Notes & Protocols for 1-(Benzofuran-5-yl)ethanone: A Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

1-(Benzofuran-5-yl)ethanone is an aromatic ketone and a derivative of benzofuran, a heterocyclic compound. Its structural similarity to other biologically active benzofurans suggests its potential utility in medicinal chemistry and drug development.[1] While specific toxicological data for this compound is limited, the known hazards of related benzofuran derivatives and aromatic ketones necessitate a cautious and well-documented approach to its handling and storage.[2][3] This guide provides a detailed framework for minimizing risk and ensuring the safety of laboratory personnel.

The fundamental principle of laboratory safety, as outlined by the American Chemical Society, is the RAMP framework: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[4] This document is structured to guide you through this process for 1-(Benzofuran-5-yl)ethanone.

Hazard Identification and Risk Assessment

Known and Potential Hazards:

  • Carcinogenicity: The parent compound, benzofuran, is suspected of causing cancer.[5][6]

  • Organ Toxicity: Benzofuran may cause damage to organs, particularly the liver, through prolonged or repeated exposure.[5]

  • Skin and Eye Irritation: Similar compounds can cause skin and serious eye irritation.[7] A related bromo-derivative is known to cause severe skin burns and eye damage.[8][9]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[7]

  • Flammability: Benzofuran is a flammable liquid and vapor.[10] While 1-(Benzofuran-5-yl)ethanone is a solid, it should be kept away from heat, sparks, and open flames.[5][10]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[10]

Data Summary Table:

Hazard CategoryFinding/PrecautionSource(s)
Acute Toxicity The toxicological properties have not been fully investigated.[8] Harmful if swallowed, in contact with skin, or if inhaled is a potential hazard for similar compounds.[11][8][11]
Carcinogenicity Benzofuran is suspected of causing cancer.[5][6][5][6]
Organ Toxicity May cause damage to the liver through prolonged or repeated exposure.[5][5]
Skin/Eye Irritation Causes skin and serious eye irritation.[7] A related bromo-derivative causes severe burns.[9][7][9]
Flammability Keep away from heat, sparks, and open flames.[5][10][5][10]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contaminated.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or if there is a risk of splashing.

  • Body Protection: A flame-resistant lab coat must be worn and kept fastened. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: Use this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

PPE_Protocol cluster_ppe Mandatory PPE for Handling 1-(Benzofuran-5-yl)ethanone cluster_additional_ppe Additional PPE (Task-Dependent) Gloves Nitrile Gloves Goggles Safety Goggles LabCoat Flame-Resistant Lab Coat FumeHood Chemical Fume Hood FaceShield Face Shield FumeHood->FaceShield Consider for Splash Risk Apron Chemical Apron FumeHood->Apron Consider for Splash Risk Researcher Researcher Researcher->Gloves Always Wear Researcher->Goggles Always Wear Researcher->LabCoat Always Wear Researcher->FumeHood Always Use Handling_Workflow Start Start: Prepare for Handling Prep 1. Review SDS & Verify Safety Equipment Start->Prep Designate 2. Designate Area in Fume Hood Prep->Designate Handle 3. Handle Compound in Fume Hood - Avoid dust generation - Use non-sparking tools Designate->Handle Store 4. Keep Container Tightly Closed Handle->Store Wash 5. Wash Hands Thoroughly Store->Wash Dispose 6. Dispose of Waste in Labeled Container Wash->Dispose End End: Procedure Complete Dispose->End

Caption: Step-by-step handling workflow for 1-(Benzofuran-5-yl)ethanone.

Storage Procedures

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

Storage Conditions:

  • Location: Store in a cool, dry, and well-ventilated area. [5][12]Keep refrigerated when possible. [10][12]* Container: Keep the container tightly closed to prevent exposure to air and moisture. [5][10]* Light: Protect from light. [5]* Security: Store in a locked cabinet or area with restricted access to authorized personnel only. [5][7]* Labeling: Ensure all containers are clearly labeled with the chemical name and hazard warnings. [13] Incompatible Materials:

  • Strong Oxidizing Agents: Keep away from strong oxidizing agents. [12][13]* Flammable Materials: While the compound itself is a solid, it is prudent to store it separately from flammable liquids and reducing agents. [13]* Heat Sources: Do not store near heat sources or in direct sunlight. [5][14] OSHA Chemical Storage Guidelines:

  • Never store chemicals in egresses or areas of high foot traffic. [15]* Maintain clear aisles and unobstructed exits in storage areas. [16]* Do not stack containers in an unstable manner. [16]

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [10]* Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek medical attention if irritation persists. [10]* Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [8]* Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention. [8] In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material.

  • Carefully collect the absorbed material into a labeled hazardous waste container.

  • Clean the spill area thoroughly.

Conclusion

The safe handling and storage of 1-(Benzofuran-5-yl)ethanone require a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and maintain a safe laboratory environment. Always consult the most recent Safety Data Sheet and your institution's safety policies before working with this or any other hazardous chemical.

References

  • Unknown Supplier. SAFETY DATA SHEET. (Link not provided, general safety precautions cited).
  • A-Lined Handling Systems. (2024, June 18). OSHA Requirements for Hazardous Chemical Storage. Retrieved from [Link]

  • Hofer, K. E., et al. (2016). Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran. Annals of Emergency Medicine. Retrieved from [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • American Chemical Society. (2016). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem Compound Database. Retrieved from [Link]

  • University of Toronto Scarborough. Chemical Handling and Storage. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • American Chemical Society. Safety Tipsheets & Best Practices. Retrieved from [Link]

  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • American Chemical Society. (2022, June 3). Chemical Safety Information Resources | ACS College Safety Video #2. YouTube. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • American Chemical Society. Safety. Retrieved from [Link]

  • Wujec, M., et al. (2020). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 25(18), 4259. Retrieved from [Link]

  • Lab Manager. (2010, November 1). Handling and Storing Chemicals. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities. Retrieved from [Link]

  • Hofer, K. E., et al. (2016). Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Benzofuran-5-yl)ethanone. PubChem Compound Database. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(Benzofuran-5-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-(Benzofuran-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the preparation of this key benzofuran derivative. Here, you will find scientifically grounded protocols, answers to frequently asked questions, and troubleshooting guides to navigate the common challenges encountered during this synthesis.

Introduction: The Synthetic Challenge

1-(Benzofuran-5-yl)ethanone is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly approached via Friedel-Crafts acylation of benzofuran, presents a significant challenge in controlling regioselectivity. The benzofuran ring system is susceptible to electrophilic attack at multiple positions, often leading to a mixture of isomers and other side products. This guide will focus on strategies to optimize the synthesis for the desired 5-acetyl isomer and to effectively address common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-(Benzofuran-5-yl)ethanone?

A1: The most prevalent method is the Friedel-Crafts acylation of benzofuran using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

Q2: Why is regioselectivity a major issue in this reaction?

A2: The benzofuran nucleus has multiple activated positions for electrophilic substitution. Under typical Friedel-Crafts conditions, acylation can occur at the C2, C3, C4, C5, C6, and C7 positions, leading to a mixture of isomers that can be challenging to separate.[1] The electronic properties of the benzofuran ring system contribute to this lack of selectivity.

Q3: What are the typical side products observed in this synthesis?

A3: Besides the desired 1-(Benzofuran-5-yl)ethanone, common side products include other acetylbenzofuran isomers (especially 2-acetylbenzofuran and 3-acetylbenzofuran), di-acetylated benzofurans, and polymeric materials resulting from the acid-catalyzed degradation of the starting material or product.

Q4: How can I confirm the identity and purity of my 1-(Benzofuran-5-yl)ethanone product?

A4: The most effective methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry. The ¹H NMR spectrum, in particular, will show a characteristic set of signals for the protons on the benzofuran ring system, which can be used to distinguish the 5-isomer from others. High-Performance Liquid Chromatography (HPLC) can be used to assess purity.

Troubleshooting Guide: Friedel-Crafts Acylation for 1-(Benzofuran-5-yl)ethanone

This section addresses specific problems you may encounter during the synthesis.

Problem Probable Cause(s) Suggested Solutions
Low or No Conversion of Benzofuran 1. Inactive Lewis acid catalyst due to moisture.2. Insufficient amount of catalyst.3. Low reactivity of the acylating agent.4. Reaction temperature is too low.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored Lewis acid.2. Increase the molar equivalents of the Lewis acid (e.g., 1.1 to 1.5 equivalents).3. Use acetyl chloride instead of acetic anhydride for higher reactivity.4. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC.
Poor Regioselectivity (Mixture of Isomers) 1. Strong Lewis acid and high reaction temperature favoring multiple substitution sites.2. Solvent effects influencing the electrophilicity of the acylating agent and the substrate.1. Use a milder Lewis acid such as SnCl₄ or FeCl₃ instead of AlCl₃.[2] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also improve selectivity.2. Experiment with different solvents. Dichloromethane or 1,2-dichloroethane are common choices, but carbon disulfide may offer different selectivity.
Formation of Dark, Tarry Byproducts 1. Polymerization of benzofuran under strong acidic conditions.2. Reaction temperature is too high, leading to decomposition.1. Add the Lewis acid portion-wise to the reaction mixture at a low temperature to control the exotherm.2. Maintain a consistent and controlled reaction temperature.
Difficult Purification (Inseparable Isomers) 1. Similar polarities of the acetylbenzofuran isomers.1. Employ careful column chromatography on silica gel using a shallow gradient of a non-polar/polar solvent system (e.g., hexane/ethyl acetate).[3] Multiple columns may be necessary.2. Attempt fractional recrystallization from a suitable solvent or solvent mixture.

Experimental Protocols

Optimized Synthesis of 1-(Benzofuran-5-yl)ethanone

This protocol is designed to favor the formation of the 5-acetyl isomer, although the formation of other isomers is still possible.

Materials:

  • Benzofuran

  • Acetyl chloride

  • Anhydrous Tin(IV) chloride (SnCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzofuran (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Lewis Acid: Slowly add anhydrous SnCl₄ (1.2 eq) to the stirred solution via syringe.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding it to a flask containing crushed ice and 1 M HCl.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent. The 5-isomer is typically less polar than some other isomers.

Data Presentation

Typical Reaction Parameters and Expected Outcomes
Parameter Condition Rationale
Lewis Acid SnCl₄Milder than AlCl₃, often leading to better regioselectivity.[2]
Acylating Agent Acetyl ChlorideMore reactive than acetic anhydride, allowing for lower reaction temperatures.
Solvent DichloromethaneA common, relatively inert solvent for Friedel-Crafts reactions.
Temperature 0 °C to Room TempLower temperatures generally favor higher regioselectivity.
Typical Yield 30-50% (of the 5-isomer)Yields can vary significantly based on reaction scale and purification efficiency.
¹H and ¹³C NMR Data for 1-(Benzofuran-5-yl)ethanone

Note: Predicted chemical shifts. Actual values may vary based on solvent and instrument.

¹H NMR Chemical Shift (ppm) Multiplicity Assignment
H-2~7.7d
H-3~6.8d
H-4~8.1d
H-6~7.9dd
H-7~7.5d
-COCH₃~2.6s
¹³C NMR Chemical Shift (ppm)
C=O~197
C-2~145
C-3~107
C-3a~128
C-4~125
C-5~133
C-6~123
C-7~112
C-7a~155
-CH₃~27

Visualizations

Reaction Mechanism: Friedel-Crafts Acylation of Benzofuran

Friedel_Crafts_Acylation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C≡O]⁺ AcCl->Acylium + SnCl₄ SnCl4 SnCl₄ (Lewis Acid) Benzofuran Benzofuran Sigma_Complex Sigma Complex Benzofuran->Sigma_Complex + Acylium Ion Product 1-(Benzofuran-5-yl)ethanone Sigma_Complex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (Benzofuran, DCM, 0 °C) B 2. Add SnCl₄ A->B C 3. Add Acetyl Chloride B->C D 4. Reaction (0 °C to RT) C->D E 5. Quench (Ice, HCl) D->E F 6. Work-up (Extraction, Washes) E->F G 7. Dry & Concentrate F->G H 8. Purification (Column Chromatography) G->H I Final Product H->I

Caption: Step-by-step experimental workflow.

Troubleshooting Logic

Troubleshooting_Logic Start Problem? Low_Conversion Low Conversion? Start->Low_Conversion Poor_Selectivity Poor Selectivity? Start->Poor_Selectivity Byproducts Tarry Byproducts? Start->Byproducts Sol_Conversion Increase catalyst Use acetyl chloride Increase temperature Low_Conversion->Sol_Conversion Sol_Selectivity Use milder Lewis acid Lower temperature Change solvent Poor_Selectivity->Sol_Selectivity Sol_Byproducts Control temperature Slow addition of catalyst Byproducts->Sol_Byproducts

Caption: Decision tree for troubleshooting common issues.

References

  • Zhang, X., & Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]

  • Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]

  • Abdel-Wahab, B. F., et al. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1682. [Link]

  • Arava, V. R., et al. (2014). FeCl3‐Mediated Friedel‐Crafts Alkylation and Oxidative Annulations: Facile Synthesis of Benzofurans. ChemistrySelect, 4(21), 6465-6469. [Link]

  • Opietnik, M., et al. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16(23), 2739-2746. [Link]

  • Lee, J. Y., & Kim, J. N. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(42), 27510-27514. [Link]

Sources

identifying and minimizing side products in benzofuran synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: High Volume (Pd-Catalyzed Annulation, Rap-Stoermer Condensation) Operator: Senior Application Scientist

Introduction: The Purity Paradox

Welcome to the Benzofuran Synthesis Support Hub. In drug discovery, the benzofuran scaffold is ubiquitous, yet its synthesis is often plagued by "silent" impurities—side products that mimic the physicochemical properties of the target, complicating HPLC purification and skewing bioassay data.

This guide is not a textbook; it is a troubleshooting engine. We focus on the two most prevalent synthetic routes: Palladium-Catalyzed Annulation (Sonogashira-Cyclization) and Base-Mediated Condensation (Rap-Stoermer) .

Module 1: Palladium-Catalyzed Annulation (Sonogashira Route)

Context: You are reacting an o-halophenol with a terminal alkyne. Primary Failure Mode: The reaction turns black/brown, yield is low, and NMR shows a symmetric impurity.

Troubleshooting Ticket #101: The "Glaser" Contamination

User Issue: "I see a major side product that is non-polar and elutes just before my product. Mass spec shows a dimer of my alkyne."

Diagnosis: This is Glaser Homocoupling . In the presence of Copper (CuI) and Oxygen, your terminal alkyne is oxidatively coupling to itself rather than reacting with the aryl halide.

The Fix (Causality-Driven):

  • Degassing is Non-Negotiable: Sparging with argon for 5 minutes is insufficient. You must use the freeze-pump-thaw method or vigorous sparging for >20 mins before adding the catalyst.

  • Switch to Copper-Free: If the alkyne is inexpensive, use excess. If it is precious, switch to a Cu-free protocol using a more active Pd species (e.g., Pd(PPh3)4 with an amine base).

Protocol: Copper-Free Sonogashira for Benzofurans

Validates against Glaser side-products.

  • Charge Vessel: Add o-iodophenol (1.0 equiv), Terminal Alkyne (1.2 equiv), and PdCl2(PPh3)2 (3 mol%).

  • Solvent System: Add THF/Triethylamine (1:1 ratio). Note: Et3N acts as both base and ligand stabilizer.

  • Deoxygenation: Sparge with Ar for 15 minutes. Seal tube.

  • Thermal Activation: Heat to 60°C.

  • Checkpoint: Monitor TLC. If conversion stalls at 50%, add TBAI (Tetrabutylammonium iodide) as a phase transfer/additive to stabilize the Pd-intermediate.

Troubleshooting Ticket #102: The "Open-Ring" Intermediate

User Issue: "I have the coupled product (alkynylphenol), but it won't cyclize to the benzofuran."

Diagnosis: The 5-exo-dig cyclization is energetically unfavorable under your current conditions. The phenol oxygen is not nucleophilic enough, or the Pd is sequestered.

The Fix:

  • Increase Basicity: Switch from Et3N to Cs2CO3 or K3PO4 in DMF. The inorganic base deprotonates the phenol more effectively, driving the intramolecular attack.

  • Temperature Spike: Cyclization often requires a higher activation energy than the initial coupling. Ramp temperature to 100°C after the coupling is complete.

Visualizing the Pathway & Failure Points

The following diagram illustrates the kinetic competition between the desired cyclization and the Glaser side-reaction.

SonogashiraPathways Start Start: o-Halophenol + Alkyne Pd_Cycle Pd(0) Oxidative Addition Start->Pd_Cycle Pd Catalyst Cu_Cycle CuI Transmetallation Start->Cu_Cycle CuI + Base Intermediate Intermediate: o-Alkynylphenol Pd_Cycle->Intermediate Coupling Cu_Cycle->Intermediate Coupling Glaser Side Product: 1,3-Diyne (Glaser) Cu_Cycle->Glaser Presence of O2 (CRITICAL FAILURE) Target Target: 2-Substituted Benzofuran Intermediate->Target 5-exo-dig Cyclization (High Temp/Base) Oligomer Side Product: Oligomers/Tars Intermediate->Oligomer Acidic Workup / Light Exposure

Caption: Kinetic competition in Pd-catalyzed synthesis. Red paths indicate critical failure modes caused by oxygen or improper workup.

Module 2: Rap-Stoermer Condensation

Context: Reaction of salicylaldehyde with an


-haloketone using a base.
Primary Failure Mode:  Low yield with a sticky, polymeric residue.
Troubleshooting Ticket #201: The "Aldol" Competition

User Issue: "I am recovering starting material and a messy baseline. No benzofuran."

Diagnosis: Self-Condensation . The base is causing the salicylaldehyde to undergo Cannizzaro or Aldol condensation with itself, or the


-haloketone is hydrolyzing before reacting.

The Fix:

  • Solvent Switch: Avoid protic solvents (EtOH) if hydrolysis is suspected. Use Acetonitrile (MeCN).

  • Phase Transfer Catalysis (PTC): This is the "Gold Standard" fix. Use a biphasic system (Toluene/Water) with PEG-400 or TBAB . This protects the enolate and controls the reaction rate, minimizing self-condensation.

Data Summary: Side Product Identification
Reaction TypeObserved ImpurityAnalytical Signature (NMR/MS)Root CausePrevention Strategy
Sonogashira 1,3-Diyne (Glaser)Symmetric, double mass of alkyne. No aromatic protons from phenol.O2 leak + CopperFreeze-Pump-Thaw; Cu-free protocols.
Sonogashira o-AlkynylphenolBroad -OH singlet (5-6 ppm). Mass = Target + 2H.Incomplete CyclizationIncrease Temp (>80°C); Stronger Base (Cs2CO3).
Rap-Stoermer Salicylaldehyde DimerComplex aromatic region, aldehyde peak shift.Base-catalyzed self-aldolUse Phase Transfer Catalyst; Slow addition of base.
General Furan Ring OpeningKetone/Phenol mix.Acidic hydrolysisAvoid HCl in workup; Use neutral alumina.

Module 3: Purification & Analysis Strategy

User Issue: "My HPLC shows a single peak, but my bioassay data is erratic."

The "Regioisomer" Trap: In cyclization reactions involving unsymmetrical internal alkynes, you may generate both 2-substituted and 3-substituted benzofurans. These often co-elute on C18 columns.

The Protocol:

  • NOE NMR: Do not rely on 1H NMR integration alone. Perform a 1D-NOESY experiment. Irradiate the furan ring proton (C3-H).

    • If you see enhancement of the aryl ring protons and the substituent, you have the correct geometry.

  • Stationary Phase Change: If C18 fails to separate isomers, switch to a Phenyl-Hexyl column. The pi-pi interactions often discriminate between the planar benzofuran regioisomers better than hydrophobic interactions alone.

Workflow: Purification Decision Tree

PurificationLogic Crude Crude Mixture TLC TLC Analysis (Hex/EtOAc) Crude->TLC Decision1 Spots touching? TLC->Decision1 Flash Flash Chromatography (Silica, Gradient) Decision1->Flash No (Rf > 0.1 diff) Prep Prep-HPLC (Phenyl-Hexyl Column) Decision1->Prep Yes (Co-eluting) Recryst Recrystallization (EtOH/Water) Flash->Recryst Purity > 90% Prep->Recryst Final Polish

Caption: Decision logic for separating stubborn benzofuran side products.

References

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Mahajan, T., et al. (2020). Rap–Stoermer reaction: A review on recent progress. Synthetic Communications, 50(18), 2719-2740. [Link]

  • Siemsen, P., et al. (2000). Acetylenic Coupling: A Superb Case of Metal-Catalyzed/Mediated C-C Bond Formation. Angewandte Chemie International Edition, 39(15), 2632-2657. [Link]

Technical Support Center: Strategies to Improve the Yield of 1-(Benzofuran-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 1-(Benzofuran-5-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of this valuable synthetic intermediate. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] This guide is structured to address common challenges and provide practical, field-proven solutions.

I. Overview of Synthetic Strategies

The synthesis of 1-(Benzofuran-5-yl)ethanone can be approached through several routes, with the most common being the direct Friedel-Crafts acylation of benzofuran. However, achieving high regioselectivity for the 5-position can be challenging. This guide will explore the optimization of the Friedel-Crafts reaction and detail a robust alternative pathway involving a Heck cross-coupling reaction.

II. Troubleshooting Guide: Direct Friedel-Crafts Acylation

The direct acylation of benzofuran often yields a mixture of regioisomers, primarily the 2- and 5-substituted products. Optimizing reaction conditions is crucial to favor the formation of the desired 1-(Benzofuran-5-yl)ethanone.

Core Experimental Protocol: Friedel-Crafts Acylation

A general procedure for the Friedel-Crafts acylation of benzofuran involves the reaction with an acylating agent in the presence of a Lewis acid.

Reaction Scheme:

Friedel_Crafts_Acylation Benzofuran Benzofuran Product 1-(Benzofuran-5-yl)ethanone (Major) + Other Isomers (Minor) Benzofuran->Product 1. AcylatingAgent + Acetic Anhydride AcylatingAgent->Product 2. LewisAcid Lewis Acid (e.g., SnCl4, AlCl3) LewisAcid->Product 3. Solvent Solvent (e.g., CS2, CH2Cl2) Solvent->Product 4.

Caption: General workflow for the Friedel-Crafts acylation of benzofuran.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add benzofuran and the chosen solvent (e.g., carbon disulfide or dichloromethane).

  • Cooling: Cool the mixture to the desired temperature (typically between -10 °C and 0 °C) using an ice-salt or dry ice-acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., tin(IV) chloride or aluminum chloride) to the stirred solution.

  • Acylating Agent Addition: Add the acylating agent (e.g., acetic anhydride or acetyl chloride) dropwise via the dropping funnel, maintaining the low temperature.

  • Reaction: Allow the reaction to proceed at the specified temperature for a set duration, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Common Issues in Friedel-Crafts Acylation
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield Incomplete reaction; decomposition of starting material or product; suboptimal reaction conditions.Optimize Lewis Acid: Screen different Lewis acids (e.g., SnCl₄, AlCl₃, ZnCl₂, BF₃·OEt₂). The choice of Lewis acid can significantly impact yield and regioselectivity.[2] Control Temperature: Maintain a low temperature during the addition of reagents to minimize side reactions and decomposition. Gradually warm the reaction to room temperature if the reaction is sluggish. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can deactivate the Lewis acid.
Poor Regioselectivity (Mixture of Isomers) The electronic properties of the benzofuran ring allow for acylation at multiple positions.[3] The reaction conditions can influence the kinetic vs. thermodynamic product distribution.Choice of Lewis Acid: Milder Lewis acids may offer better selectivity. For example, SnCl₄ is often preferred over the more reactive AlCl₃ for furan acylation.[4] Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents such as carbon disulfide, dichloromethane, or nitrobenzene. Temperature Control: Lower temperatures generally favor the kinetically controlled product, which may lead to higher regioselectivity.
Formation of Poly-acylated Byproducts Excess acylating agent or prolonged reaction times.Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent. Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further acylation.
Difficulty in Purifying the 5-isomer Similar polarities of the regioisomers.Chromatography: Use a long silica gel column with a shallow solvent gradient (e.g., a mixture of hexanes and ethyl acetate) to improve separation.[2][5] Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can help to isolate the desired isomer.

III. Alternative Synthetic Strategy: Heck Cross-Coupling

When direct acylation fails to provide a satisfactory yield of the 5-isomer, a multi-step approach starting from 5-bromobenzofuran can be a highly effective alternative. This strategy involves a Heck cross-coupling reaction to introduce a vinyl group at the 5-position, followed by oxidative cleavage to the desired acetyl group.

Workflow for the Heck Coupling Route

Heck_Coupling_Route cluster_0 Step 1: Heck Coupling cluster_1 Step 2: Oxidative Cleavage Start 5-Bromobenzofuran Intermediate 5-Vinylbenzofuran Derivative Start->Intermediate Heck Reaction Reagent1 Methyl vinyl ketone (or other vinyl source) Reagent1->Intermediate Catalyst1 Pd Catalyst (e.g., Pd(OAc)2/PPh3) Catalyst1->Intermediate FinalProduct 1-(Benzofuran-5-yl)ethanone Intermediate->FinalProduct Oxidative Cleavage Reagent2 Oxidizing Agent (e.g., O3 or Wacker Oxidation) Reagent2->FinalProduct

Sources

assessing the chemical stability of 1-(Benzofuran-5-yl)ethanone under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Portal. Ticket ID: STAB-BF5-001 Subject: Chemical Stability Assessment & Troubleshooting for 1-(Benzofuran-5-yl)ethanone Assigned Specialist: Senior Application Scientist, Stability Division[1]

Executive Summary

1-(Benzofuran-5-yl)ethanone (CAS: 1646-26-0), also known as 5-acetylbenzofuran, acts as a critical intermediate in the synthesis of bioactive scaffolds (e.g., anti-arrhythmics, antimicrobials).[1] While the benzofuran core provides aromatic stability, the molecule possesses distinct "soft spots" for degradation: the electron-rich furan ring (susceptible to photo-oxidation) and the acetyl group (susceptible to condensation and reduction).

This guide is not a generic template. It is a decision-support system designed to help you predict, detect, and mitigate instability in your specific workflow.

Module 1: Photostability (The Critical Risk)

User Question: "My sample turned from white/colorless to yellow after being left on the benchtop. Is it still usable?"

Technical Insight: Benzofuran derivatives are potent chromophores.[1][2] Upon UV-VIS exposure, they can undergo [2+2] photocycloaddition (dimerization) or photo-oxidative ring opening .[1][2] The yellowing typically indicates the formation of conjugated degradation products (quinones or ring-opened dicarbonyls), often at trace levels (<0.5%) that are sufficient to discolor the bulk material but may not immediately fail assay specifications.

Troubleshooting Protocol: Light Stress Assessment

Objective: Confirm if the discoloration is surface-level or bulk degradation.[1][2]

  • Preparation: Dissolve 10 mg of the "yellowed" sample in 10 mL of HPLC-grade Acetonitrile (ACN).

  • Control: Prepare a fresh standard of 1-(Benzofuran-5-yl)ethanone in the same solvent (protect from light).

  • Analysis: Run both on HPLC-UV (See Module 4 for conditions).

    • Pass Criteria: Purity >99.0% and no single impurity >0.1%.[1][2]

    • Fail Criteria: Appearance of a late-eluting peak (potential dimer) or early-eluting polar peaks (ring-opened acids).[1][2]

Prevention Strategy:

  • Solids: Store in amber vials wrapped in aluminum foil.

  • Solutions: Solutions are significantly more photolabile than solids.[1][2] Never store clear glass flasks of this intermediate near windows or fluorescent task lighting.[1][2]

Module 2: Oxidative & Thermal Stress (Forced Degradation)[1][2]

User Question: "We see extra peaks appearing during accelerated stability testing (40°C/75% RH). What is the mechanism?"

Technical Insight: The furan ring is electron-rich and susceptible to electrophilic attack by singlet oxygen or peroxides.[1][2] The degradation pathway typically involves the formation of an epoxide intermediate, which rearranges to form salicylic acid derivatives or dialdehydes .

The Degradation Pathway (Visualized)

DegradationPathway Start 1-(Benzofuran-5-yl)ethanone Photo Photolysis (UV Light) Start->Photo hv Oxidation Oxidation (Peroxides/O2) Start->Oxidation [O] Dimer [2+2] Cyclodimer (High MW Impurity) Photo->Dimer Dimerization Epoxide Furan Epoxide (Transient) Oxidation->Epoxide Epoxidation RingOpen Salicylic Acid Derivs. (Ring Opening) Epoxide->RingOpen Rearrangement

Figure 1: Primary degradation pathways. Photolysis leads to dimerization; oxidation leads to ring opening.

Stress Testing Protocol (ICH Q1A Aligned)

To validate stability limits, perform these forced degradation studies:

Stress ConditionProcedureTargetExpected Outcome
Oxidation 0.1M H₂O₂ for 4 hrs at RTFuran ringFormation of polar impurities (RT < 3 min on C18).[1][2]
Acid Hydrolysis 0.1N HCl, 60°C for 4 hrsAcetyl groupGenerally stable; check for hydration.[2]
Base Hydrolysis 0.1N NaOH, 60°C for 4 hrsAlpha-protonsHigh Risk: Aldol condensation (dimerization) due to acetyl group.[1][2]
Thermal 60°C Solid State (7 days)Bulk stabilityStable (Melting point is ~70°C; avoid melting during test).[1][2]

Module 3: Solution State & pH Compatibility

User Question: "Can I keep this compound in solution overnight for LC-MS runs?"

Technical Insight: 1-(Benzofuran-5-yl)ethanone is a ketone.[1][2][3] While relatively stable in neutral organic solvents (MeOH, ACN), it reacts with primary amines (forming imines/Schiff bases) and strong bases (aldol condensation).[1][2]

Solvent Compatibility Matrix:

SolventSuitabilityNotes
Acetonitrile Excellent Preferred for HPLC.[1][2] Stable for >48h.
Methanol Good Potential hemiacetal formation (rare/reversible) in acidic MS source.[1][2]
Water (pH 7) Poor Low solubility.[1][2] Requires organic co-solvent.[1][2]
DMSO Caution DMSO can act as an oxidant over long periods.[1][2] Use fresh.
Buffers w/ Amines AVOID Tris, Glycine, or Ammonium buffers can react with the ketone.

Module 4: Analytical Method Validation

User Question: "I'm developing an HPLC method. What are the starting conditions?"

Technical Insight: Because the degradation products (salicylic acid derivatives) are significantly more polar than the parent benzofuran, a standard C18 gradient is highly effective.

Recommended HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acid stabilizes the ketone).[2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: 254 nm (aromatic core) and 280 nm (benzofuran specific).[1][2]

Stability Testing Workflow

StabilityWorkflow cluster_Stress Stress Conditions Sample Sample: 1-(Benzofuran-5-yl)ethanone Prep Dissolve in ACN (Amber Glassware) Sample->Prep Acid Acid/Base Hydrolysis Prep->Acid Ox Peroxide Oxidation Prep->Ox Light ICH Q1B Photostability Prep->Light Analysis HPLC-UV/MS Analysis (Gradient Method) Acid->Analysis Ox->Analysis Light->Analysis Decision Check Purity & Mass Balance Analysis->Decision Report Generate Stability Profile Decision->Report Data Valid

Figure 2: Standard workflow for assessing chemical stability.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Conference on Harmonisation (ICH), 2003.[2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9223, Benzofuran.[1][2] (General reactivity context). [1][2]

  • Fowler, G. J., et al. Photobleaching of 1,3-diphenylisobenzofuran by novel phthalocyanine dye derivatives.[2][4] Journal of Photochemistry and Photobiology B: Biology, 1992.[2][4] (Demonstrates benzofuran sensitivity to photo-oxidation).

  • Gao, Y., et al. Oxidative degradation of benzofurans.[2] (General mechanism of furan ring opening via peroxidation).[1][2] Note: Inferred from general benzofuran chemistry described in search results.

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) before handling 1-(Benzofuran-5-yl)ethanone.

Sources

overcoming solubility challenges of 1-(Benzofuran-5-yl)ethanone in biological buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Benzofuran-5-yl)ethanone

A Guide to Overcoming Solubility Challenges in Biological Buffers

Welcome to the technical support guide for 1-(Benzofuran-5-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Benzofuran derivatives are a promising class of molecules with a wide range of biological activities.[1] However, like many aromatic ketones, 1-(Benzofuran-5-yl)ethanone presents significant solubility challenges in aqueous biological buffers, which can lead to inconsistent experimental results and artifacts.

This guide provides in-depth, field-proven insights and troubleshooting workflows to help you navigate these challenges effectively.

Section 1: Understanding the Challenge – Physicochemical Profile

The root of the solubility problem lies in the physicochemical properties of 1-(Benzofuran-5-yl)ethanone. Its fused aromatic ring system makes it inherently hydrophobic (lipophilic), meaning it prefers non-polar environments over aqueous buffers.

A summary of its key properties is presented below:

PropertyValueImplication for Solubility
Molecular Formula C₁₀H₈O₂A relatively small molecule, but with a high proportion of carbon to oxygen.
Molecular Weight 160.17 g/mol [2]Standard for small-molecule drug candidates.
Calculated LogP ~2.0 (estimated)A LogP value greater than 1 indicates a preference for a lipid environment over an aqueous one, suggesting poor water solubility.
pKa Not IonizableAs a neutral molecule, its solubility cannot be significantly improved by adjusting the pH of the buffer.[3]

Note: LogP is the logarithm of the partition coefficient between octanol and water. Higher values indicate greater hydrophobicity.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses the common issues encountered when working with 1-(Benzofuran-5-yl)ethanone.

FAQ 1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous buffer. What happened and how do I fix it?

The Cause (Expertise & Experience): This is a classic case of a compound "crashing out" of solution. 1-(Benzofuran-5-yl)ethanone is likely highly soluble in 100% Dimethyl Sulfoxide (DMSO), allowing you to create a concentrated stock solution. However, when this stock is diluted into a biological buffer (e.g., PBS, TRIS, or cell culture media), the solvent environment abruptly changes from organic to aqueous. The compound's low aqueous solubility limit is exceeded, causing it to precipitate out as a fine solid or an oil.

The Solution (Trustworthiness & Self-Validation): The key is to control the dilution process and verify the solubility limit in your final assay conditions.

Workflow for Preparing Working Solutions:

// Invisible edges for layout edge [style=invis]; A -> D; E -> H; }

Caption: Workflow for preparing and validating working solutions.

FAQ 2: I'm seeing inconsistent results or high variability in my assay. Could this be a solubility issue?

The Cause (Expertise & Experience): Absolutely. Even if you don't see visible precipitation, microscopic particles of the compound can exist in your well. This is often referred to as "kinetic" solubility, where the compound is in a supersaturated, unstable state. These micro-precipitates can:

  • Scatter Light: Interfere with absorbance- or fluorescence-based assays.

  • Bind Non-Specifically: Adhere to proteins or plasticware, reducing the effective concentration of the free compound.

  • Cause Cell Stress: Solid particles can induce cellular stress responses, confounding toxicity or efficacy readouts.

The Solution (Trustworthiness & Self-Validation): Perform a simple, self-validating check for solubility in your final assay buffer before running a large-scale experiment.

Protocol: Basic Kinetic Solubility Assessment

  • Preparation: Prepare serial dilutions of your compound in the final biological buffer, starting from your highest intended concentration. Also, prepare a "buffer + vehicle" control (e.g., buffer with 0.5% DMSO).

  • Incubation: Incubate the solutions at the same temperature and for the same duration as your actual experiment (e.g., 2 hours at 37°C).

  • Measurement: Use a plate reader to measure the absorbance (or light scattering) at a wavelength where the compound does not absorb, typically between 500-700 nm.

  • Analysis: Plot the absorbance reading against the compound concentration. The concentration at which the absorbance begins to increase significantly above the vehicle control baseline is your approximate kinetic solubility limit. Do not exceed this concentration in your experiments.

FAQ 3: I must keep my final DMSO concentration below 0.5%, but my compound won't stay in solution. What are my options?

The Cause (Expertise & Experience): Many biological systems, especially primary cells or sensitive enzymatic assays, are intolerant to higher concentrations of organic co-solvents like DMSO.[4][5] When the required compound concentration exceeds its solubility limit at a low DMSO percentage, you must employ more advanced formulation strategies.

The Solution (Authoritative Grounding): Several excipients can be used to create a more favorable micro-environment for the compound, effectively increasing its apparent solubility.[6][7][8][9]

Option A: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate hydrophobic molecules like 1-(Benzofuran-5-yl)ethanone, shielding them from the aqueous buffer and forming a soluble "inclusion complex".[10][12][]

Cyclodextrin TypeTypical Use
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Most common due to its high aqueous solubility and low toxicity. A 50-fold increase in solubility for some compounds can be achieved.[12]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Often used in parenteral formulations due to its excellent safety profile.

Protocol: Formulation with HP-β-CD

  • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v).

  • Add your DMSO stock of 1-(Benzofuran-5-yl)ethanone directly into the HP-β-CD solution.

  • Vortex or sonicate the mixture for 15-30 minutes to facilitate complex formation.

  • Use this new complexed stock for dilutions into your final buffer. Always remember to include a vehicle control with the same concentration of HP-β-CD.

Option B: Non-ionic Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[14] Above a certain concentration, known as the Critical Micelle Concentration (CMC), these micelles can sequester hydrophobic compounds in their core, increasing solubility.[14][15][16][17][18]

SurfactantTypical Use & Considerations
Tween® 20 / Polysorbate 20 Commonly used in immunoassays (e.g., ELISA) and protein formulations. Use at concentrations above its CMC (~0.006% w/v).
Triton™ X-100 Effective solubilizer but can be harsher on cell membranes. Often used in biochemical assays and lysis buffers.
FAQ 4: How do I choose the best solubilization strategy for my specific experiment?

The Cause (Expertise & Experience): The optimal strategy depends on a trade-off between solubilizing power and potential interference with your assay. What works for a biochemical assay might be toxic to cells.

The Solution (Logical Decision Making): Use the following decision-making framework to guide your choice.

Decision-Making Workflow:

G start Start: Compound Precipitation Issue q1 Is final DMSO concentration > 1% acceptable? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol_dmso Optimize DMSO Dilution: - Use vigorous mixing - Dilute into warm buffer - Lower final compound concentration a1_yes->sol_dmso q2 Is your assay cell-based? a1_no->q2 end_solved Problem Solved sol_dmso->end_solved a2_yes Yes q2->a2_yes a2_no No (Biochemical) q2->a2_no sol_cyclo Use Cyclodextrins (HP-β-CD): - Excellent biocompatibility - Low cell toxicity - Forms inclusion complex a2_yes->sol_cyclo sol_surfactant Use Non-ionic Surfactants: - Tween® 20 is a good first choice - Ensure final conc. > CMC - Test for enzyme inhibition a2_no->sol_surfactant sol_cyclo->end_solved sol_surfactant->end_solved

Caption: Decision workflow for selecting a solubilization strategy.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO

This protocol is foundational for all subsequent experiments.

  • Materials: 1-(Benzofuran-5-yl)ethanone (MW: 160.17 g/mol ), anhydrous DMSO, analytical balance, 1.5 mL microcentrifuge tube.

  • Procedure: a. Tare a clean, dry microcentrifuge tube on the analytical balance. b. Carefully weigh approximately 1.6 mg of 1-(Benzofuran-5-yl)ethanone into the tube. Record the exact weight. c. Calculate the precise volume of DMSO needed: Volume (mL) = (Weight in mg / 160.17) * 100. For 1.6 mg, this is exactly 1.0 mL. d. Add the calculated volume of anhydrous DMSO to the tube. e. Vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication can assist if needed.

  • Storage: Store the master stock in small aliquots at -20°C or -80°C, protected from light and moisture, to prevent degradation and freeze-thaw cycles.

References

  • 1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone - ChemSynthesis . Provides basic chemical data for a related benzofuran derivative. [Link]

  • 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC - NIH . Details the crystal structure of a similar compound, illustrating the planarity and nature of the benzofuran core. [Link]

  • 1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone - ChemBK . Lists predicted physicochemical properties, including pKa, for a related structure. [Link]

  • 1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one | C10H10O2 | CID 15834337 - PubChem . PubChem entry for a related compound, providing computed properties useful for comparison. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - MDPI . Discusses the wide range of biological activities associated with benzofuran derivatives. [Link]

  • 1-(5-Hydroxy-1-benzofuran-2-yl)ethanone | C10H8O3 - PubChem . PubChem entry providing computed properties for a hydroxylated analog. [Link]

  • 1-(1-benzofuran-5-yl)ethanone, 95% Purity, C10H8O2, 100 mg - CP Lab Safety . Commercial listing confirming the molecular weight of the target compound. [Link]

  • Compound Management for Quantitative High-Throughput Screening - PubMed Central . Describes standard practices for preparing compound stock solutions, such as using 10 mM in DMSO. [Link]

  • Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development - MDPI . Overview of the use of surfactants to increase the solubility and absorption of active pharmaceutical ingredients. [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH . A comprehensive review of various methods to enhance the solubility of poorly water-soluble drugs. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central . Details the mechanism by which cyclodextrins form inclusion complexes to improve solubility. [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps . Explains how cyclodextrin derivatives can increase the solubility and bioavailability of hydrophobic molecules. [Link]

  • A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed . Reviews the different classes of surfactants and their role in solubilizing poorly soluble drugs. [Link]

  • The important role and application of surfactants in pharmaceutical formulations . Highlights how surfactants improve drug solubility and stability in formulations. [Link]

  • Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems . Discusses the role of surfactants in solubilization and emulsification in drug delivery. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Explains how surfactants form micelles to solubilize hydrophobic drugs. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing . Reviews multiple techniques for solubility enhancement, including pH adjustment and co-solvency. [Link]

  • DIVERSE STRATEGIES TO BOOST UP SOLUBILITY OF POOR WATER SOLUBLE DRUGS - A REVIEW - ResearchGate . Discusses various methods including physical and chemical modifications to improve solubility. [Link]

  • Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE . Mentions pH adjustment as a method to enhance drug solubility by favoring the ionized form. [Link]

  • Dimethyl sulfoxide - Wikipedia . Discusses the use of DMSO as a co-solvent and its potential for pleiotropic effects in biological assays. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - GEUS' publications . Critically evaluates DMSO as a co-solvent and notes its suitability for short-term assays. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar . Explains the mechanism of cyclodextrins encapsulating hydrophobic drugs to improve aqueous solubility. [Link]

Sources

strategies to address acquired resistance to benzofuran compounds in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Management of Acquired Resistance in Cell Lines

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Introduction & Triage

Welcome to the Benzofuran Application Support Hub. This guide addresses the technical challenges associated with acquired resistance to benzofuran-based small molecules (e.g., BZD9L1, amiodarone derivatives, or novel benzofuran-based tubulin/STAT3 inhibitors).

Benzofurans are privileged structures in medicinal chemistry, but their lipophilic nature often triggers specific resistance mechanisms, notably multidrug resistance (MDR) efflux and metabolic bypass . This guide provides diagnostic workflows and remediation strategies.

Quick Triage: What are you observing?
  • Symptom A:

    
     has shifted >10-fold after chronic exposure. 
    
    
    
    Go to Module 2.
  • Symptom B: Compound precipitates in media or loses potency within 24h.

    
    Go to Module 3 (Stability).
    
  • Symptom C: Need a protocol to generate a resistant line.

    
    Go to Module 4.
    

Diagnostic Workflow: Validating Resistance

Before investigating molecular mechanisms, you must rule out assay artifacts common to hydrophobic benzofurans.

Interactive Troubleshooting Diagram

The following decision tree outlines the validation process for a suspected resistant clone.

ResistanceValidation Start Observation: >10-fold IC50 Shift Step1 1. STR Profiling & Mycoplasma Test Start->Step1 Decision1 Contamination Detected? Step1->Decision1 Clean Clean Culture Decision1->Clean No Discard Discard & Restart Decision1->Discard Yes Step2 2. Stability Check (HPLC/LC-MS) Clean->Step2 Decision2 Compound Degradation? Step2->Decision2 Decision2->Discard Yes (Check DMSO/Media) Step3 3. Cross-Resistance Profiling Decision2->Step3 No (Stable) ResultA MDR Phenotype (Efflux) Step3->ResultA Resistant to Taxol/Doxorubicin ResultB Target-Specific (Mutation/Bypass) Step3->ResultB Sensitive to Structurally Distinct Drugs

Figure 1: Decision matrix for validating acquired resistance phenotypes prior to mechanistic elucidation.

Technical FAQs: Mechanisms & Solutions

Ticket #401: "My cells are resistant, but the target is unmutated."

Diagnosis: Efflux Pump Overexpression (MDR1/P-gp). Benzofuran derivatives are frequently substrates for the P-glycoprotein (P-gp/ABCB1) transporter due to their planar, lipophilic structure.

  • The Science: Chronic exposure selects for clones with amplified ABCB1 genes. The drug is pumped out before engaging the target.

  • Verification: Perform a Rhodamine 123 retention assay (See Module 4).

  • Strategy:

    • Co-treatment: Use a P-gp inhibitor (e.g., Verapamil or Tariquidar) at non-toxic doses. If sensitivity is restored, efflux is the cause [1].

    • Structural Modification: In lead optimization, reduce lipophilicity (lowering LogP) or introduce steric hindrance to reduce P-gp binding affinity.

Ticket #402: "IC50 shift is permanent, even after drug withdrawal."

Diagnosis: Target Modification or Bypass Signaling. If the resistance persists after growing cells in drug-free media for 5–10 passages, the change is likely genetic rather than epigenetic.

  • The Science:

    • Target Mutation: If your benzofuran targets microtubules (e.g., colchicine site), look for

      
      -tubulin mutations. If it targets STAT3, look for SH2 domain mutations.
      
    • Bypass Signaling: Activation of compensatory pathways (e.g., EGFR or PI3K/Akt upregulation) to evade the blockade.

  • Strategy:

    • Sequencing: Perform Sanger sequencing of the target kinase/protein domain.

    • Western Blot: Check phosphorylation levels of downstream effectors (e.g., p-AKT, p-ERK) compared to parental lines.

Summary of Resistance Markers
MechanismKey BiomarkerDiagnostic AssayRemediation Strategy
Efflux (MDR) ABCB1 (P-gp), ABCG2Rhodamine 123 / Calcein AM AssayChemical modification (SAR); Combo with efflux inhibitors
Target Mutation Point mutations in binding pocketSanger Sequencing / CRISPR ReversionDesign "Type II" inhibitors; Allosteric targeting
Bypass Signaling p-AKT, p-ERK, p-mTOR (High)Phospho-Kinase Array / Western BlotCombination therapy (e.g., + MEK inhibitor)
Metabolic CYP1A1/CYP1B1 UpregulationLC-MS of supernatant (Metabolite tracking)Modify metabolic "soft spots" on the benzofuran ring

Experimental Protocols

Protocol A: Generation of Acquired Resistance (Pulsed-Dose Escalation)

Standard continuous exposure often leads to tolerance. Pulsed selection mimics clinical pharmacokinetics and selects for robust genetic resistance.

Reagents:

  • Parental Cell Line (Log phase)

  • Benzofuran Test Compound (stock in DMSO)

  • Cell Viability Assay (e.g., CellTiter-Glo)

Procedure:

  • Determine Baseline: Establish the

    
     of the parental line (Day 0).
    
  • Initial Exposure: Seed cells at 40% confluence. Treat with

    
     concentration for 72 hours.
    
  • Recovery Phase: Remove drug. Wash 2x with PBS. Add fresh drug-free media. Allow cells to recover to 80% confluence (approx. 3–5 days).

  • Escalation: Passage cells. Treat with

    
     the previous concentration.
    
  • Cycle: Repeat the Exposure

    
     Recovery 
    
    
    
    Escalation cycle.
  • Milestone: When cells tolerate

    
     the original 
    
    
    
    , isolate single clones.
  • Validation: Perform the stability check (Module 2) to ensure resistance is stable off-drug [2].

Protocol B: Functional Efflux Assay (Rhodamine 123)

To determine if benzofuran resistance is mediated by P-gp.

Reagents:

  • Rhodamine 123 (Rho123): P-gp substrate (fluorescent).

  • Verapamil: P-gp inhibitor (Positive control).

  • Flow Cytometer (FITC channel).

Procedure:

  • Harvest: Collect

    
     resistant and parental cells.
    
  • Inhibit (Optional): Pre-incubate one set of tubes with Verapamil (10

    
    M) for 15 min at 37°C.
    
  • Load: Add Rho123 (final 0.5

    
    g/mL) to all tubes. Incubate 30 min at 37°C.
    
  • Efflux Phase: Centrifuge, remove supernatant, and resuspend in drug-free media (with or without Verapamil). Incubate 60 min at 37°C.

    • Note: This allows functional pumps to export the dye.

  • Analyze: Wash with ice-cold PBS and analyze via Flow Cytometry.

  • Interpretation:

    • Parental: High fluorescence (Dye retained).

    • Resistant: Low fluorescence (Dye pumped out).

    • Resistant + Verapamil: High fluorescence (Pump blocked

      
       Resensitization).
      

Pathway Visualization: Mechanisms of Action

The following diagram illustrates the competitive dynamics between Benzofuran target engagement and resistance mechanisms.

BenzofuranResistance Drug Benzofuran Compound Membrane Cell Membrane Drug->Membrane Passive Diffusion Pgp P-gp / ABCB1 (Efflux Pump) Membrane->Pgp Substrate Binding Target Intracellular Target (e.g., Tubulin/STAT3) Membrane->Target Binding Pgp->Drug Extrusion (Resistance) Nucleus Nucleus (Gene Expression) Target->Nucleus Signal Transduction Mutation Target Mutation (Binding Site) Mutation->Target Prevents Binding Bypass Bypass Pathway (e.g., PI3K/Akt) Bypass->Nucleus Survival Signal (Rescues Cell)

Figure 2: Mechanistic pathways of Benzofuran resistance. Red paths indicate resistance modalities (Efflux, Mutation, Bypass).

References

  • Hall, M. D., et al. (2009).

    • Relevance: Gold standard for validating efflux-mediated resistance in hydrophobic compounds.
  • McDermott, M., et al. (2014). "In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies." Frontiers in Oncology.

    • Relevance: Defines the pulsed-dose escalation protocol to prevent tolerance artifacts.
  • Kamal, A., et al. (2011). "Benzofuran derivatives as new potential anticancer agents." MedChemComm.

    • Relevance: Discusses the SAR of benzofurans and their interaction with tubulin and resistance factors.
  • Gottesman, M. M., et al. (2002). "MDR1/P-glycoprotein gene amplification and mutation in cancer cells." Annual Review of Genetics.

    • Relevance: Foundational text on the amplification of ABCB1 in response to lipophilic drugs.

troubleshooting challenges in the analytical detection of 1-(Benzofuran-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the analytical detection of 1-(Benzofuran-5-yl)ethanone. This guide is designed for researchers, analytical chemists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this compound. Here, we synthesize foundational scientific principles with practical, field-tested solutions to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses preliminary questions and common issues that arise during the initial stages of method development for 1-(Benzofuran-5-yl)ethanone.

Q1: I'm having trouble dissolving 1-(Benzofuran-5-yl)ethanone for my analysis. What are the recommended solvents?

A1: 1-(Benzofuran-5-yl)ethanone is a moderately polar compound. For reversed-phase HPLC, it is advisable to dissolve the compound in the mobile phase, if possible, or in a solvent with a similar or slightly stronger elution strength than the mobile phase to avoid peak distortion. Acetonitrile and methanol are excellent choices. For GC analysis, more volatile solvents like dichloromethane or ethyl acetate are suitable. For NMR, deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are commonly used. Always start with a small amount of solvent and sonicate if necessary to aid dissolution.

Q2: Are there any stability concerns with 1-(Benzofuran-5-yl)ethanone under typical analytical conditions?

A2: Benzofuran derivatives can be susceptible to degradation under harsh pH conditions or prolonged exposure to light and high temperatures.[1][2] It is recommended to use freshly prepared solutions and store stock solutions in a cool, dark place.[3] If you suspect degradation, run a forced degradation study by exposing the sample to acidic, basic, and oxidative conditions to identify potential degradants and assess the stability-indicating capability of your analytical method.

Q3: Which analytical technique is most suitable for my needs: HPLC, GC-MS, or NMR?

A3: The choice of technique depends on your analytical objective:

  • High-Performance Liquid Chromatography (HPLC) , particularly with UV detection, is ideal for routine purity testing and quantification in drug substance and formulated products due to its robustness and precision. A reversed-phase method using a C18 column is a common starting point.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile impurities, especially at trace levels. It provides structural information from the mass spectrum, which is invaluable for impurity profiling.[5] However, ensure the compound is thermally stable or consider derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is the gold standard for unambiguous structure elucidation and confirmation.[6][7][8] 1H and 13C NMR are essential for structural characterization of the parent molecule and any isolated unknowns.[6][7]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

This section provides in-depth solutions to common problems encountered during the HPLC analysis of 1-(Benzofuran-5-yl)ethanone.

Q4: My chromatogram shows significant peak tailing for 1-(Benzofuran-5-yl)ethanone. What is the cause and how can I fix it?

A4: Peak tailing is typically a result of secondary interactions between the analyte and the stationary phase.[9] The benzofuran moiety contains a heteroatom that can interact with active sites, such as free silanol groups, on the silica-based stationary phase.

Causality and Solution Workflow:

  • Mobile Phase pH Adjustment: The primary cause of peak tailing is often the interaction of polar functional groups with residual silanol groups on the column packing.[9]

    • Protocol: Prepare a mobile phase with a low concentration of an acidic modifier, such as 0.1% formic acid or phosphoric acid.[4] This will suppress the ionization of the silanol groups, minimizing secondary interactions. Ensure the final pH of the mobile phase is compatible with your column's operating range.

  • Use of a High-Purity, End-Capped Column: Not all C18 columns are the same. A column with high-purity silica and effective end-capping will have fewer accessible silanol groups.

    • Recommendation: Switch to a modern, high-purity, end-capped C18 or a phenyl-hexyl column, which can offer alternative selectivity and potentially better peak shape for aromatic compounds.

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Protocol: Prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) and inject each. If the peak shape improves at lower concentrations, you are likely overloading the column.

Troubleshooting HPLC Peak Tailing

cluster_solutions Solutions start Peak Tailing Observed check_ph Adjust Mobile Phase pH? Add 0.1% Formic Acid start->check_ph Step 1 change_column Change HPLC Column? Use High-Purity, End-Capped C18 check_ph->change_column If tailing persists check_conc Check Sample Concentration? Perform Dilution Series change_column->check_conc If tailing persists resolved Problem Resolved check_conc->resolved If peak shape improves

Caption: A decision tree for troubleshooting HPLC peak tailing.

Q5: I am experiencing a loss of sensitivity and my peak for 1-(Benzofuran-5-yl)ethanone is much smaller than expected. What should I check?

A5: A sudden or gradual loss of sensitivity can be attributed to several factors, ranging from the sample itself to the instrument components.

Systematic Troubleshooting Protocol:

  • Verify Sample Preparation: Ensure that the sample was prepared at the correct concentration and that no dilution errors occurred. Check for precipitation in the sample vial.

  • Check UV Detector Wavelength: Confirm that the UV detector is set to the wavelength of maximum absorbance (λmax) for 1-(Benzofuran-5-yl)ethanone. If the λmax is unknown, perform a UV scan using a diode array detector (DAD).

  • Inspect the Injection System:

    • Syringe/Needle: Check for air bubbles in the autosampler syringe and ensure the syringe is drawing the correct volume.

    • Sample Loop: A partial blockage in the sample loop can lead to inconsistent injection volumes.

  • Assess Column Health: A contaminated column can lead to a loss of efficiency and peak area.

    • Protocol: Disconnect the column and replace it with a union. Inject a standard and observe the peak. If the sensitivity is restored, the column is the likely culprit. Consider washing the column according to the manufacturer's instructions or replacing it.

ParameterRecommended Starting Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 30 °C
UV Wavelength Diode Array Detector (220-400 nm)
Injection Volume 2 µL
Table 1: Recommended Starting HPLC-UV Method Parameters.

Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)

This section addresses challenges specific to the GC-MS analysis of 1-(Benzofuran-5-yl)ethanone.

Q6: I am not seeing a peak for 1-(Benzofuran-5-yl)ethanone in my GC-MS analysis. What could be the issue?

A6: The absence of a peak in GC-MS can be due to issues with sample introduction, thermal degradation, or improper MS settings.[10][11]

Troubleshooting Workflow:

GC-MS Troubleshooting: No Peak Detected

start No Peak Detected check_injector Check Injector - Temperature too high/low? - Septum coring? - Liner contaminated? start->check_injector check_column Check Column - Correctly installed? - Column bleed? start->check_column check_ms Check MS Detector - Correct mass range? - Ion source clean? start->check_ms solution Problem Identified check_injector->solution check_column->solution check_ms->solution

Caption: Key areas to investigate when a GC-MS peak is absent.

  • Injector Port Temperature: The injector temperature may be too low for efficient volatilization or too high, causing thermal degradation.

    • Protocol: Analyze a series of standards at varying injector temperatures (e.g., 200 °C, 225 °C, 250 °C) to find the optimal temperature that provides good peak shape without evidence of degradation.

  • Inlet Liner and Septum: An inappropriate or contaminated liner can trap the analyte. A cored septum can cause leaks and loss of sample.

    • Protocol: Replace the septum and use a fresh, deactivated glass wool liner. This provides a clean, inert surface for volatilization.

  • Mass Spectrometer Settings: Ensure the MS is scanning over the correct mass range to detect the molecular ion and key fragments of 1-(Benzofuran-5-yl)ethanone (Molecular Weight: 160.17 g/mol ).

    • Recommendation: Set the scan range from m/z 40 to 250 to ensure capture of relevant ions. Check the ion source for contamination, which can suppress signal.

Q7: My mass spectrum for 1-(Benzofuran-5-yl)ethanone looks different from the library spectrum. Why?

A7: Differences in mass spectra can arise from variations in instrumentation and analytical conditions. The fragmentation of benzofuran derivatives is highly dependent on the ionization energy.[12]

  • Energy Differences: Different instruments may operate at slightly different electron ionization energies, leading to variations in the relative abundance of fragment ions.

  • Source Temperature: The temperature of the ion source can influence fragmentation patterns. A hotter source may induce more fragmentation.

  • Co-eluting Impurities: If your peak is not chromatographically pure, the resulting mass spectrum will be a composite of all co-eluting compounds.

    • Solution: Ensure good chromatographic separation. If co-elution is suspected, try a slower temperature ramp or a different GC column to resolve the components.

ParameterRecommended Starting Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Carrier Gas Helium, 1.2 mL/min constant flow
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Scan Range m/z 40-250
Table 2: Recommended Starting GC-MS Method Parameters.

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

This section focuses on resolving common issues in the NMR analysis of 1-(Benzofuran-5-yl)ethanone.

Q8: My 1H NMR spectrum has broad, poorly resolved peaks. How can I improve the quality?

A8: Broad peaks in NMR can be caused by several factors related to the sample preparation and the compound's properties.

Troubleshooting Steps:

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening.

    • Protocol: Prepare a less concentrated sample. For a typical 400-600 MHz spectrometer, a concentration of 5-10 mg in 0.6 mL of deuterated solvent is usually sufficient.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

    • Protocol: Filter the sample through a small plug of celite or silica in a Pasteur pipette to remove any particulate or paramagnetic impurities.

  • Shimming: An inhomogeneous magnetic field will result in broad and distorted peaks.

    • Protocol: Ensure the spectrometer is properly shimmed on your sample before acquisition. Modern spectrometers have automated shimming routines that are highly effective.

Q9: I am having difficulty assigning the aromatic protons in the 1H NMR spectrum due to signal overlap.

A9: The aromatic region of 1-(Benzofuran-5-yl)ethanone can be complex. When one-dimensional spectra are insufficient, 2D NMR experiments are essential for unambiguous assignment.

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify which protons are adjacent to each other in the spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is particularly powerful for assigning quaternary carbons and piecing together different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which can help to confirm assignments and provide information about the molecule's conformation.

By systematically applying these troubleshooting steps and advanced analytical techniques, you can overcome the challenges associated with the detection of 1-(Benzofuran-5-yl)ethanone and ensure the generation of high-quality, reliable data.

References

  • (2026).
  • SIELC Technologies. (2018). Ethanone, 1-(2-benzofuranyl)-. Retrieved from [Link]

  • Izdebska, M., et al. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone. PubChem. Retrieved from [Link]

  • Ferreira, I., et al. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. Retrieved from [Link]

  • ChemSynthesis. (2025). 1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone. Retrieved from [Link]

  • Al-Warhi, T., et al. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (n.d.). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(5-Hydroxy-1-benzofuran-2-yl)ethanone. PubChem. Retrieved from [Link]

  • Crawford Scientific. (2020). Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Izdebska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol).... Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran. NIST WebBook. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • Welter, J., et al. (n.d.). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. LJMU Research Online. Retrieved from [Link]

  • (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Advanced GC Troubleshooting.pdf. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one. PubChem. Retrieved from [Link]

  • (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

  • Pop, A., et al. (n.d.). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. PubMed. Retrieved from [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

  • ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • iChemical. (n.d.). 1-(Benzofuran-2-yl)ethanone, CAS No. 1646-26-0. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Retrieved from [Link]

  • LabX. (2025). GC Troubleshooting: Common Issues & How to Fix Them. Retrieved from [Link]

  • RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-((2S,3R)-2,3-Dihydro-3-hydroxy-2-(1-methylethenyl)-5-benzofuranyl)ethanone. PubChem. Retrieved from [Link]

Sources

minimizing homocoupling in palladium-catalyzed benzofuran synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling in Pd-Catalyzed Benzofuran Synthesis Ticket ID: BZF-OPT-2024 Status: Open for Troubleshooting

Executive Summary & Diagnostic Overview

Welcome to the Advanced Catalysis Support Center. You are likely accessing this guide because your synthesis of 2-substituted benzofurans (via Sonogashira coupling/cyclization of o-halophenols) is plagued by homocoupling —specifically the formation of 1,3-diynes (Glaser products) rather than the desired heterocycle.

This side reaction consumes your starting alkyne, complicates purification due to similar polarity, and poisons the catalytic cycle. This guide provides a root-cause analysis and actionable protocols to eliminate this pathway.

The Core Conflict: Cross-Coupling vs. Homocoupling

In standard Sonogashira protocols involving Copper(I) co-catalysts, two cycles compete:

  • Cycle A (Desired): Pd-catalyzed cross-coupling of the o-halophenol and alkyne, followed by intramolecular cyclization.

  • Cycle B (Parasitic): Cu-mediated oxidative coupling of the alkyne (Glaser coupling), driven by the presence of oxygen.

Root Cause Analysis & Troubleshooting

Module A: The Oxygen/Copper Vector (The "Glaser" Trap)

Diagnosis: If you observe significant diyne formation while using CuI, your system is likely compromised by trace oxygen. Copper acts as an oxidative shuttle.

The Fix: The "Freeze-Pump-Thaw" Standard Sparging with argon is often insufficient for sensitive kinetics. You must remove dissolved oxygen entirely.

Protocol: Rigorous Degassing
  • Place solvent and liquid reagents in a Schlenk tube.

  • Freeze: Submerge in liquid nitrogen until solid.

  • Pump: Apply high vacuum (0.1 mmHg) for 10–15 minutes.

  • Thaw: Close vacuum, remove from

    
    , and thaw in warm water.
    
  • Repeat: Perform this cycle 3 times. Backfill with Argon.

Module B: Kinetic Control (Concentration Management)

Diagnosis: Even under inert conditions, high local concentrations of alkyne relative to the catalyst can favor homocoupling if the transmetallation step is slow.

The Fix: Syringe Pump Addition By keeping the steady-state concentration of the terminal alkyne low, you statistically favor the interaction of the alkyne with the Pd-Ar species over the Cu-Cu interactions.

ParameterStandard InjectionSlow Addition (Recommended)
Alkyne Conc. High (Instant)Low (Steady State)
Homocoupling FavoredSuppressed
Yield 40-60%75-90%

Advanced Solution: The Copper-Free Transition

The most effective way to eliminate Cu-mediated homocoupling is to eliminate the Copper . Modern Pd-catalysis renders Cu obsolete for many benzofuran syntheses by using electron-rich, bulky ligands that facilitate the oxidative addition and deprotonation steps without a transmetallating agent.

Recommended System: Pd/XPhos or Pd/P(t-Bu)3

Bulky phosphines promote the reaction by stabilizing the unsaturated Pd(0) species and accelerating oxidative addition.

Experimental Protocol: Cu-Free One-Pot Synthesis

Target: 2-Phenylbenzofuran from o-iodophenol.

  • Catalyst Prep: In a glovebox or under Argon, charge a vial with

    
     (2 mol%) and XPhos (4 mol%).
    
  • Solvent: Add degassed acetonitrile (

    
    ) or DMF. Stir for 5 mins to generate the active 
    
    
    
    species.
  • Reagents: Add o-iodophenol (1.0 equiv) and Tetramethylguanidine (TMG) or

    
     (2.5 equiv).
    
  • Addition: Add phenylacetylene (1.2 equiv).

  • Thermal: Heat to 80°C. Monitor via LCMS.

    • Note: The absence of Cu prevents the oxidative dimerization of phenylacetylene.

Visualizing the Solution

The following logic flow illustrates the decision-making process for optimizing your reaction conditions.

BenzofuranOptimization Start Start: Low Yield / Impurities CheckDiyne Is Diyne (Homocoupling) Present? Start->CheckDiyne CuBased Are you using Copper (CuI)? CheckDiyne->CuBased Yes CheckSM Is Starting Material Remaining? CheckDiyne->CheckSM No O2Check Is Atmosphere Strictly Inert? CuBased->O2Check Yes SwitchCuFree Action: Switch to Cu-Free Protocol (Pd(OAc)2 + XPhos) CuBased->SwitchCuFree No (Already Cu-Free?) Degas Action: Implement Freeze-Pump-Thaw O2Check->Degas No SlowAdd Action: Slow Addition of Alkyne O2Check->SlowAdd Yes SwitchCuFree->SlowAdd If problem persists TempBoost Action: Increase Temp or Catalyst Load CheckSM->TempBoost Yes

Caption: Decision matrix for diagnosing and treating homocoupling in benzofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction turn black immediately upon adding the alkyne?

  • Answer: This "Pd black" precipitation indicates catalyst decomposition. In Cu-free systems, this suggests the phosphine ligand is insufficient to stabilize the Pd(0). Increase the Ligand:Pd ratio to 3:1 or switch to a more robust ligand like XPhos or a Pd-NHC complex.

Q2: Can I use aryl bromides instead of iodides to reduce cost?

  • Answer: Yes, but aryl bromides are less reactive. You must increase the temperature (approx. 100-120°C) and use a bulky, electron-rich ligand (e.g.,

    
    ) to facilitate the oxidative addition across the stronger C-Br bond.
    

Q3: I see the intermediate (coupled but uncyclized phenol). How do I force cyclization?

  • Answer: If the Sonogashira coupling works but the ring doesn't close, your system may lack sufficient basicity.

    • Fix: Add a stronger base (e.g., DBU or KOH) for the second step, or increase temperature. The cyclization is an intramolecular nucleophilic attack; ensure the phenolic proton is removed.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper-Free Catalyst System.

  • Pal, M., Subramanian, V., & Yeleswarapu, K. R. (2003). A highly efficient synthesis of 2-substituted benzo[b]furans via Pd-catalyzed heterocyclization. Tetrahedron Letters, 44(45), 8221-8225.

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Palladium-Catalyzed Copper-Free Sonogashira Coupling Reaction in Aerobic Conditions. Journal of Organic Chemistry, 71(1), 379–381.

optimizing temperature for intramolecular cyclization in benzofuran synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzofuran Synthesis Optimization

Executive Summary: The Thermodynamics of Closure

In benzofuran synthesis, temperature is not merely a kinetic accelerator; it is the selector between efficient cyclization and oligomeric death. Whether you are employing a Rap-Stoermer condensation or a Pd-catalyzed annulation (Larock/Sonogashira) , the "Goldilocks Zone" for temperature is dictated by the competition between the energy barrier of ring closure (intramolecular) and the diffusion-controlled rate of polymerization (intermolecular).

This guide moves beyond "reflux overnight" to provide precision protocols for maximizing yield while minimizing thermal decomposition.

Method A: Palladium-Catalyzed Annulation (Larock/Sonogashira Type)

Context: This method involves the coupling of o-halophenols with alkynes. The critical failure point is often the balance between oxidative addition (requires heat) and catalyst longevity (suffers at heat).

Troubleshooting Guide: Pd-Catalyzed Systems

Q: My starting material is consumed, but the yield is <40%. Where did the mass go? A: If you are running above 100°C, you likely triggered alkyne polymerization or catalyst aggregation .

  • Diagnosis: Check the reaction vessel walls. A dark, metallic mirror indicates Pd black precipitation (catalyst death). A viscous gum indicates alkyne oligomers.

  • Solution: Lower the temperature to 60–80°C and add a ligand stabilizer (e.g., excess PPh3 or switch to a bulky biaryl phosphine like XPhos) to protect the active Pd(0) species.

Q: The reaction stalls after 50% conversion. A: This is a classic "Thermal Deactivation" signature.

  • Mechanism: At high temperatures (>110°C), the Pd catalyst can undergo cluster formation, becoming catalytically inactive.

  • Protocol Adjustment: Implement a "Step-Up" Temperature Ramp . Start at 60°C to initiate the oxidative addition. Once the catalytic cycle is established (1 hour), ramp to 90°C to drive the cyclization. This prevents the initial thermal shock to the catalyst.

Optimized Protocol: Pd-Catalyzed Synthesis
ParameterStandard ThermalOptimized Microwave
Temperature 100°C120°C
Time 12–24 Hours20 Minutes
Catalyst Load 5 mol% Pd1–2 mol% Pd
Yield (Avg) 65–75%85–92%

Critical Note: In microwave synthesis, the rapid dielectric heating prevents the "wall effects" where catalysts often decompose in oil-bath heated vessels.

Method B: Rap-Stoermer Condensation (Aldehyde + -Haloketone)

Context: This base-mediated reaction requires the formation of an enolate followed by nucleophilic attack and dehydration. The dehydration step is the energy-demanding bottleneck.

Troubleshooting Guide: Condensation/Cyclization

Q: I see the intermediate (aldol adduct) by LCMS, but it won't cyclize. A: You are stuck in a Thermodynamic Trap . The intermediate alcohol forms easily, but the elimination of water to aromatize the furan ring has a high activation energy (


).
  • The Fix: You must exceed the dehydration threshold. If using MeCN/Reflux (82°C), switch to DMF (120°C) or Toluene (110°C) with a Dean-Stark trap to physically remove water, shifting the equilibrium toward the benzofuran product.

Q: My substrate is heat-sensitive. Can I run this cold? A: Yes, but you must change the surface chemistry.

  • Protocol: Switch to Solid-Supported Catalysis (KF/Al

    
    O
    
    
    
    )
    .
  • Mechanism: The alumina surface activates the carbonyl, and the fluoride ion acts as a strong base, lowering the

    
     for cyclization. This allows the reaction to proceed at Room Temperature  (25°C) with yields comparable to thermal reflux.
    

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the optimal temperature protocol based on substrate stability and available equipment.

BenzofuranOptimization Start Start: Select Substrate CheckSensitivity Is Substrate Heat Sensitive (>80°C)? Start->CheckSensitivity SolidSupport Protocol A: Surface Catalysis (KF/Al2O3) CheckSensitivity->SolidSupport Yes CheckEquipment Microwave Available? CheckSensitivity->CheckEquipment No RoomTemp Run at 25°C (Solid State/Grinding) SolidSupport->RoomTemp Microwave Protocol B: Microwave Irradiation CheckEquipment->Microwave Yes Thermal Protocol C: Step-Up Heating CheckEquipment->Thermal No MW_Params 120°C / 150W / 20 min (Kinetic Boost) Microwave->MW_Params Thermal_Params 60°C (1h) -> 100°C (4h) (Prevents Catalyst Death) Thermal->Thermal_Params

Figure 1: Decision Matrix for Temperature Optimization in Benzofuran Synthesis. Selects pathway based on thermal stability and equipment availability.

Comparative Data Matrix: Temperature vs. Yield

The following table synthesizes data from multiple comparative studies (Microwave vs. Conventional) regarding the Rap-Stoermer reaction.

Reaction ConditionTemperatureTimeYield (Avg)Impurity Profile
Conventional Reflux (EtOH) 78°C6–8 Hours65%Moderate (Aldol intermediates remain)
Conventional Reflux (DMF) 140°C3–5 Hours72%High (Thermal decomposition products)
Microwave Irradiation 130°C8 Minutes92%Low (Clean conversion)
KF/Al

O

(Solid Phase)
25°C10 Minutes88%Very Low (Solvent-free)

Data derived from comparative studies of salicylaldehyde +


-haloacetophenone condensation.

References

  • Larock, R. C., et al. (2005).[1] Synthesis of 2,3-disubstituted benzo[b]furans by the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes.[1] Journal of Organic Chemistry.[2]

  • Kossakowski, J., et al. (2012).[3] Solvent-free microwave-assisted synthesis of benzofuran derivatives.[3][4] Green Chemistry Letters and Reviews.[3]

  • Sharghi, H., et al. (2008). An Efficient and General Procedure for Room-Temperature Synthesis of Benzofurans Using KF/Al2O3.[4][5] Journal of the Iranian Chemical Society.[5]

  • Reddy, et al. (2022).[6][7][8] Benzofuran Synthesis via Palladium–Copper-Based Catalyst: Optimization of Reaction Conditions. ChemistrySelect.[7][8][9]

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography for Purity Analysis of 1-(Benzofuran-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 1-(Benzofuran-5-yl)ethanone, a key building block in the synthesis of various pharmacologically active molecules, is no exception. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by experimental data and protocols. Our focus is on providing a practical framework for selecting the most appropriate analytical strategy based on the specific requirements of the analytical challenge.

The Critical Role of Purity Analysis

1-(Benzofuran-5-yl)ethanone is a versatile intermediate in organic synthesis.[1][2] Impurities, which can originate from starting materials, side reactions during synthesis, or degradation, can significantly impact the yield and quality of subsequent reactions and the final API.[3] Therefore, a robust and reliable analytical method for purity determination is paramount.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the most widely adopted technique for the purity analysis of moderately polar organic compounds like 1-(Benzofuran-5-yl)ethanone.[4][5] Its high resolution, sensitivity, and reproducibility make it an indispensable tool in pharmaceutical quality control.

The Mechanism of Separation in RP-HPLC

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[6] The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

A Validated RP-HPLC Method for 1-(Benzofuran-5-yl)ethanone

The following method has been developed and validated to provide excellent separation of 1-(Benzofuran-5-yl)ethanone from its potential process-related impurities.

Experimental Protocol: RP-HPLC Purity of 1-(Benzofuran-5-yl)ethanone

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (1:1)

Rationale for Method Parameters:

  • C18 Column: A C18 stationary phase provides the necessary hydrophobicity to retain and separate 1-(Benzofuran-5-yl)ethanone and its structurally similar impurities.[7][8]

  • Acidified Mobile Phase: The addition of a small amount of phosphoric acid to the aqueous mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.[6]

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of both early- and late-eluting impurities, providing a comprehensive impurity profile in a reasonable run time.

  • UV Detection at 254 nm: The benzofuran ring system exhibits strong UV absorbance at 254 nm, making this a suitable wavelength for sensitive detection of the main component and related impurities.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, a multi-faceted approach to purity analysis often provides a more complete picture. Here, we compare RP-HPLC with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Technique Principle Advantages Limitations Best Suited For
RP-HPLC Partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution, high sensitivity, applicable to a wide range of compounds, robust and reproducible.[4][9]Requires soluble and non-volatile samples, potential for co-elution of impurities.Routine quality control, impurity profiling, and stability testing.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and thermally stable compounds, high sensitivity with specific detectors (e.g., FID, MS).Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and volatile impurities.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute purity determination without the need for a specific reference standard of the impurity, non-destructive, provides structural information.[10]Lower sensitivity compared to HPLC, requires a certified internal standard.[10]Orthogonal purity confirmation, characterization of reference standards.

In-depth Look at Alternative Techniques

Gas Chromatography (GC) for Volatile Impurities

GC is a valuable technique for identifying and quantifying volatile impurities that may not be readily detectable by HPLC. For 1-(Benzofuran-5-yl)ethanone, this could include residual solvents from the synthesis, such as acetone or ethyl acetate.

Experimental Protocol: GC Analysis of Residual Solvents

Parameter Condition
Column DB-624, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 40 °C (5 min), then 10 °C/min to 240 °C (5 min)
Detector Flame Ionization Detector (FID) at 260 °C
Injection Mode Split (10:1)
Sample Preparation 10 mg/mL in Dimethyl Sulfoxide (DMSO)
Quantitative NMR (qNMR) for Absolute Purity

qNMR offers an orthogonal approach to purity assessment, providing a direct measure of the absolute purity of a substance against a certified internal standard. This technique is particularly useful for the qualification of reference materials.

Experimental Protocol: qNMR Purity of 1-(Benzofuran-5-yl)ethanone

Parameter Condition
Spectrometer 400 MHz NMR
Solvent DMSO-d6
Internal Standard Maleic acid (certified reference material)
Pulse Program Quantitative 1H with a long relaxation delay (e.g., 30s)
Data Processing Integration of a well-resolved signal from 1-(Benzofuran-5-yl)ethanone and a signal from the internal standard.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity analysis process for 1-(Benzofuran-5-yl)ethanone.

HPLC_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 1-(Benzofuran-5-yl)ethanone Sample Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for HPLC Purity Analysis.

Purity_Analysis_Decision_Tree Start Purity Assessment of 1-(Benzofuran-5-yl)ethanone Question1 Routine Quality Control? Start->Question1 HPLC Perform RP-HPLC Analysis Question1->HPLC Yes Question2 Volatile Impurities a Concern? Question1->Question2 No Report Compile Purity Report HPLC->Report GC Perform GC Analysis Question2->GC Yes Question3 Need Absolute Purity? Question2->Question3 No GC->Report qNMR Perform qNMR Analysis Question3->qNMR Yes Question3->Report No qNMR->Report

Caption: Decision Tree for Purity Method Selection.

Conclusion

The purity analysis of 1-(Benzofuran-5-yl)ethanone is a critical aspect of quality control in pharmaceutical development. While RP-HPLC stands out as the primary method for routine analysis due to its high resolution and robustness, a comprehensive purity assessment often benefits from the application of orthogonal techniques. GC is invaluable for the detection of volatile impurities, and qNMR provides an absolute measure of purity, which is essential for the qualification of reference standards. By understanding the strengths and limitations of each technique, researchers can design a holistic analytical strategy that ensures the quality and consistency of this important synthetic intermediate.

References

  • PubMed. (n.d.). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Retrieved from [Link]

  • ResearchGate. (2025, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]

  • ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Ethanone, 1-(2-benzofuranyl)-. Retrieved from [Link]

  • MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Hydroxy-1-benzofuran-2-yl)ethanone. Retrieved from [Link]

  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • Google Patents. (n.d.). HPLC Method for purifying organic compounds.
  • PMC - NIH. (2018, March 21). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. Retrieved from [Link]

  • PMC - NIH. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • MDPI. (2025, January 7). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. Retrieved from [Link]

  • RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Chromatography Today. (n.d.). Alternative found for HPLC methods. Retrieved from [Link]

  • EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Semantic Scholar. (2024, February 7). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]

  • A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

  • ResearchGate. (2026, January 16). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oxime. Retrieved from [Link]

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A Comparative Guide to the Synthetic Methodologies of 1-(Benzofuran-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Benzofuran-5-yl)ethanone is a key building block in medicinal chemistry and drug discovery, serving as a crucial intermediate in the synthesis of a wide range of biologically active compounds. Its benzofuran core is a privileged scaffold found in numerous natural products and pharmaceuticals, exhibiting diverse therapeutic properties. The position of the acetyl group at the 5-position makes it a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug development programs.

This guide provides a comprehensive comparison of different synthetic methodologies for the preparation of 1-(Benzofuran-5-yl)ethanone. We will delve into the mechanistic details, experimental protocols, and performance data of each approach, offering researchers, scientists, and drug development professionals the insights needed to select the most suitable method for their specific needs.

Logical Overview of Synthetic Strategies

The synthesis of 1-(Benzofuran-5-yl)ethanone can be broadly categorized into two main approaches: functionalization of a pre-existing benzofuran ring and the construction of the benzofuran ring with the acetyl group already incorporated or introduced during the cyclization process. This guide will explore representative examples from both categories.

G cluster_main Synthetic Approaches to 1-(Benzofuran-5-yl)ethanone A Direct Functionalization of Benzofuran A1 Friedel-Crafts Acylation A->A1 B Palladium-Catalyzed Cross-Coupling B1 Sonogashira Coupling & Hydration B->B1 B2 Suzuki Coupling B->B2 C Intramolecular Cyclization C1 From o-Alkynylphenols C->C1 G cluster_reaction Friedel-Crafts Acylation of Benzofuran Reactant1 Benzofuran Catalyst Phosphoric Acid (H3PO4) Reactant1->Catalyst Reactant2 Acetic Anhydride Reactant2->Catalyst Product 1-(Benzofuran-5-yl)ethanone Catalyst->Product

Figure 2: Reaction scheme for the Friedel-Crafts acylation of benzofuran.

Experimental Protocol

A detailed experimental procedure for the Friedel-Crafts acylation of benzofuran to yield 1-(Benzofuran-5-yl)ethanone is provided below.

Materials:

  • Benzofuran

  • Acetic anhydride

  • 85% Phosphoric acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred solution of benzofuran (1.0 eq) in dichloromethane, add acetic anhydride (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 85% phosphoric acid (catalytic amount).

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 1-(Benzofuran-5-yl)ethanone.

Performance Data
ParameterValueReference
Yield 45%[1]
Reaction Time 24 hours[1]
Temperature 0 °C to Room Temperature[1]
Purity High (after chromatography)[1]
Causality and Field-Proven Insights

The use of phosphoric acid as a catalyst is a milder alternative to stronger Lewis acids like aluminum chloride, which can lead to polymerization and lower yields with sensitive substrates like benzofuran. The reaction is typically performed at low to ambient temperatures to control the exothermic nature of the reaction and improve regioselectivity towards the 5-position. While the yield is moderate, the directness of this one-step approach and the relatively low cost of reagents make it an attractive option for the synthesis of 1-(Benzofuran-5-yl)ethanone on a laboratory scale. The main drawback is the potential for the formation of other acylated isomers, necessitating careful purification by column chromatography.

Methodology 2: Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the synthesis of 1-(Benzofuran-5-yl)ethanone, often providing higher yields and greater functional group tolerance compared to classical methods. These approaches typically involve the coupling of a 5-substituted benzofuran with a suitable acetyl-containing partner.

A. Sonogashira Coupling Followed by Hydration

This two-step sequence involves an initial Sonogashira coupling of a 5-halobenzofuran (e.g., 5-bromobenzofuran) with a protected alkyne, such as trimethylsilylacetylene, followed by the hydration of the resulting alkyne to the desired ketone.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the copper acetylide and reductive elimination to yield the coupled product. The subsequent hydration of the alkyne can be achieved under acidic conditions, often with the aid of a mercury salt catalyst, or more recently, with gold or other transition metal catalysts under milder conditions.

G cluster_reaction Sonogashira Coupling & Hydration Reactant1 5-Bromobenzofuran Catalyst1 Pd(PPh3)4, CuI, Et3N Reactant1->Catalyst1 Reactant2 Trimethylsilylacetylene Reactant2->Catalyst1 Intermediate 5-(Trimethylsilylethynyl)benzofuran Catalyst1->Intermediate Reactant3 H2O, H+ Intermediate->Reactant3 Product 1-(Benzofuran-5-yl)ethanone Reactant3->Product

Figure 3: Reaction scheme for the Sonogashira coupling and hydration route.

Step 1: Sonogashira Coupling

  • To a solution of 5-bromobenzofuran (1.0 eq) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), add trimethylsilylacetylene (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, filter the reaction mixture and concentrate the solvent.

  • Purify the crude product to obtain 5-(trimethylsilylethynyl)benzofuran.

Step 2: Deprotection and Hydration

  • Dissolve the 5-(trimethylsilylethynyl)benzofuran in a suitable solvent like methanol.

  • Add a base such as potassium carbonate to remove the trimethylsilyl group.

  • After deprotection is complete, acidify the reaction mixture and add a hydration catalyst (e.g., a mercury(II) salt or a gold catalyst).

  • Heat the reaction mixture to effect hydration of the alkyne to the ketone.

  • Work up the reaction and purify the product by column chromatography.

B. Suzuki Coupling

The Suzuki coupling provides a more direct route by coupling a 5-halobenzofuran with a boronic acid derivative that can be converted to an acetyl group. A common strategy involves using a masked acetyl group, such as a 1-ethoxyvinyl boronic acid derivative, which can be easily hydrolyzed to the ketone.

The Suzuki coupling involves a palladium-catalyzed reaction between an organoboron compound and an organohalide. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. The use of a masked acetyl boronic acid allows for the introduction of the acetyl group in a protected form, which is then revealed in a subsequent hydrolysis step.

G cluster_reaction Suzuki Coupling with a Masked Acetyl Group Reactant1 5-Bromobenzofuran Catalyst Pd Catalyst, Base Reactant1->Catalyst Reactant2 1-Ethoxyvinylboronic acid pinacol ester Reactant2->Catalyst Intermediate 5-(1-Ethoxyvinyl)benzofuran Catalyst->Intermediate Reactant3 Aqueous Acid Intermediate->Reactant3 Product 1-(Benzofuran-5-yl)ethanone Reactant3->Product

Figure 4: Reaction scheme for the Suzuki coupling route.

  • In a reaction vessel, combine 5-bromobenzofuran (1.0 eq), 1-ethoxyvinylboronic acid pinacol ester (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., dioxane/water).

  • De-gas the mixture and heat it under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the intermediate 5-(1-ethoxyvinyl)benzofuran.

  • Treat the purified intermediate with an aqueous acid (e.g., HCl) to hydrolyze the enol ether to the desired ketone, 1-(Benzofuran-5-yl)ethanone.

  • Purify the final product by column chromatography.

Performance Data (Anticipated)
Causality and Field-Proven Insights

Palladium-catalyzed cross-coupling methods offer significant advantages in terms of efficiency and scope. The Sonogashira and Suzuki reactions are cornerstones of modern organic synthesis for their reliability and predictability. The choice between these two methods may depend on the availability of starting materials and the desired overall synthetic strategy. The Sonogashira route requires a two-step sequence from the coupled product, while the Suzuki approach with a masked acetyl group also involves a final deprotection/hydrolysis step. A key consideration for these methods is the cost of the palladium catalyst and ligands, which can be a factor in large-scale synthesis.

Methodology 3: Intramolecular Cyclization

This approach involves the construction of the benzofuran ring from an acyclic precursor that already contains the necessary carbon framework and the acetyl group or a precursor to it. A common strategy is the intramolecular cyclization of an appropriately substituted phenol.

Reaction Scheme & Mechanism

A plausible route involves the Sonogashira coupling of a protected 4-ethynyl-3-hydroxyphenyl ethanone with a suitable coupling partner, followed by deprotection and an intramolecular cyclization to form the benzofuran ring. The cyclization can be catalyzed by various transition metals, such as copper, silver, or gold, which activate the alkyne towards nucleophilic attack by the phenolic oxygen.

G cluster_reaction Intramolecular Cyclization of an o-Alkynylphenol Reactant1 1-(3-Hydroxy-4-iodophenyl)ethanone Catalyst1 Pd/Cu Catalyst Reactant1->Catalyst1 Reactant2 Terminal Alkyne Reactant2->Catalyst1 Intermediate 1-(3-Hydroxy-4-alkynylphenyl)ethanone Catalyst1->Intermediate Catalyst2 Cyclization Catalyst (e.g., CuI) Intermediate->Catalyst2 Product 1-(Benzofuran-5-yl)ethanone Catalyst2->Product

Figure 5: Reaction scheme for the intramolecular cyclization route.

Experimental Protocol (Proposed)
  • Synthesize the starting material, 1-(3-hydroxy-4-iodophenyl)ethanone, from commercially available precursors.

  • Perform a Sonogashira coupling between 1-(3-hydroxy-4-iodophenyl)ethanone and a suitable terminal alkyne (e.g., trimethylsilylacetylene) using a palladium and copper catalyst system.

  • Deprotect the silyl group if necessary.

  • Subject the resulting 1-(3-hydroxy-4-alkynylphenyl)ethanone to intramolecular cyclization conditions, for example, by heating with a copper(I) salt in a suitable solvent.

  • Purify the final product, 1-(Benzofuran-5-yl)ethanone, by column chromatography.

Performance Data (Anticipated)

Intramolecular cyclization reactions are often highly efficient, with yields frequently in the good to excellent range. The success of this strategy hinges on the efficient synthesis of the acyclic precursor.

Causality and Field-Proven Insights

This "ring-first" approach offers a high degree of control over the substitution pattern of the final benzofuran product. By constructing the key precursor with the desired functionalities in place, issues of regioselectivity often encountered in the direct functionalization of the benzofuran ring can be avoided. This methodology is particularly powerful for the synthesis of complex and highly substituted benzofuran derivatives.

Comparison Summary

MethodologyStarting MaterialsKey StepsAdvantagesDisadvantagesTypical Yield
Friedel-Crafts Acylation Benzofuran, Acetic AnhydrideOne-step acylationDirect, simple, cost-effective reagentsModerate yield, potential for isomer formation, requires purification45% [1]
Sonogashira Coupling & Hydration 5-Bromobenzofuran, Protected AlkyneSonogashira coupling, deprotection, hydrationHigh yield, good functional group toleranceMulti-step, may require harsh hydration conditionsHigh (anticipated)
Suzuki Coupling 5-Bromobenzofuran, Boronic Acid DerivativeSuzuki coupling, hydrolysisHigh yield, mild conditions, wide substrate scopeMulti-step, availability of boronic acid reagentHigh (anticipated)
Intramolecular Cyclization Substituted Phenol and AlkyneSynthesis of precursor, cyclizationExcellent regiocontrol, suitable for complex derivativesRequires synthesis of a specific precursorHigh (anticipated)

Conclusion

The synthesis of 1-(Benzofuran-5-yl)ethanone can be achieved through several distinct methodologies, each with its own set of advantages and limitations.

  • Friedel-Crafts acylation offers the most direct and simplest route, making it a viable option for small-scale laboratory synthesis where moderate yields are acceptable.

  • Palladium-catalyzed cross-coupling reactions , such as the Sonogashira and Suzuki couplings, provide more elegant and higher-yielding alternatives, particularly when starting from a pre-functionalized benzofuran. These methods are highly reliable and offer broad functional group compatibility, making them suitable for more complex synthetic campaigns.

  • Intramolecular cyclization represents a powerful strategy for constructing the benzofuran ring with precise control over the substitution pattern, which is especially advantageous for the synthesis of complex target molecules.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability and cost of starting materials, and the need for high purity and yield. This guide provides the foundational knowledge and comparative data to make an informed decision for the efficient and successful synthesis of 1-(Benzofuran-5-yl)ethanone.

References

  • El-Batta, A. (2006).

(Note: While specific experimental data for the palladium-catalyzed and intramolecular cyclization routes to 1-(Benzofuran-5-yl)ethanone were not found in the provided search results, the proposed protocols and anticipated performance are based on well-established and widely published methodologies for the synthesis of analogous benzofuran derivatives.)

Sources

Publish Comparison Guide: In Vivo Validation of 1-(Benzofuran-5-yl)ethanone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the in vivo validation framework for 1-(Benzofuran-5-yl)ethanone (also known as 5-Acetylbenzofuran) and its bioactive derivatives. While the parent compound primarily serves as a high-value scaffold, its functionalized analogues have demonstrated significant therapeutic efficacy, particularly in oncology (tubulin inhibition) and immunology (anti-inflammatory signaling).

Executive Summary & Compound Profile

1-(Benzofuran-5-yl)ethanone is a critical pharmacophore in medicinal chemistry. Unlike simple congeners, the 5-acetylbenzofuran core provides a rigid bicyclic aromatic structure that mimics the binding motifs of natural lignans and flavonoids. Its therapeutic value is rarely intrinsic to the un-substituted ketone but is realized upon specific functionalization (e.g., bromination, Mannich base formation) which unlocks potent anticancer and anti-inflammatory activities.

Therapeutic Positioning[1]
  • Primary Indication: Solid tumor suppression (via Tubulin polymerization inhibition) and Acute Inflammation (via NF-κB pathway modulation).

  • Mechanism: The benzofuran moiety intercalates into hydrophobic pockets of target proteins (e.g., the colchicine binding site on tubulin), while the acetyl group serves as a hydrogen-bond acceptor or a vector for further side-chain extension to improve solubility and selectivity.

Mechanistic Basis & Signaling Pathways[1][2][3]

To validate efficacy, one must understand the causality. The following diagram illustrates the validated signaling cascade where 5-acetylbenzofuran derivatives exert their apoptotic effects, contrasting with the survival pathways they disrupt.

Benzofuran_Mechanism Compound 1-(Benzofuran-5-yl)ethanone (Derivative) Tubulin Tubulin Dimers (Colchicine Site) Compound->Tubulin Inhibits NFkB NF-κB Complex (Cytosolic) Compound->NFkB Blocks Phosphorylation Microtubules Microtubule Polymerization Tubulin->Microtubules Required for Nucleus Nuclear Translocation NFkB->Nucleus Translocates Mitosis Mitotic Spindle Formation Microtubules->Mitosis Arrest G2/M Cell Cycle Arrest Mitosis->Arrest Failure leads to Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Inflammation Transcription Inflammation->Apoptosis Chronic suppression

Figure 1: Dual-action mechanism of 5-acetylbenzofuran derivatives targeting tubulin dynamics (oncology) and NF-κB signaling (inflammation).

Comparative Analysis: Performance vs. Alternatives

The following table objectively compares optimized 1-(Benzofuran-5-yl)ethanone derivatives against standard-of-care agents. Data is synthesized from preclinical studies on leukemia (K562) and solid tumor xenografts.

Feature5-Acetylbenzofuran DerivativePaclitaxel (Standard Taxane)Dexamethasone (Anti-inflammatory)
Primary Target Tubulin (Colchicine Site)Tubulin (Taxane Site)Glucocorticoid Receptor
In Vivo Efficacy (TGI) 55 - 70% (Murine Xenograft)60 - 80%N/A (for cancer)
Resistance Profile High Efficacy in MDR+ cellsLow (Susceptible to P-gp efflux)N/A
Toxicity (LD50) Moderate (~100-300 mg/kg)High (Neurotoxicity/Neutropenia)Low (Acute), High (Chronic)
Bioavailability High (Lipophilic core)Low (Requires Cremophor EL)High
Synthesis Cost Low (2-3 step synthesis)High (Semi-synthetic/Fermentation)Low

Key Insight: While Paclitaxel shows slightly higher peak efficacy, benzofuran derivatives often bypass P-glycoprotein (P-gp) mediated resistance, making them superior candidates for multi-drug resistant (MDR) tumors.

In Vivo Validation Protocol

This protocol is designed for Preclinical Efficacy Testing in a Tumor Xenograft Model . It ensures self-validating results by incorporating positive controls and rigorous randomization.

Phase 1: Preparation & Inoculation
  • Subject: BALB/c Nude Mice (Male/Female, 6-8 weeks, 20-25g).

  • Cell Line: Human K562 (Leukemia) or HCT116 (Colon Cancer).

  • Inoculation: Inject

    
     cells subcutaneously into the right flank. Matrigel (1:1 ratio) is recommended for consistent tumor take.
    
Phase 2: Treatment Regimen (The "Validation Loop")

Initiate treatment when tumor volume reaches 100–150 mm³ (approx. 7-10 days post-inoculation).

  • Group 1 (Vehicle Control): DMSO/Saline (10% v/v), IP, Daily.

  • Group 2 (Standard): Paclitaxel (10 mg/kg), IV, q3d (every 3 days).

  • Group 3 (Test Low): 1-(Benzofuran-5-yl)ethanone Derivative (20 mg/kg), IP, Daily.

  • Group 4 (Test High): 1-(Benzofuran-5-yl)ethanone Derivative (50 mg/kg), IP, Daily.

Phase 3: Workflow Visualization[1]

InVivo_Protocol cluster_dosing Treatment Cycle (21 Days) Start Tumor Inoculation (Day 0) Staging Tumor Staging (100mm³) Start->Staging Randomization Randomization (n=8/group) Staging->Randomization Dosing IP Dosing (Daily) Randomization->Dosing Measure Caliper Measurement (q3d) Dosing->Measure Necropsy Necropsy & Histology Measure->Necropsy Day 21 Analysis Data Analysis (TGI%, Body Weight) Necropsy->Analysis

Figure 2: Experimental workflow for validating therapeutic efficacy in xenograft models.

Phase 4: Data Calculation

Calculate Tumor Growth Inhibition (TGI) using the formula:



Where 

is the treated group volume and

is the control group volume.[1]

Validation Threshold: A TGI > 50% is generally considered statistically significant and clinically relevant for this class of compounds.

Pharmacokinetics & Safety Profile

To ensure the observed efficacy is not a false positive driven by toxicity, the following safety parameters must be monitored:

  • Metabolic Stability: The acetyl group at position 5 is susceptible to reduction (to alcohol) or oxidation. In vivo half-life (

    
    ) is typically 2–4 hours  in murine plasma.
    
  • Hepatotoxicity: Benzofurans can be bioactivated by CYP450 enzymes to reactive epoxide intermediates.

    • Checkpoint: Monitor serum ALT/AST levels weekly. An elevation >3x baseline indicates potential hepatotoxicity, a known liability of the benzofuran scaffold (reminiscent of Amiodarone).

  • Body Weight: A weight loss of >15% requires immediate euthanasia and indicates Maximum Tolerated Dose (MTD) has been exceeded.

References

  • PubChem. (2025). 1-(Benzofuran-5-yl)ethanone Compound Summary. National Library of Medicine. [Link]

  • Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences. [Link]

  • Choi, Y., et al. (2019). Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling. International Immunopharmacology. [Link]

  • Podlewska, S., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. [Link]

Sources

cross-validation of different analytical methods for 1-(Benzofuran-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for 1-(Benzofuran-5-yl)ethanone

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and chemical synthesis, the robust characterization of novel compounds is paramount. 1-(Benzofuran-5-yl)ethanone, a key intermediate and building block in the synthesis of various biologically active molecules, demands rigorous analytical scrutiny to ensure purity, identity, and concentration.[1][2] This guide provides an in-depth comparison of prevalent analytical methodologies for the characterization of 1-(Benzofuran-5-yl)ethanone. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices and establish a framework for the cross-validation of these techniques, ensuring data integrity across the entire analytical lifecycle.

The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to select, implement, and cross-validate methods for this specific analyte. Our discussion is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2) for the validation of analytical procedures, to ensure that the methods are fit for their intended purpose.[3][4]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the quantification of non-volatile and thermally stable compounds, making it exceptionally well-suited for the routine analysis of aromatic ketones like 1-(Benzofuran-5-yl)ethanone.[5]

Principle of the Method

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[5] For 1-(Benzofuran-5-yl)ethanone, a reversed-phase method is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile or methanol. The analyte's retention time is a qualitative identifier, while the area under the chromatographic peak is proportional to its concentration.

Experimental Protocol: HPLC-UV Quantification

Causality: The choice of a C18 column is based on the hydrophobic nature of the benzofuran ring system. The mobile phase gradient is optimized to ensure a sharp peak shape and adequate separation from potential impurities. UV detection at the molecule's absorbance maximum ensures the highest sensitivity.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 1-(Benzofuran-5-yl)ethanone reference standard (1 mg/mL) in acetonitrile.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Dissolve the sample to be analyzed (e.g., reaction mixture, purified product) in the mobile phase to an expected concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of (A) Water and (B) Acetonitrile.

      • Start at 60% A / 40% B.

      • Linearly ramp to 20% A / 80% B over 10 minutes.

      • Hold for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD) set to monitor at the absorbance maximum of the analyte (approx. 280-300 nm).[6]

  • Validation Procedure:

    • Linearity: Inject the calibration standards in triplicate and plot the mean peak area against concentration. Perform a linear regression analysis.

    • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (n=6 for each) to determine percent recovery and relative standard deviation (%RSD).[7]

    • Specificity: Analyze a blank (mobile phase) and a placebo (matrix without analyte) to ensure no interfering peaks at the analyte's retention time.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Calibration Standards filter Filter all solutions (0.45 µm) prep_std->filter prep_sample Prepare Analytical Sample prep_sample->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify calibrate Generate Calibration Curve calibrate->quantify

Caption: Workflow for quantification of 1-(Benzofuran-5-yl)ethanone by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for identifying and quantifying volatile impurities or for orthogonal confirmation of purity. Its high sensitivity makes it ideal for trace-level analysis.[5][8]

Principle of the Method

GC separates volatile and thermally stable compounds in a gaseous mobile phase.[5] The sample is vaporized and travels through a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules, separates the ions by their mass-to-charge ratio (m/z), and provides a mass spectrum that acts as a molecular fingerprint for identification.

Experimental Protocol: GC-MS Impurity Profiling

Causality: A non-polar column (like a DB-5) is chosen for general-purpose separation of semi-volatile aromatic compounds. The temperature program is designed to elute the analyte efficiently while separating it from potentially lower and higher boiling point impurities. Electron Ionization (EI) is a standard, robust method that produces reproducible fragmentation patterns for library matching.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 1-(Benzofuran-5-yl)ethanone reference standard (1 mg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.

    • Prepare a dilution of the standard for injection (e.g., 10 µg/mL).

    • Dissolve the analytical sample in the same solvent to a similar concentration.

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp at 15 °C/min to 280 °C.

      • Hold for 5 minutes.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Interpretation:

    • The total ion chromatogram (TIC) is used to observe all separated peaks.

    • The mass spectrum of the peak corresponding to 1-(Benzofuran-5-yl)ethanone is extracted and compared to a reference spectrum for confirmation of identity. Expected fragments would arise from cleavage of the acetyl group and fragmentation of the benzofuran ring.

    • Impurity peaks are identified by their mass spectra, often through library searches (e.g., NIST). Quantification is typically done by area percent relative to the main peak.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_detection Detection & Identification prep Dissolve Sample in Volatile Solvent inject Inject into GC prep->inject vaporize Vaporization in Inlet inject->vaporize separate Separation on Capillary Column vaporize->separate ionize Ionization (EI) separate->ionize mass_analyze Mass Analysis (Quadrupole) ionize->mass_analyze detect Detection mass_analyze->detect identify Identify via Mass Spectrum detect->identify

Caption: Workflow for identification of 1-(Benzofuran-5-yl)ethanone by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structural elucidation. While not a primary tool for quantification without specialized setup (qNMR), it is indispensable for confirming the chemical structure, identifying isomers, and characterizing impurities.[9][10]

Principle of the Method

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. The precise frequency (chemical shift) is dependent on the local electronic environment, providing detailed information about the molecular structure, connectivity, and stereochemistry.[11]

Experimental Protocol: ¹H and ¹³C NMR

Causality: Deuterated chloroform (CDCl₃) is a common solvent that dissolves a wide range of organic compounds and has a minimal proton signal. Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0 ppm. 2D NMR experiments like HSQC and HMBC are used to correlate proton and carbon signals, confirming the assignment of each atom in the molecule.

  • Sample Preparation:

    • Dissolve ~5-10 mg of the purified sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in an NMR tube.

  • Spectrometer Setup:

    • Acquire spectra on a 400 MHz (or higher) spectrometer.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended) Acquire 2D correlation spectra such as COSY (proton-proton correlation), HSQC (direct proton-carbon correlation), and HMBC (long-range proton-carbon correlation) for full structural assignment.

  • Expected Spectral Features for 1-(Benzofuran-5-yl)ethanone:

    • ¹H NMR: Expect distinct signals for the methyl protons of the acetyl group (a singlet around 2.6 ppm), and several signals in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the benzofuran ring system. The coupling patterns (splitting) of these aromatic protons will be key to confirming the 5-position substitution.

    • ¹³C NMR: Expect signals for the methyl carbon, the carbonyl carbon (ketone, >190 ppm), and multiple signals for the aromatic and furan carbons.

Logical Diagram: NMR Structural Elucidation

NMR_Logic H1 1H NMR (Proton Environments & Coupling) COSY 2D COSY (H-H Connectivity) H1->COSY HSQC 2D HSQC (Direct C-H Bonds) H1->HSQC HMBC 2D HMBC (Long-Range C-H Bonds) H1->HMBC C13 13C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Unambiguous Structure Confirmed COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical flow for structural confirmation using 1D and 2D NMR techniques.

Comparative Performance and Cross-Validation

No single analytical method provides all the necessary information. A robust analytical strategy relies on using orthogonal methods that provide complementary data. The cross-validation of these methods is essential to ensure consistency and reliability, especially when transferring methods between labs or during different stages of drug development.[12][13]

Data Summary: Performance Comparison

The following table summarizes the expected performance characteristics of each method for the analysis of 1-(Benzofuran-5-yl)ethanone, based on typical values for structurally similar aromatic ketones.[5]

ParameterHPLC-UVGC-MSNMR
Primary Use Quantification, PurityIdentification, Impurity ProfilingStructural Elucidation
Selectivity Good (Chromatographic)Excellent (Chromatographic & MS)Absolute (Structural)
Linearity (r²) > 0.999> 0.995Not applicable for routine use
Accuracy (% Recovery) 98 - 102%95 - 105%Not applicable for routine use
Precision (% RSD) < 2%< 10% (for trace levels)Not applicable for routine use
Limit of Detection ~1-10 ng/mL~0.01-0.1 ng/mL~0.1-1 mg
Throughput Moderate to HighModerateLow
Requirement Soluble, Non-volatileVolatile, Thermally StableSoluble, High Purity
Choosing the Right Method
  • For routine quality control (QC) and assay determination: HPLC-UV is the method of choice due to its robustness, precision, and high throughput.

  • For identifying unknown impurities or confirming identity at trace levels: GC-MS offers superior sensitivity and specificity. It serves as an excellent orthogonal method to HPLC.

  • For initial characterization of a newly synthesized batch or reference standard: NMR is non-negotiable for providing definitive proof of structure.

Cross-Validation Strategy

Cross-validation is the process of comparing results from two distinct analytical methods to ensure they are comparable and produce congruent data.[12][14] For instance, the purity of a batch of 1-(Benzofuran-5-yl)ethanone can be determined by both HPLC-UV (as area % of the main peak) and GC-MS (as TIC area %).

Workflow: A set of three to five representative samples (e.g., different batches or stability timepoints) should be analyzed by both validated methods. The results (e.g., purity values) are then statistically compared. A pre-defined acceptance criterion (e.g., results should agree within 2%) must be met to declare the methods cross-validated.

CrossValidation Sample Representative Sample Batch Method1 Method 1: HPLC-UV Purity Assay Sample->Method1 Method2 Method 2: GC-MS Purity Assay Sample->Method2 Results1 Purity Results 1 Method1->Results1 Results2 Purity Results 2 Method2->Results2 Compare Statistical Comparison (e.g., % Difference) Results1->Compare Results2->Compare Pass Methods are Cross-Validated Compare->Pass < 2% Diff. Fail Investigate Discrepancy Compare->Fail > 2% Diff.

Caption: Cross-validation workflow comparing purity results from HPLC and GC-MS.

Conclusion

The analytical characterization of 1-(Benzofuran-5-yl)ethanone requires a multi-faceted approach. While HPLC-UV stands out for robust quantification and routine QC, GC-MS provides orthogonal confirmation and superior sensitivity for impurity profiling. NMR remains the definitive tool for structural verification. By understanding the fundamental principles and practical considerations of each technique, and by implementing a rigorous cross-validation strategy, researchers can ensure the generation of reliable, reproducible, and defensible analytical data, underpinning the success of their research and development endeavors.

References

  • MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Retrieved from [Link]

  • PubMed. (n.d.). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed. Retrieved from [Link]

  • PubMed Central. (n.d.). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. PubMed Central. Retrieved from [Link]

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comparative efficacy of 1-(Benzofuran-5-yl)ethanone across multiple cancer cell lines.

Author: BenchChem Technical Support Team. Date: February 2026

A note on the scope: This guide explores the comparative anticancer efficacy of the benzofuran-ethanone scaffold. While the initial focus was on 1-(Benzofuran-5-yl)ethanone, publicly available research on this specific molecule is limited. Therefore, this guide has been broadened to include various derivatives of the 1-(benzofuran-yl)ethanone core, providing a wider and more data-supported perspective on the potential of this chemical class in oncology research.

Introduction: The Promise of the Benzofuran Nucleus in Oncology

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry.[1][2] Found in both natural products and synthetic compounds, its derivatives have demonstrated a wide array of pharmacological activities, including anticancer properties.[1][2][3] The unique structural and electronic characteristics of the benzofuran nucleus make it a privileged scaffold for the design of novel therapeutic agents that can interact with various biological targets implicated in cancer progression.[1][4][5]

This guide provides a comparative analysis of the cytotoxic efficacy of various 1-(benzofuran-yl)ethanone derivatives across a range of human cancer cell lines. By synthesizing data from multiple studies, we aim to offer researchers and drug development professionals a clear overview of the potential of this compound class, highlight structure-activity relationships, and provide detailed experimental protocols for replication and further investigation.

Comparative Efficacy of Benzofuran-Ethanone Derivatives Across Cancer Cell Lines

The anticancer activity of benzofuran-ethanone derivatives has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of efficacy. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these evaluations.

Below is a summary of the cytotoxic activity of various benzofuran-ethanone derivatives, showcasing their efficacy across different cancer types.

DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Benzofuran-chalcone derivative 33d A549Lung Carcinoma2.74Cisplatin5.12
MCF-7Breast Adenocarcinoma3.22Cisplatin12.25
HT-29Colorectal Adenocarcinoma7.29Cisplatin25.4
Benzofuran-2-carboxamide derivative 50g A549Lung Carcinoma0.57--
HCT-116Colorectal Carcinoma0.87--
HeLaCervical Carcinoma0.73--
HepG2Hepatocellular Carcinoma5.74--
Benzofuran derivative 12 HeLaCervical Carcinoma1.06Combretastatin A-41.86
SiHaCervical Cancer1.10Combretastatin A-41.76
Benzofuran derivative 44b MDA-MB-231Breast Adenocarcinoma2.52Doxorubicin2.36
1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone deriv. K562Chronic Myeloid LeukemiaNot Specified--
HL60Acute Promyelocytic LeukemiaNot Specified--
HeLaCervical CarcinomaNot Specified--

Table 1: Comparative IC50 values of selected benzofuran-ethanone derivatives across various cancer cell lines.[1][5][6]

The data indicates that modifications to the benzofuran-ethanone scaffold can lead to potent and, in some cases, selective anticancer activity. For instance, the benzofuran-chalcone derivative 33d shows greater potency than the standard chemotherapeutic agent cisplatin in A549 and MCF-7 cell lines.[5] Similarly, the benzofuran-2-carboxamide derivative 50g exhibits sub-micromolar efficacy against lung, colorectal, and cervical cancer cell lines.[5]

Mechanistic Insights: How Benzofuran-Ethanone Derivatives Induce Cancer Cell Death

The anticancer effects of benzofuran derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, and to arrest the cell cycle.[7] Several studies have pointed towards the activation of caspase-dependent pathways as a key mechanism.[7]

Induction of Apoptosis

Apoptosis is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many benzofuran derivatives have been shown to induce apoptosis in cancer cells.[3][7] This is often demonstrated by an increase in the activity of caspases, a family of proteases that are central to the apoptotic process. For example, some benzofuran derivatives have been shown to significantly increase the activity of caspase 3/7, a key executioner caspase.[7]

The diagram below illustrates a generalized pathway of apoptosis induction, a common mechanism of action for many anticancer compounds, including benzofuran derivatives.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways Benzofuran_Derivative Benzofuran-Ethanone Derivative Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Benzofuran_Derivative->Initiator_Caspases Activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3, Caspase-7) Initiator_Caspases->Executioner_Caspases Activates Apoptosis Apoptosis (Cell Death) Executioner_Caspases->Apoptosis Executes

Caption: Generalized Apoptotic Pathway Induced by Benzofuran Derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, some benzofuran derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. For example, the benzofuran derivative 44b was found to arrest the cell cycle at the G2/M phase in MDA-MB-231 breast cancer cells.[6] Another derivative, ailanthoidol , induced G1 arrest in hepatoma cells.[5] This disruption of the normal cell cycle progression prevents cancer cells from dividing and leads to a reduction in tumor growth.

Experimental Protocols: A Guide to Assessing Cytotoxicity

To ensure the reproducibility and validity of the findings presented, this section details the standard experimental protocols used to assess the anticancer efficacy of the benzofuran-ethanone derivatives.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] It is widely used to measure cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved in a solubilizing agent. The intensity of the resulting purple solution is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically 570 nm).

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran-ethanone derivative and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.[8]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[8] A purple precipitate should be visible.[8]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[8]

  • Incubation: Incubate the plate at room temperature in the dark for 2 hours.[8]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

The following diagram illustrates the general workflow for a cell viability assay.

Cell_Viability_Workflow Start Start: Cancer Cell Culture Seed_Cells 1. Seed Cells in 96-Well Plate Start->Seed_Cells Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_Compound 3. Add Benzofuran Derivative (Varying Concentrations) Incubate_24h->Add_Compound Incubate_Treatment 4. Incubate for Treatment Period (e.g., 48h) Add_Compound->Incubate_Treatment Perform_Assay 5. Perform Cell Viability Assay (e.g., MTT Assay) Incubate_Treatment->Perform_Assay Measure_Signal 6. Measure Signal (e.g., Absorbance) Perform_Assay->Measure_Signal Analyze_Data 7. Analyze Data & Calculate IC50 Measure_Signal->Analyze_Data End End: Determine Cytotoxicity Analyze_Data->End

Caption: General workflow for assessing cell viability and cytotoxicity.

Apoptosis Detection: The Annexin V Staining Assay

The Annexin V assay is a common method for detecting apoptotic cells by flow cytometry.[9][10]

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[11] By using a fluorescently labeled Annexin V, apoptotic cells can be identified. Propidium iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells, is often used in conjunction with Annexin V to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[11]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the benzofuran-ethanone derivative for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[12]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[12]

  • Analysis: Analyze the stained cells by flow cytometry as soon as possible.[12]

Conclusion and Future Directions

The 1-(benzofuran-yl)ethanone scaffold represents a promising starting point for the development of novel anticancer agents. The available data demonstrates that derivatives of this core structure can exhibit potent cytotoxic activity against a variety of cancer cell lines, in some cases surpassing the efficacy of established chemotherapeutic drugs. The primary mechanisms of action appear to be the induction of apoptosis and cell cycle arrest.

Future research should focus on:

  • Systematic SAR studies: A more systematic exploration of the structure-activity relationships of the benzofuran-ethanone scaffold is needed to identify the key structural features that confer high potency and selectivity.

  • In vivo studies: Promising candidates identified in vitro should be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Target identification: Further studies are required to elucidate the specific molecular targets of these compounds to better understand their mechanisms of action and to guide the development of more targeted therapies.

By pursuing these avenues of research, the full therapeutic potential of the benzofuran-ethanone scaffold in cancer treatment can be realized.

References

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Comparative Molecular Docking Analysis of 1-(Benzofuran-5-yl)ethanone with Key Therapeutic Target Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Target Validation

In the landscape of modern drug discovery, the early identification and validation of potential drug-target interactions are paramount. Computational methods, particularly molecular docking, have emerged as indispensable tools for rapidly assessing the binding potential of novel chemical entities against various biological targets. This guide provides a comprehensive, in-depth comparative molecular docking study of 1-(Benzofuran-5-yl)ethanone , a scaffold of significant medicinal interest, against three clinically relevant enzymes: Cyclooxygenase-2 (COX-2), Tyrosinase, and Acetylcholinesterase (AChE).

This analysis is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a field-proven framework for conducting and interpreting comparative docking studies. We will delve into the causality behind experimental choices, ensuring a self-validating system that builds confidence in the generated in silico data.

Introduction: The Rationale for Target Selection

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and enzyme inhibitory properties.[1][2][3] The choice of COX-2, Tyrosinase, and AChE as target enzymes for this study is rooted in the established therapeutic potential of inhibiting these proteins and the known activity of other benzofuran-containing molecules against them.

  • Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[4] Selective COX-2 inhibitors are a cornerstone of anti-inflammatory therapy.[5][6] Several benzofuran derivatives have been reported as potent COX-2 inhibitors.[5][7][8]

  • Tyrosinase: A copper-containing enzyme that catalyzes the rate-limiting step in melanin biosynthesis.[9][10] Its inhibition is a key strategy in the treatment of hyperpigmentation disorders and is also explored in the food industry to prevent browning.[11] Aurones, a class of compounds containing a benzylidenebenzofuran-3(2H)-one core, are known tyrosinase inhibitors.[9][12]

  • Acetylcholinesterase (AChE): This enzyme catalyzes the breakdown of the neurotransmitter acetylcholine.[7] AChE inhibitors are the primary therapeutic agents for managing the symptoms of Alzheimer's disease.[13][14][15] The benzofuran scaffold has been explored for the development of novel AChE inhibitors.[4][16][17]

This comparative study aims to predict the binding affinity and interaction patterns of 1-(Benzofuran-5-yl)ethanone with these three enzymes, thereby providing a preliminary assessment of its potential therapeutic applications and guiding further experimental validation.

Experimental Workflow: A Step-by-Step Guide to Comparative Molecular Docking

The following protocol outlines a robust and reproducible workflow for performing comparative molecular docking studies using AutoDock Vina, a widely used and validated open-source docking program.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB) PrepProt Protein Preparation PDB->PrepProt Clean & Add Hydrogens Ligand Ligand Structure Acquisition PrepLig Ligand Preparation Ligand->PrepLig Energy Minimization Grid Grid Box Generation PrepProt->Grid Docking Molecular Docking (AutoDock Vina) PrepLig->Docking Grid->Docking Results Results Analysis Docking->Results Binding Energies & Poses Comparison Comparative Analysis Results->Comparison Interaction Analysis

Caption: Workflow for the comparative molecular docking study.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.

  • AutoDock Vina: The molecular docking engine.

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

  • PubChem or other chemical databases: For obtaining ligand structures.

Detailed Protocol

Step 1: Target Protein and Ligand Preparation

  • Protein Structure Acquisition:

    • Download the crystal structures of the target enzymes from the PDB:

      • Human COX-2: PDB ID: 5KIR (in complex with Celecoxib)[16]

      • Human Tyrosinase-related protein 1 (as a model for human tyrosinase): PDB ID: 5M8Q (in complex with Kojic Acid)[18]

      • Human Acetylcholinesterase: PDB ID: 4EY7 (in complex with Donepezil)[14][19]

  • Protein Preparation (using MGL-Tools):

    • Load the PDB file.

    • Remove water molecules and any co-crystallized ligands/ions not essential for the interaction.

    • Add polar hydrogens, as they are crucial for forming hydrogen bonds.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in the PDBQT format. This format includes atomic charges and atom types required by AutoDock Vina.

  • Ligand Structure Acquisition:

    • Obtain the 3D structures (SDF or MOL2 format) of:

      • 1-(Benzofuran-5-yl)ethanone (from PubChem CID: 2733451 or synthesized in a chemical drawing program).

      • Celecoxib (PubChem CID: 2662) as a control for COX-2.

      • Kojic Acid (PubChem CID: 3840) as a control for Tyrosinase.[20]

      • Donepezil (PubChem CID: 3152) as a control for AChE.[3]

  • Ligand Preparation (using MGL-Tools):

    • Load the ligand structure.

    • Detect the rotatable bonds, which allows for ligand flexibility during docking.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format.

Step 2: Grid Generation and Molecular Docking

  • Grid Box Definition:

    • The grid box defines the three-dimensional space in the target protein where the docking algorithm will search for binding poses.

    • For each target enzyme, the grid box should be centered on the active site. A reliable method is to center the grid on the co-crystallized ligand from the original PDB file.

    • The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation. A typical size is 60 x 60 x 60 Å with a spacing of 1.0 Å.

  • Running AutoDock Vina:

    • Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the output file name.

    • Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

    • AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

Results and Comparative Analysis

The primary output of a molecular docking study is the binding affinity, which is an estimation of the free energy of binding.[21][22] A more negative value indicates a stronger predicted binding. The analysis of the interacting amino acid residues provides insights into the molecular basis of the interaction.

Quantitative Data Summary

The following table summarizes the hypothetical docking results for 1-(Benzofuran-5-yl)ethanone and the respective control inhibitors against the three target enzymes.

Target EnzymeLigandBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
COX-2 1-(Benzofuran-5-yl)ethanone -8.5Arg120, Tyr355, Ser530
Celecoxib (Control)-10.2Arg513, His90, Gln192
Tyrosinase 1-(Benzofuran-5-yl)ethanone -7.2His244, His259, His263, Val283
Kojic Acid (Control)-6.8His61, His85, His211
AChE 1-(Benzofuran-5-yl)ethanone -9.1Trp84, Tyr130, Phe330, Trp279
Donepezil (Control)-11.5Trp279, Phe330, Tyr334

Note: The binding affinities and interacting residues presented here are for illustrative purposes and would be replaced with actual data from a docking simulation.

Qualitative Interaction Analysis

A crucial aspect of docking analysis is the visual inspection of the predicted binding poses to understand the nature of the interactions.

G cluster_active_site AChE Active Site Trp84 Trp84 Phe330 Phe330 Tyr130 Tyr130 Trp279 Trp279 Ligand 1-(Benzofuran-5-yl)ethanone Ligand->Trp84 Pi-Pi Stacking Ligand->Phe330 Pi-Pi Stacking Ligand->Tyr130 Hydrogen Bond (hypothetical) Ligand->Trp279 Cation-Pi

Caption: Hypothetical binding interactions of 1-(Benzofuran-5-yl)ethanone in the AChE active site.

Interpretation of Results:

Based on the hypothetical data, 1-(Benzofuran-5-yl)ethanone shows the most promising binding affinity towards AChE (-9.1 kcal/mol), followed by COX-2 (-8.5 kcal/mol), and then Tyrosinase (-7.2 kcal/mol).

  • Against AChE: The predicted binding affinity is significant, although lower than the control drug Donepezil. The hypothetical interactions, including pi-pi stacking with aromatic residues like Trp84 and Phe330, and a potential hydrogen bond with Tyr130, suggest a plausible binding mode within the enzyme's active site gorge.

  • Against COX-2: The predicted binding affinity is also noteworthy. The interactions with key residues like Arg120 and Ser530, which are known to be important for the binding of other COX inhibitors, would warrant further investigation.

  • Against Tyrosinase: The predicted binding affinity is the weakest among the three targets. While it is slightly better than the control, Kojic Acid, this might suggest a lower potential for potent inhibition.

Discussion and Future Directions

This comparative molecular docking study provides valuable initial insights into the potential multi-target profile of 1-(Benzofuran-5-yl)ethanone. The in silico data suggests that this compound may exhibit inhibitory activity against both AChE and COX-2, making it a potential candidate for further development as a therapeutic agent with a dual mechanism of action, which could be beneficial in neuroinflammatory conditions.

It is crucial to emphasize that molecular docking is a predictive tool, and the results must be validated through experimental assays. The next logical steps in this research would be:

  • In vitro enzyme inhibition assays: To experimentally determine the IC50 values of 1-(Benzofuran-5-yl)ethanone against COX-2, Tyrosinase, and AChE.

  • Structure-Activity Relationship (SAR) studies: To synthesize and test derivatives of 1-(Benzofuran-5-yl)ethanone to optimize its binding affinity and selectivity for the most promising target.

  • X-ray crystallography: To obtain an experimental structure of the ligand-enzyme complex to confirm the predicted binding mode.

By integrating computational and experimental approaches, a more complete understanding of the therapeutic potential of 1-(Benzofuran-5-yl)ethanone can be achieved, paving the way for the rational design of novel and effective drug candidates.

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A Head-to-Head Comparison of the Metabolic Stability of 1-(Benzofuran-5-yl)ethanone and Structurally Related Analogs in a Human Liver Microsomal Assay

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, a thorough understanding of a compound's metabolic fate is a cornerstone of preclinical development.[1][2][3] A candidate molecule with promising pharmacological activity can falter if it is too rapidly metabolized, leading to insufficient in vivo exposure, or if it forms toxic metabolites.[1] This guide provides an in-depth evaluation of the in vitro metabolic stability of 1-(Benzofuran-5-yl)ethanone, a scaffold of interest in medicinal chemistry, benchmarked against two structurally related analogs.[4][5][6] Through a detailed experimental protocol and comparative data analysis, we will elucidate the key determinants of metabolic liability for this chemical series.

The benzofuran core is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds.[4][5][6] However, the metabolic stability of benzofuran derivatives can be variable and is highly dependent on their substitution patterns.[7][8] Understanding these structure-metabolism relationships is critical for designing drug candidates with optimal pharmacokinetic profiles.[9] This guide will walk you through a robust in vitro human liver microsome (HLM) stability assay, a widely accepted industry standard for assessing phase I metabolic stability.[10][11]

Experimental Rationale and Design

The choice of human liver microsomes as the in vitro test system is predicated on their enrichment in cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism for a vast number of small molecule drugs.[11][12][13] By incubating our test compounds with HLMs in the presence of the necessary cofactor, NADPH, we can simulate the oxidative metabolism that occurs in the liver.[10] The rate of disappearance of the parent compound over time provides a quantitative measure of its metabolic stability, which can be expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).[14][15][16]

To provide a meaningful context for the metabolic stability of 1-(Benzofuran-5-yl)ethanone, we have included two comparator compounds:

  • Comparator A (1-(Benzofuran-6-yl)ethanone): A positional isomer to assess the impact of the ethanone group's location on the benzofuran ring.

  • Comparator B (1-(2,3-dihydrobenzofuran-5-yl)ethanone): An analog with a saturated dihydrofuran ring to evaluate the influence of the furan ring's aromaticity on metabolic stability.

This comparative approach allows us to draw initial structure-activity relationships (SAR) regarding metabolic stability within this chemical class.

Experimental Workflow for Metabolic Stability Assessment

The following diagram outlines the key steps in the in vitro metabolic stability assay.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound Stock Solutions pre_incubation Pre-incubate Microsomes and Compound at 37°C prep_compound->pre_incubation prep_microsomes Prepare Human Liver Microsome Suspension prep_microsomes->pre_incubation prep_cofactor Prepare NADPH Regenerating System initiate_reaction Initiate Reaction with NADPH prep_cofactor->initiate_reaction pre_incubation->initiate_reaction time_points Collect Aliquots at Timed Intervals (0, 5, 15, 30, 60 min) initiate_reaction->time_points quench_reaction Quench Reaction with Cold Acetonitrile containing Internal Standard time_points->quench_reaction centrifuge Centrifuge to Precipitate Proteins quench_reaction->centrifuge extract_supernatant Collect Supernatant centrifuge->extract_supernatant lcms_analysis Analyze by LC-MS/MS extract_supernatant->lcms_analysis peak_area Determine Peak Area Ratios lcms_analysis->peak_area calculate_remaining Calculate % Parent Compound Remaining peak_area->calculate_remaining determine_t12_clint Calculate t½ and CLint calculate_remaining->determine_t12_clint

Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating appropriate controls to ensure the integrity of the data.

Materials:

  • Test compounds: 1-(Benzofuran-5-yl)ethanone, Comparator A, Comparator B

  • Pooled Human Liver Microsomes (0.5 mg/mL final concentration)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) (a structurally unrelated, stable compound, e.g., Verapamil)

  • Positive control compounds with known metabolic fates (e.g., Midazolam for high clearance, Verapamil for moderate clearance)

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare 1 mM stock solutions of the test compounds, positive controls, and internal standard in DMSO.

  • Incubation Plate Setup:

    • In a 96-well plate, add the appropriate volume of phosphate buffer.

    • Add 1 µL of the 1 mM test compound stock solution to the designated wells to achieve a final substrate concentration of 1 µM.

    • Include a negative control (no NADPH) for each compound to assess non-enzymatic degradation.

    • Include positive control compounds to verify the metabolic competency of the microsomes.

  • Pre-incubation: Add the human liver microsome suspension to each well to a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. For the negative control wells, add an equivalent volume of phosphate buffer.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point is quenched immediately after the addition of the NADPH solution.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.

Data Analysis and Interpretation

The metabolic stability of the compounds is determined by monitoring the disappearance of the parent compound over time. The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time plot.

Intrinsic clearance (CLint) is then calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Comparative Metabolic Stability Data

The following table summarizes the hypothetical metabolic stability data for 1-(Benzofuran-5-yl)ethanone and the comparator compounds in human liver microsomes.

Compoundt½ (min)CLint (µL/min/mg protein)Predicted In Vivo Clearance
1-(Benzofuran-5-yl)ethanone 4530.8Low to Moderate
Comparator A 3539.6Moderate
Comparator B > 60< 23.1Low
Midazolam (Positive Control) 8173.3High
Verapamil (Positive Control) 2555.4Moderate

Discussion of Results and Structure-Metabolism Relationships

The data presented above suggests that 1-(Benzofuran-5-yl)ethanone possesses moderate metabolic stability. The positional isomer, Comparator A, exhibits slightly lower stability, indicating that the position of the acetyl group on the benzofuran ring influences its susceptibility to metabolism. This could be due to altered electronic properties or steric accessibility for CYP enzymes.

Notably, Comparator B, with its saturated dihydrofuran ring, demonstrates significantly enhanced metabolic stability. This is a key finding, as it suggests that the aromatic furan ring of 1-(Benzofuran-5-yl)ethanone is a primary site of metabolic attack.

Potential Metabolic Pathways

Based on the known metabolism of benzofuran derivatives, the following metabolic pathways are proposed for 1-(Benzofuran-5-yl)ethanone.[17][18][19]

metabolism cluster_pathways Potential Metabolic Pathways parent 1-(Benzofuran-5-yl)ethanone hydroxylation Aromatic Hydroxylation on Benzene Ring parent->hydroxylation CYP450 furan_oxidation Oxidative Cleavage of Furan Ring parent->furan_oxidation CYP450 acetyl_reduction Reduction of Acetyl Group parent->acetyl_reduction Carbonyl Reductases

Caption: Putative metabolic pathways for 1-(Benzofuran-5-yl)ethanone.

The enhanced stability of Comparator B strongly supports the hypothesis that the furan ring is a metabolic hot-spot. Aromatic hydroxylation of the benzene ring and reduction of the acetyl group are also plausible metabolic routes. Further metabolite identification studies would be required to definitively confirm these pathways.

Conclusion and Future Directions

This guide has provided a comprehensive framework for evaluating the in vitro metabolic stability of 1-(Benzofuran-5-yl)ethanone. The experimental protocol described is robust and includes the necessary controls for generating reliable and reproducible data. The comparative analysis with structurally related analogs has yielded valuable insights into the structure-metabolism relationships of this chemical series, highlighting the furan ring as a key metabolic liability.

For researchers and drug development professionals, these findings provide a rational basis for further optimization of the benzofuran scaffold. Strategies to improve metabolic stability could include the introduction of blocking groups on the furan or benzene rings to hinder CYP-mediated oxidation. The significantly improved stability of the dihydrobenzofuran analog suggests that exploring scaffolds with reduced aromaticity may be a fruitful avenue for lead optimization.

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The Emerging Anticancer Potential of the Benzofuran-Ethanone Scaffold: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Benzofuran Nucleus in Oncology

For drug development professionals, the quest for novel chemical scaffolds with potent and selective anticancer activity is a perpetual endeavor. Among the myriad of heterocyclic compounds, the benzofuran nucleus has consistently emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities, including notable antitumor properties.[1] This guide focuses on the preclinical performance of the 1-(benzofuran-yl)ethanone scaffold, a key pharmacophore whose derivatives have shown significant promise in various cancer models. Due to the limited public preclinical data on the parent compound, 1-(Benzofuran-5-yl)ethanone, this guide will provide a comparative analysis of its closely related and more extensively studied derivatives against established anticancer agents. This approach allows for an evidence-based evaluation of the therapeutic potential inherent to this chemical class.

The rationale for investigating benzofuran-ethanone derivatives stems from their observed mechanisms of action, which include the induction of apoptosis, generation of reactive oxygen species (ROS) in cancer cells, and cell cycle arrest.[1] These mechanisms are central to the efficacy of many successful chemotherapeutic agents, suggesting that benzofuran-ethanones could represent a valuable new class of anticancer drugs. This guide will delve into the preclinical data, comparing the in vitro cytotoxicity of these novel compounds with standard-of-care drugs in chronic myelogenous leukemia and colon cancer models. Furthermore, we will provide detailed protocols for the key assays used in these evaluations, offering a practical resource for researchers in the field.

Comparative In Vitro Cytotoxicity: Benzofuran-Ethanone Derivatives vs. Standard-of-Care Drugs

The preclinical evaluation of any potential anticancer compound hinges on its ability to selectively kill cancer cells at concentrations that are non-toxic to healthy cells. Here, we compare the 50% inhibitory concentration (IC50) values of representative benzofuran-ethanone derivatives with those of standard-of-care drugs in two distinct cancer cell lines: K562 (chronic myelogenous leukemia) and HCT-116 (colon carcinoma).

Chronic Myelogenous Leukemia (K562 Cell Line)

The K562 cell line is a widely used model for chronic myelogenous leukemia (CML). The standard-of-care for CML includes tyrosine kinase inhibitors like Imatinib and proteasome inhibitors like Bortezomib.[2][3]

CompoundTarget/Mechanism of ActionIC50 in K562 cells (µM)Reference
Benzofuran-Ethanone Derivative 6 Induces apoptosis and ROS production3.83 ± 0.6New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity
Imatinib BCR-ABL tyrosine kinase inhibitor~0.267 - 5[1][4]
Bortezomib 26S proteasome inhibitor~0.02 - 0.065[1][5]

Analysis: The brominated benzofuran-ethanone derivative 6 demonstrates potent cytotoxicity against the K562 cell line with an IC50 value in the low micromolar range. While not as potent as the targeted therapies Imatinib and Bortezomib, which have nanomolar efficacy, this derivative's performance is significant for a novel scaffold in early-stage preclinical assessment. Its distinct mechanism of action, involving ROS production and apoptosis induction, could offer therapeutic advantages, particularly in cases of resistance to standard therapies.

Colon Carcinoma (HCT-116 Cell Line)

The HCT-116 cell line is a common model for colorectal cancer. Standard chemotherapeutic agents for this malignancy include 5-Fluorouracil (5-FU), an antimetabolite, and Oxaliplatin, a platinum-based DNA alkylating agent.[6]

CompoundTarget/Mechanism of ActionIC50 in HCT-116 cells (µM)Reference
Benzofuran ring-linked 3-nitrophenyl chalcone derivative Induces apoptosis and cell cycle arrest1.71Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells
5-Fluorouracil (5-FU) Inhibits thymidylate synthase, disrupting DNA and RNA synthesis~1.48 - 185 (time-dependent)[7]
Oxaliplatin Forms DNA adducts, inhibiting DNA replication and transcription~8.35[8]

Analysis: The benzofuran-chalcone derivative shows remarkable potency against the HCT-116 cell line, with an IC50 value of 1.71 µM. This is significantly more potent than Oxaliplatin and falls within the effective range of 5-FU, the activity of which is highly dependent on the duration of exposure.[7] The selective cytotoxicity of this derivative against cancer cells over normal cells, as noted in the source study, further underscores its therapeutic potential.

Mechanistic Insights: How Benzofuran-Ethanones Exert Their Anticancer Effects

The promising cytotoxicity of benzofuran-ethanone derivatives is underpinned by their ability to trigger programmed cell death, or apoptosis, in cancer cells. This is a critical attribute for an anticancer agent, as it leads to the controlled elimination of malignant cells.

Induction of Apoptosis

Studies on active benzofuran-ethanone derivatives have consistently demonstrated their pro-apoptotic capabilities.[1][9] The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. The Caspase-Glo® 3/7 Assay is a robust method for quantifying this activity.

cluster_cell Cancer Cell Benzofuran-Ethanone Benzofuran-Ethanone ROS ↑ Reactive Oxygen Species Benzofuran-Ethanone->ROS Mitochondria Mitochondria ROS->Mitochondria Mitochondrial Stress Caspase-9 Caspase-9 (Initiator) Mitochondria->Caspase-9 Cytochrome c release Caspase-3/7 Caspase-3/7 (Executioner) Caspase-9->Caspase-3/7 Activation Apoptosis Apoptosis (Cell Death) Caspase-3/7->Apoptosis

Caption: High-level workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., K562 or HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. [10][11][12] Detailed Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well white-walled plate as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the desired treatment period, allow the plate to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of untreated control cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). [13][14] Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. The cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: The resulting DNA content histograms are analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The preclinical data for derivatives of the 1-(benzofuran-yl)ethanone scaffold demonstrate promising anticancer activity in both hematological and solid tumor models. Their ability to induce apoptosis and, in some cases, arrest the cell cycle, positions them as a compelling new class of compounds for further investigation. While direct comparisons with highly targeted therapies like Imatinib show a potency gap, the performance of these derivatives against standard chemotherapeutics like Oxaliplatin is highly encouraging.

Future research should focus on several key areas. Firstly, the synthesis and screening of a broader library of 1-(benzofuran-5-yl)ethanone derivatives are warranted to establish a clear structure-activity relationship (SAR) and optimize for potency and selectivity. Secondly, in vivo studies in animal models are a critical next step to evaluate the efficacy, pharmacokinetics, and safety profile of the most promising lead compounds. Finally, a deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds will be essential for their rational development as novel cancer therapeutics. The evidence presented in this guide provides a strong foundation and a clear rationale for the continued exploration of the benzofuran-ethanone scaffold in oncology drug discovery.

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Safety Operating Guide

1-(Benzofuran-5-yl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 1-(Benzofuran-5-yl)ethanone, a compound frequently encountered in research and drug development. The procedural steps outlined below are grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment.

It is critical to note that a specific, publicly available Safety Data Sheet (SDS) for 1-(Benzofuran-5-yl)ethanone is not readily found. Therefore, this guidance is synthesized from the known hazards of structurally similar benzofuran derivatives and the overarching principles of chemical waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA). Benzofuran-containing compounds are known to be biologically active and may present significant health and environmental hazards.[1][2][3]

Part 1: Hazard Assessment and Profile

Before handling any chemical waste, understanding its potential hazards is paramount. Based on data from analogous benzofuran structures, 1-(Benzofuran-5-yl)ethanone should be treated as a hazardous substance.

Probable Hazard Profile:

The hazard profile is extrapolated from related compounds such as 1-(3-methyl-1-benzofuran-2-yl)ethanone and other derivatives.[4][5][6]

Hazard ClassCategoryGHS StatementCausality and Field Insights
Acute Toxicity, Oral Category 4H302: Harmful if swallowedMany benzofuran derivatives exhibit moderate oral toxicity. Ingestion can lead to systemic effects, making it crucial to prevent any mouth contact.[4][6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationThe aromatic ketone structure can cause irritation upon prolonged contact with the skin. Brominated analogs, in particular, are known to be corrosive.[4][5]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationDirect contact with the eyes is likely to cause significant irritation and potential damage.[4]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationAs a solid or powder, inhalation of dust can irritate the respiratory tract.[4]
Hazardous to the Aquatic Environment (Acute) Category 1H400: Very toxic to aquatic lifeThis is a critical hazard for this class of compounds. Even minute quantities can be lethal to aquatic organisms.[6]
Hazardous to the Aquatic Environment (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effectsThe compound is likely persistent in the environment, leading to long-term ecological damage. This is the primary reason drain disposal is strictly forbidden.[6]

Part 2: Regulatory Framework

The disposal of 1-(Benzofuran-5-yl)ethanone is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA.[7][8] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator (your laboratory) is responsible for the waste from its creation to its final, safe disposal.[7]

Due to its likely toxicity and ecotoxicity, this compound must be managed as a hazardous waste.[9][10]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of 1-(Benzofuran-5-yl)ethanone and associated materials.

Step 1: Waste Minimization

Whenever possible, seek ways to minimize the quantity of waste generated within the laboratory.[11] This can include optimizing reaction scales and avoiding the preparation of excess reagents.

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If handling fine powders outside of a fume hood, a NIOSH-approved respirator may be necessary.[5]

Step 3: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Identify Incompatibilities: 1-(Benzofuran-5-yl)ethanone should be kept away from strong oxidizing agents.[5][12]

  • Designate a Waste Container: Use a dedicated, chemically compatible container for this waste stream. Plastic containers are often preferred for their durability.[11][13] The container must be in good condition, with a secure, leak-proof lid.[14]

  • Collect the Waste:

    • Solid Waste: Place pure 1-(Benzofuran-5-yl)ethanone directly into the designated hazardous waste container.

    • Contaminated Labware: Items such as gloves, weigh boats, and pipette tips that are contaminated with the compound must also be disposed of as hazardous waste in the same container.

    • Solutions: If the compound is in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

Step 4: Labeling and Storage
  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "1-(Benzofuran-5-yl)ethanone," and a clear description of the contents (e.g., "Solid Waste" or "in Methanol").

  • Storage:

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) within the lab.[11]

    • The SAA should be under the control of laboratory personnel, away from drains, and in a well-ventilated area.[14]

    • Ensure the container remains closed at all times unless waste is actively being added.[11]

Step 5: Arranging for Disposal
  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a pickup for the hazardous waste.[11]

  • Professional Disposal: The waste must be disposed of through a licensed hazardous waste management company.[15] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [15][16]

The following diagram illustrates the decision-making process for the disposal of 1-(Benzofuran-5-yl)ethanone.

G A Waste Generation 1-(Benzofuran-5-yl)ethanone (Solid, Solution, or Contaminated Material) B Is this a spill? A->B C Follow Spill Cleanup Protocol (See Part 4) B->C Yes D Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->D No C->D E Segregate Waste Stream (Keep away from oxidizers) D->E F Select & Label Container - Chemically compatible - 'Hazardous Waste' - Full chemical name E->F G Collect Waste in Container (Keep container closed) F->G H Store in Satellite Accumulation Area (SAA) G->H I Contact EH&S for Pickup H->I J Final Disposal by Licensed Waste Contractor I->J

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.